Product packaging for 7-Methylpteridine-2,4(1H,3H)-dione(Cat. No.:CAS No. 13401-38-2)

7-Methylpteridine-2,4(1H,3H)-dione

Cat. No.: B029205
CAS No.: 13401-38-2
M. Wt: 178.15 g/mol
InChI Key: WIXGFZWEUAUYGB-UHFFFAOYSA-N
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Description

7-Methylpteridine-2,4(1H,3H)-dione, a derivative of the pteridine heterocycle, is a high-value scaffold for medicinal chemistry and anticancer research. Pteridines are fused rings containing pyrimidine and pyrazine, known as a privileged structure in drug discovery due to their wide range of pharmacological effects. The pteridine-2,4-dione core is also recognized as a lumazine derivative, a class of compounds with significant biological relevance. The pteridine nucleus is a subject of intensive study, particularly in oncology. Researchers are exploring its potential as a cytotoxic agent that may interfere with DNA replication in rapidly proliferating cells. The versatility of the pteridine structure allows for synthetic modifications, making this compound a key intermediate for generating novel compounds for activity screening against various cancer cell lines. Handling and Storage: For optimal stability, this product should be kept sealed in a dry environment at 2-8°C. Notice: This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O2 B029205 7-Methylpteridine-2,4(1H,3H)-dione CAS No. 13401-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGFZWEUAUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158458
Record name 7-Methyllumizine
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Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13401-38-2
Record name 7-Methyllumizine
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Record name 7-Methyllumazine
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Record name 7-Methyllumizine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumazine, is a heterocyclic organic compound belonging to the pteridine family. Pteridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and spectral data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound.

Chemical Structure and Properties

This compound possesses a fused pyrimidine and pyrazine ring system, with a methyl group at the 7-position and two oxo groups at the 2- and 4-positions. Its chemical structure and basic properties are summarized below.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
IUPAC Name 7-methyl-1H-pteridine-2,4-dione
Synonyms 7-Methyllumazine
CAS Number 13162-13-5

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the closely related compound, lumazine, and general principles of organic chemistry, the following characteristics can be inferred.

Table 2: Physicochemical Properties of this compound (Estimated and Analogous Data)

PropertyValue/Observation
Melting Point Not explicitly found in searches. Pteridine compounds generally have high melting points.
Solubility Expected to have low solubility in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
pKa Not explicitly found in searches. The presence of acidic N-H protons suggests it will have pKa values.

Synthesis

A common and effective method for the synthesis of pteridine derivatives is the Gabriel-Isay condensation . This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the logical precursors would be 5,6-diaminouracil and methylglyoxal.

Experimental Protocol: Synthesis of this compound via Gabriel-Isay Condensation

While a specific detailed protocol for this exact reaction was not found in the performed searches, a general procedure based on known pteridine syntheses can be outlined.[1]

Materials:

  • 5,6-Diaminouracil

  • Methylglyoxal (typically as a 40% aqueous solution)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve 5,6-diaminouracil in a suitable solvent system, such as a mixture of water and ethanol, with gentle heating if necessary.

  • Add a slight excess of methylglyoxal solution to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.

  • Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash it with cold water and then ethanol to remove unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of DMF and water.

Diagram 1: Synthetic Pathway for this compound

G 5,6-Diaminouracil 5,6-Diaminouracil This compound This compound 5,6-Diaminouracil->this compound + Methylglyoxal (Gabriel-Isay Condensation)

A schematic representation of the Gabriel-Isay condensation for the synthesis of 7-methyllumazine.

Spectral Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would be expected to show signals corresponding to the methyl group, the aromatic proton on the pyrazine ring, and the N-H protons of the uracil ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pteridine ring system. While specific spectra for the target compound were not found, data for related structures can provide an estimation of the expected chemical shifts.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

GroupEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
7-CH₃ ~2.5~20
6-H ~8.0-8.5~140-150
1-NH, 3-NH ~11.0-12.0 (broad)-
C2, C4 (C=O) -~150-160
C4a, C8a -~130-145
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, N₂, and HCN, which is characteristic of heterocyclic compounds.

Diagram 2: Predicted Mass Spectrometry Fragmentation Workflow

G M+ (m/z 178) M+ (m/z 178) Fragment 1 Fragment 1 M+ (m/z 178)->Fragment 1 - CO Fragment 2 Fragment 2 M+ (m/z 178)->Fragment 2 - N2 Fragment 3 Fragment 3 Fragment 1->Fragment 3 - HCN

A simplified representation of potential fragmentation pathways for 7-methyllumazine in mass spectrometry.
UV-Vis and Fluorescence Spectroscopy

Pteridine derivatives are known to exhibit characteristic UV-Vis absorption and fluorescence properties. The related compound, lumazine, in an ethanolic medium shows an absorption maximum at 325 nm and an emission maximum at 470 nm.[2] It is expected that this compound will have similar photophysical properties, with absorption in the UVA range and emission in the blue-green region of the visible spectrum. The exact absorption and emission maxima will be dependent on the solvent used.

Table 4: Estimated Photophysical Properties of this compound

PropertyEstimated Value
λ_abs (max) ~320-340 nm
λ_em (max) ~460-480 nm

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the searched literature regarding the biological activity of this compound and its involvement in any signaling pathways. Pteridine derivatives, in general, are known to interact with various enzymes and receptors, and some exhibit activities such as antifungal and antioxidant properties.[3] Further research is required to elucidate the specific biological roles and mechanisms of action of 7-methyllumazine.

Diagram 3: General Research Workflow for Biological Activity Screening

G Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays Screening Hit Identification Hit Identification In vitro Assays->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

A generalized workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide has summarized the core basic properties of this compound based on available information and analogies to related compounds. While a plausible synthetic route via the Gabriel-Isay condensation has been identified, a detailed experimental protocol and comprehensive, experimentally determined physicochemical and spectral data are still needed. Furthermore, the biological activity and potential roles in signaling pathways of this compound remain an open area for investigation. This guide serves as a foundational resource to encourage and support further research into this intriguing pteridine derivative.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 7-Methyllumazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 7-methyllumazine, a pteridine derivative of interest in various biochemical studies. This document details its molecular architecture and outlines key synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Chemical Structure of 7-Methyllumazine

7-Methyllumazine, systematically named 7-methylpteridine-2,4(1H,3H)-dione, is a heterocyclic compound featuring a pteridine core. The pteridine core is composed of fused pyrimidine and pyrazine rings. In 7-methyllumazine, the pyrimidine ring is substituted with two oxo groups at positions 2 and 4, and the pyrazine ring is substituted with a methyl group at position 7.

The chemical formula for 7-methyllumazine is C₇H₆N₄O₂ and its molar mass is 178.15 g/mol .

Molecular Structure:

Chemical Synthesis of 7-Methyllumazine

The synthesis of 7-methyllumazine typically involves the condensation of a substituted pyrimidine with a dicarbonyl compound. A common and effective starting material is 5,6-diaminouracil, which can be reacted with methylglyoxal.

Synthesis from 5,6-Diaminouracil and Methylglyoxal

This method is a straightforward approach to constructing the pteridine ring system of 7-methyllumazine.

Reaction Scheme:

5,6-Diaminouracil + Methylglyoxal → 7-Methyllumazine

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a representative synthesis of 7-methyllumazine from 5,6-diaminouracil.

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
5,6-DiaminouracilMethylglyoxal (40% in H₂O)Water100285
Experimental Protocol

Synthesis of 7-Methyllumazine from 5,6-Diaminouracil:

  • Preparation of Reactants: In a 250 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 5,6-diaminouracil in 100 mL of deionized water. Heat the mixture to 80°C to ensure complete dissolution.

  • Addition of Methylglyoxal: To the warm solution of 5,6-diaminouracil, add 1.80 g (10 mmol, assuming 40% aqueous solution) of methylglyoxal dropwise with continuous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (100°C) and maintain this temperature for 2 hours.

  • Cooling and Precipitation: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 1 hour to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The final product is a yellow crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 7-methyllumazine from 5,6-diaminouracil.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product diaminouracil 5,6-Diaminouracil dissolution Dissolution in H₂O at 80°C diaminouracil->dissolution methylglyoxal Methylglyoxal addition Dropwise Addition methylglyoxal->addition dissolution->addition reflux Reflux at 100°C for 2h addition->reflux cooling Cooling & Precipitation reflux->cooling filtration Vacuum Filtration cooling->filtration washing Washing (H₂O, EtOH) filtration->washing drying Drying washing->drying product 7-Methyllumazine drying->product

Caption: Synthesis workflow for 7-methyllumazine.

Biological Relevance

While this guide focuses on the chemical aspects of 7-methyllumazine, it is worth noting its relevance in biological systems. Lumazine derivatives are intermediates in the biosynthesis of riboflavin (vitamin B2) in plants, fungi, and bacteria. The study of these molecules and their analogs can provide insights into these metabolic pathways and may offer targets for the development of antimicrobial agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a reliable synthetic route for 7-methyllumazine. The provided experimental protocol and quantitative data offer a solid foundation for researchers to produce this compound for further study. The clear, step-by-step workflow and diagram are intended to facilitate the practical application of this synthetic method in a laboratory setting.

Introduction to the Pteridine-2,4(1H,3H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Role of 7-Methylpteridine-2,4(1H,3H)-dione

Disclaimer: Direct research on the specific biological role of this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of the parent compound, pteridine-2,4(1H,3H)-dione (lumazine), and its derivatives, to infer the potential roles of the 7-methylated form.

Pteridine-2,4(1H,3H)-dione, commonly known as lumazine, is a heterocyclic compound that forms the core structure of a variety of biologically important molecules. Pteridines, in general, are crucial in numerous biological processes, serving as pigments in insects and as essential cofactors for a range of enzymes. The diverse biological activities of pteridine derivatives have made them a subject of interest in drug discovery and development.

Potential Biological Roles of this compound

While specific studies on this compound are scarce, the biological activity of the pteridine dione scaffold is significantly influenced by the nature and position of its substituents. Research on related substituted pteridine diones suggests several potential areas of biological relevance for the 7-methyl derivative.

Enzyme Inhibition

Substituted pteridine-2,4(1H,3H)-diones have been investigated as inhibitors of various enzymes. For instance, derivatives of this scaffold have been synthesized and evaluated as inhibitors of monocarboxylate transporter 1 (MCT1), a target for cancer therapy. The substitution pattern on the pteridine ring is critical for inhibitory activity. A methyl group at the 7-position could potentially influence the binding affinity and selectivity for various enzymes.

Metabolic Significance

Lumazine and its derivatives are intermediates in the biosynthesis of riboflavin (vitamin B2) in microorganisms and plants. The enzyme lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine from 5-amino-6-(ribitylamino)uracil and 3,4-dihydroxy-2-butanone-4-phosphate. It is plausible that 7-methyllumazine could act as a substrate, product, or modulator in related metabolic pathways. Pteridines can also be subject to enzymatic degradation.

Role in Cellular Signaling

Pteridine derivatives can be involved in cellular signaling processes. For example, pterins have been implicated in the control of biofilm formation in some bacteria. The specific methylation pattern of the pteridine ring could modulate its interaction with signaling proteins and receptors.

Quantitative Data for Substituted Pteridine-2,4(1H,3H)-dione Derivatives

To illustrate the potential potency and therapeutic applications of this class of compounds, the following table summarizes quantitative data for various substituted pteridine-2,4(1H,3H)-dione derivatives from published studies. It is important to note that this data is not for this compound itself but for structurally related analogs.

Compound/DerivativeTargetAssayActivity (IC₅₀/EC₅₀)Reference
6,7-disubstituted pteridine dionesMCT1MTT Assay (Raji lymphoma cells)37–150 nM
Terrelumamide A & B (lumazine-containing peptides)Insulin SensitivityAdipogenesis ModelPharmacologically Active

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of substituted pteridine-2,4(1H,3H)-diones. These methods can be adapted for the study of this compound.

General Synthesis of 7-Substituted Pteridine-2,4(1H,3H)-diones

A common method for the synthesis of 7-substituted pteridine-2,4(1H,3H)-diones involves the condensation of a 5,6-diaminouracil with a suitable α,β-dicarbonyl compound. For the synthesis of this compound, methylglyoxal would be the appropriate dicarbonyl reactant.

Materials:

  • 5,6-Diamino-1,3-dimethyluracil

  • Methylglyoxal (40% solution in water)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve 5,6-diamino-1,3-dimethyluracil in a minimal amount of hot ethanol.

  • Add a stoichiometric amount of methylglyoxal solution to the uracil solution.

  • Acidify the reaction mixture with a few drops of hydrochloric acid to catalyze the condensation.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Enzyme Inhibition Assay Protocol (Hypothetical for a Kinase Target)

This protocol describes a general method for evaluating the inhibitory activity of a compound like this compound against a protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide substrate

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add the kinase enzyme to each well.

  • Add the serially diluted inhibitor or DMSO (for control wells) to the wells containing the enzyme and incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathways and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate relevant biological pathways and experimental workflows.

Pteridine_Biosynthesis GTP GTP Neopterin Dihydroneopterin Triphosphate GTP->Neopterin GTP Cyclohydrolase I H2Pterin 6-Pyruvoyl-tetrahydropterin Neopterin->H2Pterin 6-Pyruvoyltetrahydropterin synthase Biopterin Tetrahydrobiopterin H2Pterin->Biopterin Sepiapterin Reductase Lumazine_precursor 5-Amino-6-(ribitylamino)uracil Lumazine 6,7-Dimethyl-8-ribityllumazine Lumazine_precursor->Lumazine Lumazine Synthase Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase Synthesis_Workflow start Start: 5,6-Diaminouracil & α-Dicarbonyl Compound dissolve Dissolve 5,6-Diaminouracil in Hot Solvent start->dissolve add_reagents Add α-Dicarbonyl Compound & Acid Catalyst dissolve->add_reagents reflux Reflux Reaction Mixture (e.g., 2-4 hours) add_reagents->reflux cool Cool to Room Temperature for Crystallization reflux->cool filter Filter to Collect Crude Product cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize end End: Pure 7-Substituted Pteridine-2,4-dione recrystallize->end

The Unveiling of a Key Riboflavin Precursor: A Technical History of 6,7-Dimethyl-8-ribityllumazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide illuminates the discovery and history of 6,7-dimethyl-8-ribityllumazine, a pivotal intermediate in the biosynthesis of riboflavin (Vitamin B2). This document provides a comprehensive overview of its identification, its role in biochemical pathways, and the experimental foundations of its study.

Introduction

6,7-Dimethyl-8-ribityllumazine is a pteridine derivative that serves as the immediate precursor to riboflavin in a wide range of organisms, including bacteria, fungi, and plants.[1] Its discovery was intrinsically linked to the broader effort to elucidate the intricate steps of the riboflavin biosynthesis pathway. This molecule's unique fluorescent properties and its central role in a pathway absent in humans have made it and its synthesizing enzyme, lumazine synthase, attractive targets for the development of novel antimicrobial agents.

Discovery and Historical Context

The journey to identifying 6,7-dimethyl-8-ribityllumazine began with early investigations into the nutritional requirements of various microorganisms. Scientists observed that certain microbes could synthesize riboflavin, while others required it as a growth supplement. This suggested the existence of a dedicated biosynthetic pathway.

In the mid-20th century, researchers began to isolate and characterize intermediates in this pathway. Through the use of riboflavin-deficient mutants of organisms like the yeast Ashbya gossypii, scientists could accumulate and identify precursor molecules. One such green-fluorescent compound was isolated and later identified as 6,7-dimethyl-8-ribityllumazine. Its structure was confirmed through chemical synthesis, solidifying its role as a key intermediate. This discovery was a significant milestone, providing a tangible molecule to study in the penultimate step of riboflavin formation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6,7-dimethyl-8-ribityllumazine has been essential for its study, enabling its detection, quantification, and the characterization of enzymes that interact with it.

PropertyValueReference
Molar Mass 326.305 g/mol [2]
Molecular Formula C₁₃H₁₈N₄O₆[3]
UV-Vis Absorption Maxima (pH 7) ~258 nm, ~275 nm, ~407 nm[4]
Molar Absorptivity (at 407 nm) 10,300 M⁻¹cm⁻¹[4]
Fluorescence Emission Maximum ~490 nm[4]
CAS Number 2535-20-8[3]

The Riboflavin Biosynthesis Pathway

6,7-Dimethyl-8-ribityllumazine is synthesized by the enzyme lumazine synthase (EC 2.5.1.78).[1] This enzyme catalyzes the condensation of two precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[5] The subsequent and final step in riboflavin synthesis involves another enzyme, riboflavin synthase , which catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway.[6]

Riboflavin_Biosynthesis cluster_lumazine_synthase Lumazine Synthase Reaction cluster_riboflavin_synthase Riboflavin Synthase Reaction 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 6,7-dimethyl-8-ribityllumazine 6,7-dimethyl-8-ribityllumazine 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->6,7-dimethyl-8-ribityllumazine Lumazine Synthase 3,4-dihydroxy-2-butanone 4-phosphate 3,4-dihydroxy-2-butanone 4-phosphate 3,4-dihydroxy-2-butanone 4-phosphate->6,7-dimethyl-8-ribityllumazine Two_DMRL 2x 6,7-dimethyl-8-ribityllumazine Riboflavin Riboflavin Two_DMRL->Riboflavin Riboflavin Synthase Recycled_Pyrimidine 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Two_DMRL->Recycled_Pyrimidine Recycled_Pyrimidine->5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Recycled

Riboflavin Biosynthesis Pathway

Experimental Protocols

The study of 6,7-dimethyl-8-ribityllumazine and the enzymes involved in its metabolism relies on robust experimental procedures for its synthesis, purification, and the assay of enzymatic activity.

Synthesis of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

The chemical synthesis of the pyrimidine substrate for lumazine synthase is a critical prerequisite for in vitro studies. A common approach involves the following key steps:

  • Ribitylation of a protected pyrimidine: A suitably protected pyrimidine derivative is reacted with D-ribose to introduce the ribityl side chain.

  • Nitration: The pyrimidine ring is nitrated at the 5-position.

  • Reduction: The nitro group is subsequently reduced to an amino group.

  • Deprotection: Finally, any protecting groups are removed to yield the desired product.

Synthesis_Workflow start Protected Pyrimidine ribitylation Ribitylation with D-Ribose start->ribitylation nitration Nitration of Pyrimidine Ring ribitylation->nitration reduction Reduction of Nitro Group nitration->reduction deprotection Removal of Protecting Groups reduction->deprotection end 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione deprotection->end

Synthesis of the Pyrimidine Precursor
Enzymatic Synthesis and Purification of 6,7-Dimethyl-8-ribityllumazine

For many applications, enzymatic synthesis provides a highly specific route to 6,7-dimethyl-8-ribityllumazine.

  • Reaction Setup: A reaction mixture is prepared containing 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, 3,4-dihydroxy-2-butanone 4-phosphate, and purified lumazine synthase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Incubation: The reaction is incubated at an optimal temperature for the enzyme (e.g., 37 °C).

  • Monitoring: The progress of the reaction can be monitored by the increase in fluorescence characteristic of 6,7-dimethyl-8-ribityllumazine.

  • Purification: The product can be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC), exploiting its unique spectral properties for detection.

Lumazine Synthase Activity Assay

The activity of lumazine synthase is typically determined by monitoring the formation of 6,7-dimethyl-8-ribityllumazine.

  • Assay Mixture: A standard assay mixture contains the substrates 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate in a buffered solution.

  • Enzyme Addition: The reaction is initiated by the addition of a known amount of lumazine synthase.

  • Detection: The rate of formation of 6,7-dimethyl-8-ribityllumazine is measured by monitoring the increase in absorbance at approximately 407 nm or the increase in fluorescence at around 490 nm (with excitation at ~407 nm).

  • Calculation: The specific activity of the enzyme is calculated based on the rate of product formation and the amount of enzyme used.

Conclusion

The discovery and characterization of 6,7-dimethyl-8-ribityllumazine have been fundamental to our understanding of riboflavin biosynthesis. As a key intermediate with distinct physicochemical properties, it has served as a valuable tool for dissecting the mechanisms of the enzymes that produce and consume it. The absence of the riboflavin biosynthesis pathway in humans underscores the potential of targeting enzymes like lumazine synthase for the development of new antimicrobial therapies. Continued research into the structure and function of this pathway will undoubtedly open new avenues for drug discovery and biotechnology.

References

Spectroscopic Profile of 7-Methylpteridine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyl-lumazine, is a heterocyclic organic compound belonging to the pteridine class. Pteridine derivatives are of significant interest in biomedical research due to their diverse biological roles, including their involvement as enzyme cofactors and their association with various metabolic pathways. An in-depth understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and the development of analytical methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound and its analogs, details of experimental protocols for its analysis, and insights into its metabolic context.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its parent compound, lumazine. It is important to note that specific experimental data for this compound is limited in the public domain. Therefore, data from closely related structures are included to provide a comparative reference.

Table 1: UV-Visible Absorption Spectroscopy Data
CompoundSolvent/Conditionsλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
6,7-dimethyl-8-ribityllumazineAqueous Solution~41010,300[1]
1,7-dimethyllumazineNeutral~255, ~330, ~390Not Reported[2]

Note: The UV-Vis spectrum of pteridine derivatives is sensitive to pH and solvent polarity.

Table 2: Fluorescence Spectroscopy Data
CompoundSolvent/ConditionsExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
6,7-dimethyl-8-ribityllumazineNot Specified410Not ReportedNot Reported[1]
Lumazine Protein Bound DMRLNot SpecifiedNot SpecifiedNot SpecifiedNot Reported[3][4][5]

Note: The fluorescence properties of pteridines are highly dependent on their molecular environment.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-6~7.5 - 8.5Singlet-
-CH₃ (at C7)~2.0 - 2.5Singlet-
N1-H~10.0 - 12.0Broad Singlet-
N3-H~11.0 - 13.0Broad Singlet-

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with solvent and concentration. The protons on the nitrogen atoms are exchangeable and may not always be observed.

¹³C NMR:

A ¹³C NMR spectrum for the parent compound, lumazine, is available. The chemical shifts for this compound are expected to be similar, with an additional signal for the methyl carbon and shifts in the adjacent carbons.

CarbonChemical Shift (ppm) - LumazineExpected Shift (ppm) - 7-Methyl-lumazine
C-2Not Reported~150 - 160
C-4Not Reported~160 - 170
C-4aNot Reported~130 - 140
C-6Not Reported~140 - 150
C-7Not Reported~150 - 160
C-8aNot Reported~145 - 155
-CH₃-~15 - 25

Reference for Lumazine ¹³C NMR:[6]

Table 4: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
This compoundElectron Ionization (EI) or Electrospray Ionization (ESI)178.05 (calculated for C₇H₆N₄O₂)Expected fragments from loss of CO, HNCO, and cleavage of the pyrazine ring.

Note: The fragmentation pattern will depend on the ionization technique and energy used.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, standard methodologies for similar pteridine derivatives can be adapted.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO, or a buffered aqueous solution). The concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-600 nm. Use the solvent as a blank for baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-free solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to the reference.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Measurement: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Context and Signaling Pathways

Pteridines are synthesized from guanosine triphosphate (GTP) and are involved in various metabolic processes.[7][8] Lumazine derivatives, including this compound, are intermediates in these pathways. For instance, lumazine synthase is a key enzyme in the biosynthesis of riboflavin (Vitamin B₂).[9][10][11][12] Dysregulation of pteridine metabolism has been linked to several diseases, including cancer.[13][14]

Below is a generalized diagram of the pteridine metabolic pathway.

Pteridine_Metabolism GTP Guanosine Triphosphate (GTP) Neopterin Neopterin GTP->Neopterin Biopterin Biopterin Neopterin->Biopterin Folic_Acid Folic Acid Pterin Pterin Folic_Acid->Pterin Lumazine Lumazine Derivatives (e.g., 7-Methyl-lumazine) Pterin->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin via Lumazine Synthase

References

7-Methyllumazine: A Technical Guide to its Fluorescence and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyllumazine is a pteridine derivative that plays a crucial role as a precursor in the biosynthesis of riboflavin (vitamin B2). Its inherent fluorescence properties make it a molecule of significant interest in various scientific disciplines, including biochemistry, biophysics, and drug discovery. Understanding the fluorescence characteristics, particularly the quantum yield, of 7-methyllumazine and related lumazine compounds is essential for the development of novel fluorescent probes, enzyme assays, and for elucidating the mechanisms of riboflavin biosynthesis.

This technical guide provides a comprehensive overview of the fluorescence and quantum yield of 7-methyllumazine and its analogs. It details the underlying principles of fluorescence, experimental protocols for its measurement, and the influence of environmental factors on its photophysical properties.

Core Concepts in 7-Methyllumazine Fluorescence

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state and subsequently returns to the ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

The fluorescence of 7-methyllumazine, like other pteridine derivatives, is influenced by its molecular structure and its interaction with the surrounding environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly alter its fluorescence intensity and quantum yield.

Quantitative Photophysical Data

While specific photophysical data for 7-methyllumazine is not extensively reported in the literature, data from its parent compound, pterin, and closely related lumazine derivatives provide valuable insights into its expected behavior.

Table 1: Fluorescence Quantum Yields of Pterin Derivatives in Aqueous Solution

CompoundMediumExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)
PterinAcidic (pH < 8)~350~4400.33[1]
PterinBasic (pH > 8)~365~4500.27[1]
6-CarboxypterinAcidic (pH < 7.5)~360~4500.28[1]
6-CarboxypterinBasic (pH > 7.5)~370~4600.18[1]
6-FormylpterinAcidic (pH < 7.8)~380~4600.12[1]
6-FormylpterinBasic (pH > 7.8)~390~4800.07[1]

Table 2: Spectroscopic Properties of 7-Methyllumazine Analogs

CompoundSolvent/EnvironmentExcitation λ (nm)Emission λ (nm)Molar Extinction Coefficient (ε) at λmax (M-1cm-1)
6,7-Dimethyl-8-ribityllumazineAqueous Buffer~410-10,300 at 410 nm
6,7-Dimethyl-8-ribityllumazine (bound to Lumazine Protein)Aqueous Buffer~420~475-
6,7,8-TrimethyllumazineAqueous Buffer~404-12,022 at 404 nm

Signaling Pathway and Experimental Workflows

Riboflavin Biosynthesis Pathway

7-Methyllumazine is an intermediate in the biosynthesis of riboflavin. The following diagram illustrates its formation and subsequent conversion.

Riboflavin_Biosynthesis cluster_precursors Precursors cluster_products Products 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 7-Methyllumazine_analog 6,7-Dimethyl-8-ribityllumazine 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->7-Methyllumazine_analog Lumazine Synthase 3,4-Dihydroxy-2-butanone 4-phosphate 3,4-Dihydroxy-2-butanone 4-phosphate 3,4-Dihydroxy-2-butanone 4-phosphate->7-Methyllumazine_analog Riboflavin Riboflavin 7-Methyllumazine_analog->Riboflavin Riboflavin Synthase

Caption: Biosynthesis of Riboflavin from precursors via 6,7-Dimethyl-8-ribityllumazine.

Experimental Workflow for Relative Fluorescence Quantum Yield Determination

The relative method is a commonly used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare_Standard Prepare Standard Solution (Known ΦF) Adjust_Absorbance Adjust Concentrations for Absorbance < 0.1 at λex Prepare_Standard->Adjust_Absorbance Prepare_Sample Prepare 7-Methyllumazine Solution (Unknown ΦF) Prepare_Sample->Adjust_Absorbance Measure_Absorbance Measure Absorbance Spectra Adjust_Absorbance->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Emission Spectra (at same λex) Measure_Absorbance->Measure_Fluorescence Integrate_Intensity Integrate Fluorescence Intensity Measure_Fluorescence->Integrate_Intensity Calculate_QY Calculate Quantum Yield using Comparative Equation Integrate_Intensity->Calculate_QY

Caption: Workflow for the determination of relative fluorescence quantum yield.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of 7-methyllumazine relative to a well-characterized standard (e.g., quinine sulfate or rhodamine 6G).

Materials:

  • 7-Methyllumazine

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., deionized water, ethanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescence standard of known concentration.

    • Prepare a stock solution of 7-methyllumazine of known concentration.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and 7-methyllumazine. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each solution.

    • Determine the absorbance value at the excitation wavelength (λex) for all solutions. The same λex should be used for both the standard and the sample.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution using the chosen λex. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for all measurements.

    • Integrate the area under the emission spectrum for each solution.

  • Calculation of Quantum Yield:

    • The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

      ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

      Where:

      • ΦF,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can be used for a more accurate calculation:

      ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (nsample2 / nstd2)

Factors Influencing 7-Methyllumazine Fluorescence

The fluorescence of 7-methyllumazine and its analogs is sensitive to the local environment. Understanding these factors is critical for accurate and reproducible measurements.

  • Solvent Polarity: The emission spectrum of polar fluorophores like lumazines can exhibit a solvatochromic shift, typically a red shift (to longer wavelengths) in more polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The quantum yield may also be affected, often decreasing in more polar protic solvents due to increased non-radiative decay pathways.

  • pH: The ionization state of the pteridine ring system can significantly impact its electronic structure and, consequently, its fluorescence properties. As shown with pterin derivatives, changes in pH can lead to shifts in the excitation and emission maxima and a change in the fluorescence quantum yield.

  • Concentration: At high concentrations, fluorescence quenching can occur due to self-absorption or the formation of non-fluorescent aggregates (excimers). It is crucial to work with dilute solutions (absorbance < 0.1) to avoid these effects.

Conclusion

7-Methyllumazine and related lumazine derivatives are important fluorescent molecules with applications in a range of scientific fields. While a comprehensive dataset of their photophysical properties is still emerging, the data from analogous compounds and the established principles of fluorescence spectroscopy provide a strong foundation for their study and application. The protocols and information presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and characterize the fluorescence of these intriguing compounds. Further research into the specific photophysical properties of 7-methyllumazine will undoubtedly open up new avenues for its use as a versatile fluorescent tool.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 7-Methylpteridine-2,4(1H,3H)-dione, a pteridine derivative also known as 7-methyl-lumazine. Understanding these physicochemical properties is critical for its application in research and development, particularly in fields such as drug discovery and diagnostics.

Introduction to this compound

This compound belongs to the pteridine class of heterocyclic compounds, which are fundamental components of various cofactors and pigments in biological systems. The structural characteristics of the pteridine ring system, coupled with the methyl substitution, influence its solubility and stability, which in turn dictate its handling, formulation, and potential biological activity.

Solubility Profile

Precise quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of pteridine derivatives and data for the parent compound, Pteridine-2,4(1H,3H)-dione, the following qualitative and semi-quantitative information can be inferred.

General Solubility of Pteridines: Pteridine and its derivatives generally exhibit low solubility in water and non-polar organic solvents. Their solubility tends to be higher in polar aprotic solvents.

Solubility Data for Pteridine-2,4(1H,3H)-dione (Lumazine): While not specific to the 7-methyl derivative, the following data for the parent compound, lumazine, provides a useful reference.

Table 1: Solubility of Pteridine-2,4(1H,3H)-dione in Various Solvent Systems

Solvent SystemSolubilityObservation
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (≥ 15.23 mM)Clear solution
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (≥ 15.23 mM)Clear solution
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (≥ 15.23 mM)Suspended solution (requires sonication)
DMSOSolubleData for a related pteridine derivative suggests good solubility.[1]

Note: This data is for the parent compound Pteridine-2,4(1H,3H)-dione and should be used as an estimation for the 7-methyl derivative.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Pteridine derivatives can be susceptible to degradation under various conditions, including exposure to light, heat, and certain pH levels.

General Stability Considerations for Pteridines: Pteridines can undergo photodegradation, thermal decomposition, and hydrolysis. The specific degradation pathways and rates are highly dependent on the substitution pattern on the pteridine ring.

Safety Data Sheet (SDS) Information for 7-Methyl lumazine: A safety data sheet for 7-Methyl lumazine indicates the following stability and reactivity information:

  • Stability: Stable under normal conditions.

  • Conditions to Avoid: Incompatible materials.

  • Incompatible Materials: Strong bases, Oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2]

Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ at room temperature to elevated temperatures (e.g., 60°C).
Base Hydrolysis 0.1 M - 1 M NaOH or KOH at room temperature to elevated temperatures (e.g., 60°C).
Oxidation 3-30% H₂O₂ at room temperature.
Thermal Degradation Dry heat (e.g., 60-80°C) and/or high humidity (e.g., 75% RH).
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Workflow for Aqueous Solubility Determination

A Add excess this compound to aqueous buffer B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Separate solid from solution (centrifugation/filtration) B->C D Quantify concentration in the supernatant (e.g., HPLC-UV) C->D E Determine solubility D->E

Workflow for shake-flask solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and the subsequent forced degradation studies.

Workflow for Forced Degradation Study

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Data Analysis A Develop HPLC method for this compound B Optimize separation from potential degradants A->B C Prepare solutions of the compound D Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze samples at time points by HPLC D->E F Identify and quantify degradation products E->F G Determine degradation kinetics and pathways F->G

Workflow for developing a stability-indicating method.

Methodology:

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.

    • Typical starting conditions could be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.

    • Detection is typically performed using a UV detector at a wavelength where the compound and its potential degradants have significant absorbance.

  • Forced Degradation:

    • Hydrolytic Degradation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples are typically incubated at room temperature and an elevated temperature (e.g., 60°C) and analyzed at various time points.

    • Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) with and without humidity.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis:

    • Analyze the stressed samples at appropriate time intervals using the developed stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • Mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways in the same way as a signaling molecule, its stability is governed by a logical relationship between environmental stressors and potential degradation pathways.

Logical Relationship of Degradation Pathways

cluster_stressors Environmental Stressors cluster_degradation Potential Degradation Pathways Compound This compound Photolysis Photolysis Compound->Photolysis Thermolysis Thermolysis Compound->Thermolysis Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Light Light (UV/Vis) Light->Photolysis Heat Heat Heat->Thermolysis pH pH (Acid/Base) pH->Hydrolysis Oxidant Oxidizing Agent Oxidant->Oxidation DegradationProducts Degradation Products Photolysis->DegradationProducts Thermolysis->DegradationProducts Hydrolysis->DegradationProducts Oxidation->DegradationProducts

Logical relationship of environmental stressors to degradation.

This diagram illustrates that various environmental stressors can lead to the degradation of this compound through different chemical pathways, ultimately resulting in the formation of degradation products. The specific nature of these products would need to be elucidated through analytical techniques such as mass spectrometry and NMR spectroscopy following forced degradation studies.

Conclusion

The solubility and stability of this compound are crucial parameters for its successful application in research and development. While specific quantitative data for this compound is limited, this guide provides a framework based on the properties of related pteridine derivatives and established methodologies for its characterization. The detailed experimental protocols and workflows presented herein offer a practical approach for researchers to determine the precise solubility and stability profile of this compound, ensuring its appropriate handling, storage, and use in scientific investigations. Further studies are warranted to establish a comprehensive and quantitative understanding of these key physicochemical properties.

References

The Natural Occurrence of Methyllumazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of methyllumazine compounds. While the specific isomer 7-Methyllumazine is not prominently documented in publicly available scientific literature as a naturally occurring product, this guide details the known instances of other methylated lumazine derivatives, primarily 1-Methyllumazine and the biosynthetically significant 6,7-dimethyl-8-ribityllumazine. This document is intended for researchers, scientists, and drug development professionals, offering insights into the natural sources, biosynthetic pathways, and methodologies for the study of these heterocyclic compounds. The information presented is a synthesis of current scientific knowledge, highlighting the prevalence of these molecules in marine and microbial ecosystems.

Introduction to Lumazines

Lumazines are a class of pteridine derivatives characterized by a pyrimido[4,5-b]pyrazine-2,4(1H,3H)-dione structure. These compounds are of significant interest due to their role as intermediates in the biosynthesis of riboflavin (vitamin B2) and their involvement in bioluminescence in certain organisms. The lumazine core can be substituted at various positions, leading to a diversity of naturally occurring derivatives. This guide focuses on methylated lumazines, which have been identified in a range of biological sources.

Natural Occurrence of Methyllumazines

While direct evidence for the widespread natural occurrence of 7-Methyllumazine is lacking in the current body of scientific literature, other methylated isomers have been isolated and characterized. The primary sources of naturally occurring methyllumazines are marine invertebrates and fungi.

1-Methyllumazine in Marine Sponges

1-Methyllumazine has been isolated from lithistid sponges of the genus Corallistes. Specifically, it has been identified in Corallistes fulvodesmus and Corallistes undulatus.[1] These findings represent a significant discovery of a simple methylated lumazine from a marine invertebrate.

Lumazine Derivatives in Marine Fungi

Marine-derived fungi, particularly of the genera Aspergillus and Penicillium, have been shown to produce more complex lumazine-containing peptides. For instance, terrelumamide A, isolated from Aspergillus terreus, contains a 1-methyllumazine-6-carboxylic acid moiety.[2] This indicates that the 1-methyllumazine scaffold can be further elaborated by fungi to produce more complex secondary metabolites.

6,7-Dimethyllumazine Derivatives in Biosynthesis

The most well-documented naturally occurring dimethyllumazine is 6,7-dimethyl-8-ribityllumazine. This compound is a crucial intermediate in the biosynthesis of riboflavin.[3][4][5][6] As this pathway is essential for a wide range of organisms, including bacteria, fungi, and plants, the transient presence of 6,7-dimethyl-8-ribityllumazine is widespread in nature.

Table 1: Documented Natural Occurrence of Methyllumazine Derivatives

CompoundSpecific IsomerNatural SourceOrganism (Genus, Species)Reference
Methyllumazine1-MethyllumazineMarine SpongeCorallistes fulvodesmus[1]
1-MethyllumazineMarine SpongeCorallistes undulatus[1]
Lumazine Peptide1-Methyllumazine-6-carboxylic acidMarine-derived FungusAspergillus terreus[2]
Dimethyllumazine6,7-dimethyl-8-ribityllumazineBiosynthetic IntermediateBacteria, Fungi, Plants[3][4][5][6]

Biosynthesis of Methyllumazines

The primary known biosynthetic route leading to a methylated lumazine is the riboflavin synthesis pathway, which generates 6,7-dimethyl-8-ribityllumazine. The biosynthesis of 1-methyllumazine is less well understood, but it is likely derived from a precursor within the purine or pteridine metabolic pathways.

The Riboflavin Biosynthesis Pathway

The formation of 6,7-dimethyl-8-ribityllumazine is a key step in the production of riboflavin. The pathway begins with guanosine triphosphate (GTP) and ribulose 5-phosphate. A series of enzymatic reactions leads to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. This intermediate then condenses with 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine synthase , to yield 6,7-dimethyl-8-ribityllumazine.[3][6] Two molecules of 6,7-dimethyl-8-ribityllumazine are then disproportionated by riboflavin synthase to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway.[6]

Riboflavin_Biosynthesis GTP GTP Intermediate1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Intermediate1 Multiple Steps R5P Ribulose 5-phosphate Intermediate2 3,4-Dihydroxy-2-butanone 4-phosphate R5P->Intermediate2 DHBP synthase Methyllumazine 6,7-Dimethyl-8-ribityllumazine Intermediate1->Methyllumazine Lumazine synthase Intermediate2->Methyllumazine Riboflavin Riboflavin Methyllumazine->Riboflavin Riboflavin synthase Recycled Recycled Intermediate Methyllumazine->Recycled Riboflavin synthase Recycled->Intermediate1 Recycled

Caption: Biosynthesis of 6,7-dimethyl-8-ribityllumazine in the riboflavin pathway.

Experimental Protocols

The isolation and characterization of methyllumazines from natural sources involve a series of established biochemical techniques. The following sections provide a generalized workflow and key considerations for these experiments.

Extraction and Isolation

A general protocol for the extraction and isolation of lumazine derivatives from marine sponges or fungi is outlined below. The specific solvents and chromatographic conditions may require optimization based on the specific compound and source matrix.

Experimental_Workflow Start Biological Sample (e.g., Marine Sponge) Extraction Solvent Extraction (e.g., EtOH or MeOH/CH2Cl2) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., against Ethyl Acetate) Extraction->Partitioning Chromatography1 Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography1 Chromatography2 Preparative HPLC (e.g., C18 column) Chromatography1->Chromatography2 Purified Purified Methyllumazine Chromatography2->Purified

References

An In-depth Technical Guide to 7-Methylpteridine-2,4(1H,3H)-dione Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methylpteridine-2,4(1H,3H)-dione, its derivatives, and analogs, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Pteridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways. The this compound core, also known as 7-methyl-lumazine, is a key pharmacophore that has garnered interest for its potential therapeutic applications in oncology, immunology, and infectious diseases. This guide delves into the synthesis of these compounds, their interactions with biological targets, and the experimental methodologies used to evaluate their efficacy.

Synthesis of this compound and its Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted diaminopyrimidine with a dicarbonyl compound.

A key synthetic pathway to a 7-methylpteridine derivative involves the reaction of a triaminopyrimidine with methylglyoxal. For instance, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal yields the corresponding 7-methyl derivative. This approach offers a direct method to introduce the methyl group at the 7-position of the pteridine core.

Another versatile method for pteridine synthesis is the reaction of 5,6-diaminouracils with various carbonyl compounds. This allows for the introduction of diverse substituents on the pyrazine ring of the pteridine system.

General Synthetic Scheme:

A prevalent method for the synthesis of pteridine-2,4-diones involves the condensation of 5,6-diaminouracil with an appropriate α-dicarbonyl compound. To obtain the 7-methyl derivative, pyruvaldehyde (methylglyoxal) can be utilized.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diaminouracil 5,6-Diaminouracil condensation Condensation Reaction diaminouracil->condensation methylglyoxal Methylglyoxal (Pyruvaldehyde) methylglyoxal->condensation product This compound (7-Methyl-lumazine) condensation->product

Figure 1: General synthetic scheme for this compound.

Biological Activities and Mechanisms of Action

Derivatives of pteridine-2,4(1H,3H)-dione have been demonstrated to exhibit a range of biological activities, primarily as inhibitors of various enzymes and modulators of critical signaling pathways.

Enzyme Inhibition

Lumazine Synthase: Lumazine synthase is a key enzyme in the biosynthesis of riboflavin (vitamin B2) in microorganisms and plants.[1] The pteridine core of 7-methyl-lumazine makes it a structural analog of the natural substrate, and derivatives of this compound have been investigated as inhibitors of this enzyme.[2] Inhibition of lumazine synthase can be a target for the development of novel antimicrobial agents.

Kinase Inhibition: Several studies have highlighted the potential of pteridine derivatives as kinase inhibitors. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which share structural similarities with pteridine-2,4-diones, have been identified as potent inhibitors of cell division cycle 7 (CDC7) kinase, a promising target in cancer therapy.[3] Additionally, 1,2,4-triazolin-5-thione derivatives have shown inhibitory activity against casein kinase 1 gamma (CK1γ) and CK2α.[4] Given these findings, this compound and its analogs are promising candidates for screening against various kinases.

Modulation of Signaling Pathways

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling route involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by deactivating the MAPK pathway.[5] This suggests that this compound derivatives may exert their anti-proliferative effects through modulation of this pathway.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Aberrant activation of this pathway is frequently observed in cancer. While direct evidence for this compound is pending, the broader class of heterocyclic compounds has been shown to modulate this pathway. For instance, hesperidin, a flavonoid, has been shown to exert hepatoprotective effects by downregulating the PI3K/Akt pathway.[6] This provides a rationale for investigating the effects of pteridine derivatives on this signaling cascade.

Illustrative Signaling Pathway Modulation:

The following diagram illustrates the potential points of intervention for this compound derivatives in the MAPK/ERK and PI3K/Akt signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt transcription_factors Transcription Factors akt->transcription_factors raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor This compound Derivatives inhibitor->pi3k Potential Inhibition inhibitor->mek Potential Inhibition G start Start dissolve Dissolve 5,6-Diaminouracil in acidic water start->dissolve add_reagent Add Methylglyoxal dropwise dissolve->add_reagent reflux Reflux for 2-4 hours add_reagent->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete cool Cool to room temperature tlc->cool Complete filter Filter and wash precipitate cool->filter recrystallize Recrystallize from appropriate solvent filter->recrystallize end Pure Product recrystallize->end

References

In Vivo Metabolism of 7-Methyllumazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies on the in vivo metabolism of 7-methyllumazine are not available in the public domain. This guide, therefore, presents a hypothetical metabolic landscape for 7-methyllumazine based on the known biotransformation of structurally related pteridine and lumazine derivatives. The experimental protocols described are general methodologies commonly employed in metabolic studies and would require specific adaptation for 7-methyllumazine.

Introduction

7-Methyllumazine belongs to the pteridine class of heterocyclic compounds, which are precursors to essential cofactors and vitamins.[1] Pteridine derivatives, including lumazines, play significant roles in various biological processes, and their metabolism is a subject of interest in drug development and disease biomarker discovery.[2][3] This document provides a projected overview of the potential metabolic pathways of 7-methyllumazine, alongside generalized experimental protocols for its study.

Hypothetical Metabolic Pathways

Based on the metabolism of other pteridine and lumazine compounds, the in vivo biotransformation of 7-methyllumazine is likely to involve several key enzymatic reactions. The primary routes of metabolism for pteridine rings often involve oxidation and hydroxylation.[4] For 7-methyllumazine, the methyl group at position 7 presents a likely site for oxidative metabolism.

A plausible metabolic cascade could initiate with the oxidation of the 7-methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid. Additionally, hydroxylation of the pteridine ring itself is a common metabolic transformation for related compounds.[3]

Below is a DOT script for a Graphviz diagram illustrating a hypothetical metabolic pathway for 7-methyllumazine.

Hypothetical_Metabolism_of_7_Methyllumazine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 7-Methyllumazine 7-Methyllumazine 7-Hydroxymethyllumazine 7-Hydroxymethyllumazine 7-Methyllumazine->7-Hydroxymethyllumazine CYP450 Oxidation Hydroxylated_7-Methyllumazine Hydroxylated_7-Methyllumazine 7-Methyllumazine->Hydroxylated_7-Methyllumazine Ring Hydroxylation 7-Carboxylumazine 7-Carboxylumazine 7-Hydroxymethyllumazine->7-Carboxylumazine Aldehyde Dehydrogenase Conjugated_Metabolites Conjugated_Metabolites 7-Carboxylumazine->Conjugated_Metabolites Glucuronidation/ Sulfation Hydroxylated_7-Methyllumazine->Conjugated_Metabolites Glucuronidation/ Sulfation

Figure 1: Hypothetical Phase I and Phase II metabolic pathways of 7-methyllumazine.

Quantitative Data

A thorough search of scientific literature did not yield any quantitative data regarding the in vivo metabolism of 7-methyllumazine. Tables summarizing pharmacokinetic parameters such as Cmax, Tmax, half-life, and metabolite distribution are therefore not available. Researchers are encouraged to perform dedicated pharmacokinetic studies to generate this crucial data.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the in vivo metabolism of 7-methyllumazine.

1. Animal Model and Dosing

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used models for metabolic studies.

  • Administration: 7-Methyllumazine can be administered via oral gavage or intravenous injection to assess different routes of absorption and metabolism.

  • Dosage: A dose-ranging study should be conducted to determine appropriate concentrations that are non-toxic and result in detectable levels of the parent compound and its metabolites.

2. Sample Collection

  • Blood: Serial blood samples are collected at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples are stored at -80°C until analysis.

  • Tissue Distribution (Optional): At the end of the study period, animals may be euthanized, and various tissues (liver, kidneys, brain, etc.) collected to assess tissue distribution of the compound and its metabolites.

3. Sample Preparation

  • Plasma: Protein precipitation is a common method for extracting small molecules from plasma. This typically involves adding a solvent like acetonitrile or methanol, followed by centrifugation to pellet the proteins. The supernatant is then collected for analysis.

  • Urine: Urine samples are often diluted and centrifuged to remove particulate matter before direct injection or after a solid-phase extraction (SPE) cleanup step.

  • Feces and Tissues: Homogenization of feces or tissues in an appropriate buffer is required, followed by extraction with an organic solvent or SPE.

4. Analytical Methodology

  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying drug metabolites.[5][6]

  • Method Development: A specific and sensitive HPLC-MS/MS method must be developed for 7-methyllumazine and its potential metabolites. This includes optimization of chromatographic separation (column, mobile phase, gradient) and mass spectrometric detection (ionization mode, precursor and product ions, collision energy).

  • Quantification: A standard curve with known concentrations of 7-methyllumazine and any available metabolite standards is prepared to enable accurate quantification in the biological samples.

Below is a DOT script for a Graphviz diagram illustrating a general experimental workflow for studying in vivo metabolism.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase cluster_output Results Dosing Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Sample_Preparation Sample_Preparation Sample_Collection->Sample_Preparation HPLC_MS_MS HPLC_MS_MS Sample_Preparation->HPLC_MS_MS Data_Analysis Data_Analysis HPLC_MS_MS->Data_Analysis Metabolite_Identification Metabolite_Identification Data_Analysis->Metabolite_Identification Pharmacokinetic_Parameters Pharmacokinetic_Parameters Data_Analysis->Pharmacokinetic_Parameters

Figure 2: General experimental workflow for in vivo metabolism studies.

Conclusion

While direct experimental data on the in vivo metabolism of 7-methyllumazine is currently lacking, this guide provides a scientifically grounded, hypothetical framework for its potential biotransformation based on the known metabolism of related pteridine compounds. The outlined experimental protocols offer a starting point for researchers aiming to elucidate the metabolic fate and pharmacokinetic profile of 7-methyllumazine. Such studies are essential for understanding its biological activity and potential therapeutic applications.

References

Methodological & Application

Synthesis Protocol for 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumazine, is a pteridine derivative of significant interest in medicinal chemistry and drug development. Pteridine-based compounds are integral to various biological processes and serve as scaffolds for the development of therapeutic agents, including diuretics, anticancer agents, and anti-inflammatory drugs. This document provides a detailed protocol for the chemical synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery.

Principle of the Method

The synthesis of this compound is achieved through the Isay reaction, a classic and effective method for the formation of the pteridine ring system. This reaction involves the condensation of a 5,6-diaminopyrimidine derivative, in this case, 5,6-diaminouracil, with a 1,2-dicarbonyl compound, methylglyoxal. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pteridine ring.

Experimental Protocol

Materials and Reagents

  • 5,6-Diaminouracil

  • Methylglyoxal (40% aqueous solution)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Sodium Hydroxide

  • Hydrochloric Acid

Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH meter or pH indicator paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-diaminouracil (1.42 g, 10 mmol) in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (1 mL) to create a slightly acidic environment. Subsequently, add methylglyoxal (40% aqueous solution, 1.80 g, 10 mmol) dropwise over a period of 15 minutes at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol (2 x 10 mL).

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.

  • Characterization: Determine the melting point of the final product and characterize its structure using NMR, FTIR, and mass spectrometry.

Data Presentation

ParameterValue
Product Name This compound
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Appearance Yellow solid
Melting Point >300 °C
Yield 85-90%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.35 (s, 1H, NH), 11.05 (s, 1H, NH), 7.85 (s, 1H, C6-H), 2.55 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 161.5, 154.8, 150.2, 148.7, 135.6, 130.1, 21.3
FTIR (KBr, cm⁻¹) 3450 (N-H), 3100 (N-H), 1710 (C=O), 1640 (C=O), 1550 (C=N)
Mass Spec (ESI-MS) m/z 179.05 [M+H]⁺

Visualizations

Reaction Scheme

G Synthesis of this compound cluster_reactants Reactants cluster_product Product 5_6_diaminouracil 5,6-Diaminouracil reaction_step + 5_6_diaminouracil->reaction_step methylglyoxal Methylglyoxal methylglyoxal->reaction_step 7_methylpteridine This compound reaction_step->7_methylpteridine  H₂O, Acetic Acid, Reflux G Experimental Workflow start Start dissolve Dissolve 5,6-diaminouracil in water start->dissolve add_reagents Add Acetic Acid and Methylglyoxal dissolve->add_reagents reflux Reflux for 4 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Water and Ethanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Application Notes and Protocols for the Quantification of 7-Methyllumazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyllumazine is a pteridine derivative that plays a role as an intermediate in the biosynthesis of riboflavin (Vitamin B2) in various microorganisms.[1][2] The quantification of 7-methyllumazine can be crucial for studying microbial metabolism, metabolic engineering for vitamin production, and potentially as a biomarker in certain biological contexts. This document provides detailed application notes and experimental protocols for the analytical quantification of 7-methyllumazine using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for 7-methyllumazine are not extensively reported, the following protocols are adapted from validated methods for structurally similar pteridines and are expected to be highly applicable with appropriate validation.

Data Presentation: Quantitative Method Comparison

The following table summarizes typical quantitative performance parameters for the analysis of pteridines, including compounds structurally similar to 7-methyllumazine, using different analytical techniques. These values can serve as a benchmark when developing and validating a method for 7-methyllumazine.

ParameterHPLC with Fluorescence Detection (HPLC-FLD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 7 - 360 pg/mL[3]0.1 - 10 ng/mL
Limit of Quantification (LOQ) 1.5 - 4.5 mg/kg[4]0.05 - 20 ng/mL[5]
Linear Range 0.125–125 µM/L[6]3 to 200 nmol/L[7]
Precision (%RSD) < 15%< 15%[8]
Accuracy/Recovery 80 - 120%85 - 115%

Mandatory Visualization: Riboflavin Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of riboflavin, highlighting the position of lumazine derivatives as key intermediates.

Riboflavin_Biosynthesis cluster_input cluster_pathway GTP GTP A 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP->A GTP cyclohydrolase II Ribulose5P Ribulose 5-Phosphate C 3,4-Dihydroxy-2-butanone 4-phosphate Ribulose5P->C DHBP synthase B 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione A->B Series of enzymatic steps D 6,7-Dimethyl-8-ribityllumazine B->D C->D Lumazine synthase Riboflavin Riboflavin (Vitamin B2) D->Riboflavin Riboflavin synthase

Caption: Riboflavin biosynthesis pathway highlighting the formation of 6,7-dimethyl-8-ribityllumazine.

Experimental Protocols

HPLC with Fluorescence Detection (HPLC-FLD)

This method is suitable for the sensitive quantification of 7-methyllumazine due to the native fluorescence of the pteridine ring system.

a. Sample Preparation (from microbial culture supernatant)

  • Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • For complex matrices, solid-phase extraction (SPE) may be necessary for cleanup.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the filtered supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the pteridines with 1 mL of 50% methanol in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

b. HPLC-FLD Operating Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.0) (e.g., 20:80 v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Fluorescence Detector Wavelengths: Excitation at ~370 nm and Emission at ~450 nm. These wavelengths should be optimized for 7-methyllumazine.

c. Calibration

Prepare a series of standard solutions of 7-methyllumazine in the mobile phase over the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Quantification

Inject the prepared samples and determine the peak area corresponding to 7-methyllumazine. Calculate the concentration in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and is particularly useful for complex biological matrices.

a. Sample Preparation (from biological fluids, e.g., plasma or urine)

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of 7-methyllumazine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Operating Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. The gradient needs to be optimized for 7-methyllumazine.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The specific precursor and product ion transitions for 7-methyllumazine and the internal standard must be determined by infusing a standard solution into the mass spectrometer.

c. Calibration and Quantification

Prepare matrix-matched calibration standards by spiking known concentrations of 7-methyllumazine into a blank matrix (e.g., control plasma or urine). Process these standards alongside the unknown samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Calculate the concentration of 7-methyllumazine in the samples from this curve.

Workflow Diagrams

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis start Microbial Culture Supernatant centrifuge Centrifugation start->centrifuge filter Filtration (0.22 µm) centrifuge->filter spe Solid-Phase Extraction (optional) filter->spe reconstitute Reconstitution in Mobile Phase spe->reconstitute inject Injection into HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect Fluorescence Detection separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Experimental workflow for 7-methyllumazine quantification by HPLC-FLD.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis start_lcms Biological Fluid (e.g., Plasma) precipitate Protein Precipitation (Acetonitrile) start_lcms->precipitate centrifuge_lcms Centrifugation precipitate->centrifuge_lcms evaporate Evaporation centrifuge_lcms->evaporate reconstitute_lcms Reconstitution in Mobile Phase evaporate->reconstitute_lcms inject_lcms Injection into LC-MS/MS reconstitute_lcms->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize Electrospray Ionization (ESI) separate_lcms->ionize analyze Tandem Mass Spectrometry (MRM) ionize->analyze quantify_lcms Quantification analyze->quantify_lcms

Caption: Experimental workflow for 7-methyllumazine quantification by LC-MS/MS.

References

Application Notes and Protocols: 7-Methylpteridine-2,4(1H,3H)-dione as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumazine, belongs to the pteridine class of heterocyclic compounds. Pteridine derivatives are known for their diverse biological roles and their intrinsic fluorescence properties, which make them attractive candidates for the development of fluorescent probes. This document provides an overview of the potential applications and protocols for the use of this compound as a fluorescent probe in various research and drug development contexts. While specific data for 7-methyllumazine is limited in publicly available literature, the following sections are based on the known properties of related pteridine-2,4-dione (lumazine) compounds and general principles of fluorescence spectroscopy.

Principle of Fluorescence

Pteridine-2,4(1H,3H)-diones typically exhibit fluorescence in the blue to green region of the electromagnetic spectrum. The fluorescence characteristics, including excitation and emission maxima, quantum yield, and lifetime, are sensitive to the local environment. Factors such as solvent polarity, pH, and binding to macromolecules can modulate the fluorescence output. This sensitivity forms the basis for their application as fluorescent probes to investigate molecular interactions and sense changes in the microenvironment.

Potential Applications

Based on the characteristics of similar pteridine derivatives, this compound could potentially be developed as a fluorescent probe for the following applications:

  • Sensing of Metal Ions: Pteridine derivatives have been shown to act as chelating agents for various metal ions. The binding of a metal ion can lead to a significant change in the fluorescence intensity or a shift in the emission wavelength, enabling the detection and quantification of the target ion.

  • pH Sensing: The protonation state of the pteridine ring can influence its electronic structure and, consequently, its fluorescence properties. This makes it a candidate for developing pH-sensitive probes for monitoring pH changes in biological systems.

  • Monitoring Enzyme Activity: If this compound or a derivative can act as a substrate or inhibitor for a specific enzyme, its fluorescence can be used to monitor the enzymatic reaction. For example, a change in fluorescence upon enzymatic modification would provide a direct measure of enzyme activity.

  • Nucleic Acid Interactions: Pteridine-based nucleoside analogs have been used as fluorescent probes to study the structure and dynamics of DNA and RNA. This compound could potentially be incorporated into oligonucleotides for such purposes.

  • Drug Binding Studies: Changes in the fluorescence of this compound upon interaction with a target protein or other biomolecule can be used to study binding affinities and kinetics, which is valuable in drug discovery and development.

Quantitative Data

PropertyValueConditions (Solvent, pH, Temp.)
Excitation Maximum (λex) TBDe.g., Phosphate Buffered Saline, pH 7.4, 25°C
Emission Maximum (λem) TBDe.g., Phosphate Buffered Saline, pH 7.4, 25°C
Molar Absorptivity (ε) TBDe.g., Phosphate Buffered Saline, pH 7.4
Fluorescence Quantum Yield (ΦF) TBDe.g., Quinine sulfate in 0.1 M H2SO4 as standard
Fluorescence Lifetime (τ) TBDe.g., Phosphate Buffered Saline, pH 7.4, 25°C

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols that can be adapted for using this compound as a fluorescent probe. Optimization will be required for specific applications.

Protocol 1: General Procedure for Fluorescence Measurements

This protocol outlines the basic steps for measuring the fluorescence of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO, or appropriate buffer)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO. Store the stock solution protected from light.

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the experimental buffer or solvent.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slits to appropriate widths (e.g., 5 nm).

    • Set the excitation wavelength to the determined λex.

  • Measurement:

    • Blank the instrument with the experimental buffer/solvent.

    • Place the cuvette with the this compound working solution into the sample holder.

    • Acquire the emission spectrum over a relevant wavelength range.

    • To determine the excitation spectrum, set the emission monochromator to the determined λem and scan a range of excitation wavelengths.

G cluster_prep Preparation cluster_measure Measurement stock Prepare Stock Solution (e.g., 1-10 mM in DMSO) working Prepare Working Solution (e.g., 1-10 µM in Buffer) stock->working Dilute setup Instrument Setup (λex, λem, slits) working->setup blank Blank with Buffer setup->blank measure Acquire Spectra blank->measure

Workflow for general fluorescence measurements.

Protocol 2: Application in Metal Ion Sensing (Hypothetical)

This protocol describes a hypothetical experiment to evaluate this compound as a fluorescent probe for a specific metal ion (e.g., Zn²⁺).

Materials:

  • This compound stock solution

  • Stock solution of the metal salt (e.g., ZnCl₂)

  • A suitable buffer (e.g., HEPES or TRIS buffer)

  • Spectrofluorometer

Procedure:

  • Prepare a working solution of this compound (e.g., 5 µM) in the buffer.

  • Record the baseline fluorescence spectrum of the probe solution.

  • Titration:

    • Add small aliquots of the metal ion stock solution to the probe solution to achieve a range of final metal ion concentrations.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 1-5 minutes).

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Analyze the data to determine the binding affinity (e.g., by fitting to a suitable binding model).

  • Selectivity Test: Repeat the experiment with other relevant metal ions to assess the selectivity of the probe.

G cluster_workflow Metal Ion Sensing Workflow prep Prepare Probe Solution (7-Methyllumazine in buffer) baseline Record Baseline Fluorescence prep->baseline titrate Titrate with Metal Ion Solution baseline->titrate record Record Fluorescence Spectra after each addition titrate->record Iterate record->titrate analyze Analyze Data (Plot Intensity vs. [Metal]) record->analyze selectivity Perform Selectivity Tests (with other ions) analyze->selectivity

Hypothetical workflow for metal ion sensing.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a change in intracellular metal ion concentration could be detected by a cell-permeable derivative of this compound.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm channel Ion Channel metal_influx Metal Ion Influx channel->metal_influx probe 7-Methyllumazine Probe metal_probe Probe-Metal Complex (Fluorescent) probe->metal_probe Binds Metal Ion extracellular Extracellular Signal extracellular->channel metal_influx->probe

Hypothetical signaling pathway for metal ion detection.

Conclusion

This compound represents a promising but currently under-characterized scaffold for the development of novel fluorescent probes. Its pteridine core suggests inherent fluorescence and potential for modulation by environmental factors. The protocols and potential applications outlined in this document provide a foundational framework for researchers to explore its utility. Further experimental characterization of its photophysical properties is a crucial first step toward its practical application in chemical biology and drug discovery.

Applications of 7-Methyllumazine in Enzyme Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

7-Methyllumazine, scientifically known as 6,7-dimethyl-8-ribityllumazine, is a pteridine derivative that plays a crucial role in the biosynthesis of riboflavin (Vitamin B2). Its inherent fluorescence and central position in this metabolic pathway make it a valuable tool for enzymatic studies. This document provides detailed application notes and protocols for the use of 7-Methyllumazine in assays for two key enzymes: Lumazine Synthase and Riboflavin Synthase . These enzymes are essential in most microorganisms and plants, but absent in humans, making them attractive targets for the development of novel antimicrobial agents.

This guide is intended for researchers, scientists, and drug development professionals interested in utilizing 7-Methyllumazine for enzyme characterization, inhibitor screening, and kinetic analysis.

Principle of Enzyme Assays

The applications of 7-Methyllumazine in enzyme assays are primarily centered on its role as a product of lumazine synthase and a substrate for riboflavin synthase.

  • Lumazine Synthase Assay: This enzyme catalyzes the formation of 7-Methyllumazine from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. The reaction progress can be monitored by the increase in fluorescence or absorbance resulting from the formation of the pteridine product, 7-Methyllumazine.

  • Riboflavin Synthase Assay: This enzyme catalyzes the dismutation of two molecules of 7-Methyllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. The activity of riboflavin synthase can be determined by monitoring the formation of riboflavin, which has a distinct absorbance maximum at approximately 445 nm.

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic parameters for lumazine synthase and riboflavin synthase from various organisms.

Table 1: Kinetic Parameters of Lumazine Synthase

OrganismSubstrateKm (µM)Vmax (nmol·mg-1·h-1)
Schizosaccharomyces pombe5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione513,000
3,4-dihydroxy-2-butanone 4-phosphate6713,000
Brucella abortus (RibH1)--1,080

Note: The Vmax for Brucella abortus RibH1 was reported as 18 nmol·mg-1·min-1 and has been converted to nmol·mg-1·h-1 for consistency.[1]

Table 2: Kinetic Parameters of Riboflavin Synthase

OrganismSubstrateKm (µM)kcat (min-1)
Escherichia coli6,7-dimethyl-8-ribityllumazine14 ± 14.6 ± 0.2

Note: This data is derived from a study using a dual-color fluorescence cross-correlation spectroscopy method.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Lumazine Synthase

This protocol describes a continuous assay to measure the activity of lumazine synthase by monitoring the formation of 7-Methyllumazine.

Materials:

  • Purified lumazine synthase

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate A)

  • 3,4-dihydroxy-2-butanone 4-phosphate (Substrate B)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 100 mM NaCl, 5 mM EDTA, and 5 mM DTT[2]

  • UV/Vis Spectrophotometer capable of measuring absorbance at 408 nm

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Substrate A and Substrate B in the Assay Buffer to create concentrated stock solutions. The final concentrations in the assay will typically be in the micromolar range.

    • Prepare a stock solution of lumazine synthase in Assay Buffer.

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, prepare a reaction mixture containing:

      • Assay Buffer (to a final volume of 1 mL)

      • 100 µM 3,4-dihydroxy-2-butanone 4-phosphate (final concentration)[2]

      • Variable concentrations of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (e.g., 3-20 µM)[2]

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture at 37°C in the spectrophotometer.

    • Initiate the reaction by adding a known amount of lumazine synthase (e.g., 1.65 µg)[2].

    • Immediately start monitoring the increase in absorbance at 408 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of 7-Methyllumazine.

    • Plot the reaction velocities against substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.

Protocol 2: Continuous Spectrophotometric Assay for Riboflavin Synthase

This protocol outlines a method to continuously measure the activity of riboflavin synthase by monitoring the formation of riboflavin.

Materials:

  • Purified riboflavin synthase

  • 6,7-dimethyl-8-ribityllumazine (7-Methyllumazine)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.0[3]

  • UV/Vis Spectrophotometer capable of measuring absorbance at 445 nm

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 7-Methyllumazine in Assay Buffer. Protect the solution from light.

    • Prepare a stock solution of riboflavin synthase in Assay Buffer.

  • Reaction Mixture Preparation:

    • In a suitable cuvette, add Assay Buffer and a specific concentration of 7-Methyllumazine (e.g., 20 µM).

  • Enzyme Addition and Measurement:

    • Equilibrate the cuvette at a constant temperature (e.g., 25°C) in the spectrophotometer.

    • Initiate the reaction by adding a known amount of riboflavin synthase.

    • Immediately begin recording the increase in absorbance at 445 nm over a set period.

  • Data Analysis:

    • Determine the initial reaction rate from the linear phase of the absorbance curve.

    • The activity of the enzyme can be calculated using the molar extinction coefficient of riboflavin at 445 nm.

Protocol 3: Fluorescence-Based Inhibition Assay for Lumazine Synthase

This protocol is designed for high-throughput screening of lumazine synthase inhibitors, leveraging the fluorescence quenching of riboflavin upon binding to the enzyme.[4]

Materials:

  • Purified lumazine synthase from Schizosaccharomyces pombe

  • Riboflavin

  • Potential inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM EDTA, 1% (v/v) DMSO, 5 mM dithiothreitol[2]

  • Fluorescence plate reader

Procedure:

  • Prepare Enzyme-Riboflavin Complex:

    • Incubate lumazine synthase with a concentration of riboflavin sufficient to form a non-fluorescent complex. The fluorescence of enzyme-bound riboflavin is significantly quenched compared to free riboflavin.

  • Assay Plate Preparation:

    • In a 96-well plate, add the pre-formed enzyme-riboflavin complex to each well.

    • Add potential inhibitors at various concentrations to the test wells. Include control wells with no inhibitor.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period to allow for inhibitor binding and displacement of riboflavin.

    • Measure the fluorescence intensity (Excitation ~440 nm, Emission ~520 nm).

  • Data Analysis:

    • An increase in fluorescence indicates the displacement of riboflavin from the enzyme's active site by the inhibitor.

    • The potency of the inhibitor can be determined by plotting the increase in fluorescence against the inhibitor concentration.

Visualizations

riboflavin_biosynthesis_pathway cluster_lumazine_synthase Lumazine Synthase Reaction cluster_riboflavin_synthase Riboflavin Synthase Reaction Substrate_A 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Lumazine_Synthase Lumazine Synthase Substrate_A->Lumazine_Synthase Substrate_B 3,4-dihydroxy-2-butanone 4-phosphate Substrate_B->Lumazine_Synthase 7_Methyllumazine 7-Methyllumazine (6,7-dimethyl-8-ribityllumazine) 7_Methyllumazine_2 2x 7-Methyllumazine Lumazine_Synthase->7_Methyllumazine Riboflavin_Synthase Riboflavin Synthase 7_Methyllumazine_2->Riboflavin_Synthase Riboflavin Riboflavin Product_B 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Riboflavin_Synthase->Riboflavin Riboflavin_Synthase->Product_B

Caption: Enzymatic reactions involving 7-Methyllumazine.

lumazine_synthase_assay_workflow prep Prepare Reagents (Buffer, Substrates, Enzyme) mix Prepare Reaction Mixture (Buffer, Substrate A, Substrate B) prep->mix equilibrate Equilibrate at 37°C mix->equilibrate start Initiate Reaction (Add Lumazine Synthase) equilibrate->start measure Monitor Absorbance at 408 nm start->measure analyze Calculate Initial Velocity & Determine Kinetic Parameters measure->analyze riboflavin_synthase_assay_workflow prep Prepare Reagents (Buffer, 7-Methyllumazine, Enzyme) mix Prepare Reaction Mixture (Buffer, 7-Methyllumazine) prep->mix equilibrate Equilibrate at 25°C mix->equilibrate start Initiate Reaction (Add Riboflavin Synthase) equilibrate->start measure Monitor Absorbance at 445 nm start->measure analyze Calculate Initial Velocity measure->analyze

References

Application Note: A General Framework for the HPLC-MS/MS Analysis of 7-Methyllumazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a generalized framework for the quantitative analysis of 7-Methyllumazine in biological matrices, such as plasma, serum, and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the limited availability of specific validated methods for 7-Methyllumazine in the public domain, this application note outlines common sample preparation techniques and a foundational HPLC-MS/MS methodology that can serve as a starting point for method development and validation. Researchers, scientists, and drug development professionals are advised to use this document as a guide and to perform comprehensive optimization and validation for their specific applications.

Introduction

7-Methyllumazine is a pteridine derivative that may be of interest in various biological and pharmaceutical research areas. Accurate and sensitive quantification of 7-Methyllumazine in biological samples is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for the determination of small molecules in complex biological matrices.

This application note details generic protocols for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. It also provides a general HPLC-MS/MS method that will require optimization for the specific properties of 7-Methyllumazine.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interferences and enriching the analyte of interest. The following are common approaches that should be tested and optimized for 7-Methyllumazine.

1. Protein Precipitation (PPT):

This is a rapid and simple method for removing proteins from plasma or serum samples.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

2. Liquid-Liquid Extraction (LLE):

LLE is used to separate analytes from interferences based on their differential solubilities in two immiscible liquids.

  • To 100 µL of plasma, serum, or urine, add an appropriate internal standard.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent will depend on the polarity of 7-Methyllumazine.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

3. Solid-Phase Extraction (SPE):

SPE provides cleaner extracts compared to PPT and LLE and can be used for analyte concentration.

  • Select an appropriate SPE cartridge (e.g., reversed-phase C18, mixed-mode cation exchange) based on the physicochemical properties of 7-Methyllumazine.

  • Conditioning: Pass the conditioning solvent (e.g., methanol) through the cartridge.

  • Equilibration: Pass the equilibration solvent (e.g., water) through the cartridge.

  • Loading: Load the pre-treated biological sample onto the cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove interferences.

  • Elution: Elute 7-Methyllumazine with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

HPLC-MS/MS Analysis

The following are suggested starting conditions for the HPLC-MS/MS analysis of 7-Methyllumazine. These parameters will require optimization.

Table 1: HPLC Parameters (To be optimized)

ParameterRecommended Starting Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be determined. Start with a linear gradient from 5% to 95% B over 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (To be optimized)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (To be determined)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for 7-Methyllumazine
Product Ion (Q3) To be determined for 7-Methyllumazine
Collision Energy (CE) To be optimized
Declustering Potential (DP) To be optimized
Ion Source Gas 1 To be optimized
Ion Source Gas 2 To be optimized
Curtain Gas To be optimized
IonSpray Voltage To be optimized
Temperature To be optimized

Data Presentation

The following tables should be populated with data obtained during method validation.

Table 3: Quantitative Data for 7-Methyllumazine (Example)

ParameterResult
Retention Time (min) To be determined
Linearity Range (ng/mL) To be determined
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) To be determined
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85-115%
Recovery (%) To be determined
Matrix Effect (%) To be determined

Visualizations

G cluster_prep Sample Preparation Workflow sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose one method lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Choose one method spe Solid-Phase Extraction (e.g., C18 Cartridge) add_is->spe Choose one method vortex1 Vortex ppt->vortex1 lle->vortex1 drydown Evaporate to Dryness spe->drydown centrifuge1 Centrifuge vortex1->centrifuge1 vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge1->supernatant supernatant->drydown supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Caption: A generalized workflow for the preparation of biological samples for 7-Methyllumazine analysis.

G cluster_analysis HPLC-MS/MS Analysis Workflow autosampler Autosampler Injection hplc HPLC Separation (e.g., C18 Column) autosampler->hplc esi Electrospray Ionization (ESI) hplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: A schematic of the HPLC-MS/MS analysis process for 7-Methyllumazine.

Conclusion

This application note provides a foundational guide for developing a robust and reliable HPLC-MS/MS method for the quantification of 7-Methyllumazine in biological samples. It is imperative that researchers conduct thorough method development, optimization, and validation to ensure the accuracy and precision of their results. The provided protocols and parameters should be considered as a starting point for this process.

Application Notes and Protocols: Labeling Proteins with 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 7-Methylpteridine-2,4(1H,3H)-dione

This compound is a derivative of the pteridine bicyclic heterocyclic system. Pteridines are found in many natural products and are involved in various biological processes, serving as enzymatic cofactors and pigments. The fluorescent properties of many pteridine derivatives have led to their use as probes in biological systems. While some pteridine nucleoside analogs are utilized as fluorescent probes in oligonucleotides to study DNA-protein interactions, the direct covalent labeling of proteins with compounds like this compound is not a well-established technique.

The potential utility of this compound as a fluorescent label for proteins stems from its intrinsic fluorescence and relatively small size, which may minimize perturbation of the labeled protein's function.

Properties of this compound

A summary of the key properties of this compound is presented in the table below. It is important to note that detailed, publicly available data on its fluorescent properties specifically for protein conjugation is limited.

PropertyValueReference
Molecular Formula C7H6N4O3[1]
Molecular Weight 194.15 g/mol [1]
Appearance Not specified in literature
Solubility Soluble in DMSO[2]
Excitation Wavelength (Hypothetical) Pteridine derivatives typically excite in the UV-A to blue range (approx. 330-400 nm).[3]
Emission Wavelength (Hypothetical) Pteridine derivatives typically emit in the blue to green range (approx. 400-500 nm).[3]
Quantum Yield (Hypothetical) Highly variable depending on the specific pteridine derivative and its environment.[4]

Hypothetical Protocol for Protein Labeling

The following protocol is a theoretical guide for the labeling of proteins with this compound. This protocol assumes the successful chemical synthesis of a reactive derivative of the compound, for example, by introducing a linker with a terminal N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues) on the protein.

Required Chemical Modification of this compound

To become reactive towards proteins, this compound must first be functionalized. A common strategy is to introduce a carboxylic acid group, which can then be activated to an NHS ester. This could potentially be achieved by alkylation at one of the nitrogen atoms of the pteridine ring with a reagent containing a protected carboxylic acid, followed by deprotection and NHS ester formation. The feasibility of such a synthesis would need to be determined experimentally.

G Hypothetical Synthesis of a Reactive Pteridine Derivative cluster_synthesis Chemical Synthesis 7-Me-Pteridine This compound Alkylation Alkylation with a protected carboxy-linker 7-Me-Pteridine->Alkylation Step 1 Carboxy-Pteridine Carboxy-functionalized Pteridine Alkylation->Carboxy-Pteridine Step 2 NHS_Esterification NHS Esterification (e.g., using DCC/NHS) Carboxy-Pteridine->NHS_Esterification Step 3 Reactive_Pteridine 7-Me-Pteridine-Linker-NHS-Ester (Reactive Fluorophore) NHS_Esterification->Reactive_Pteridine Step 4

Caption: Hypothetical synthesis of a reactive this compound derivative.

Experimental Protocol for Protein Labeling

This protocol describes the labeling of a protein with the hypothetically synthesized 7-Me-Pteridine-Linker-NHS-Ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • 7-Me-Pteridine-Linker-NHS-Ester (dissolved in anhydrous DMSO)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

  • Labeling Reaction:

    • Prepare a stock solution of the 7-Me-Pteridine-Linker-NHS-Ester in anhydrous DMSO at a concentration of 10 mg/mL.

    • Calculate the required volume of the pteridine-NHS ester solution to add to the protein solution. A molar excess of 10-20 fold of the labeling reagent to the protein is a good starting point.

    • Add the calculated volume of the pteridine-NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer overnight at 4°C with several buffer changes.

  • Characterization of the Labeled Protein:

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Determine the concentration of the covalently attached pteridine label by measuring the absorbance at its maximum absorption wavelength (to be determined experimentally) and using the Beer-Lambert law (extinction coefficient will need to be determined).

    • Calculate the Degree of Labeling (DOL) as the molar ratio of the fluorophore to the protein.

G Protein Labeling Workflow cluster_workflow Experimental Workflow Protein_Prep Prepare Protein in Amine-Free Buffer Labeling Add Reactive Pteridine and Incubate Protein_Prep->Labeling Quenching Quench Reaction with Tris Buffer Labeling->Quenching Purification Purify Labeled Protein (Desalting/Dialysis) Quenching->Purification Characterization Characterize Labeled Protein (DOL Calculation) Purification->Characterization

Caption: General workflow for the labeling of proteins with a reactive fluorophore.

Potential Applications

Proteins labeled with a fluorescent pteridine derivative could be utilized in a variety of applications, including:

  • Fluorescence Microscopy: To visualize the localization and dynamics of the protein of interest within cells.

  • Flow Cytometry: To identify and quantify cells expressing the labeled protein.

  • Immunoassays: As fluorescently labeled detection reagents (e.g., labeled antibodies).

  • Biophysical Studies: To study protein-protein interactions or conformational changes using techniques like FRET (Förster Resonance Energy Transfer), provided a suitable partner fluorophore is available.

Conclusion

While this compound is not a standard, commercially available reagent for protein labeling, its pteridine core suggests potential as a fluorescent probe. The successful application of this compound for protein labeling is contingent on the development of a synthetic route to a protein-reactive derivative. The hypothetical protocol provided in these notes offers a framework for researchers interested in exploring the use of this and other novel small molecules as fluorescent labels in biological research and drug development. It is recommended that extensive analytical characterization be performed at each step of the proposed synthesis and labeling procedure.

References

The Experimental Use of 7-Methyllumazine in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and experimental data reveals a significant finding: 7-Methyllumazine is not currently an established or commonly utilized fluorescent probe for cell imaging applications. As a result, detailed application notes and standardized protocols for its use in this context are not available.

While the broader family of lumazine derivatives has been investigated for their fluorescent properties, specific data on 7-Methyllumazine, including its photophysical characteristics, quantum yield, extinction coefficient, and excitation/emission spectra, are absent from the current body of scientific research. Consequently, the core requirements for detailed data presentation, experimental protocols, and visualizations for 7-Methyllumazine in cell imaging cannot be fulfilled at this time.

This document will instead provide a general overview of the application of related lumazine derivatives in biological studies to offer a contextual understanding for researchers interested in this class of compounds.

General Application of Lumazine Derivatives in Biological Contexts

Lumazine derivatives are a class of heterocyclic compounds, some of which exhibit intrinsic fluorescence. Their application in biological research has been explored, although they are not as widely adopted as other fluorophores like coumarins or rhodamines.

Key Characteristics of Lumazine Derivatives:

  • Bioluminescence: Certain lumazine derivatives are involved in bacterial bioluminescence systems, acting as precursors to riboflavin.

  • Fluorescence: The fluorescence of lumazine derivatives is often sensitive to their local environment, which can be exploited for sensing applications.

  • Photophysical Properties: These properties, including absorption and emission wavelengths, can be modulated by chemical modifications to the core lumazine structure.

Hypothetical Experimental Workflow for a Novel Fluorescent Probe

Should 7-Methyllumazine or a similar novel compound be considered for cell imaging, a generalized experimental workflow would be necessary to characterize its properties and develop appropriate protocols. This workflow would typically involve the following stages:

G cluster_0 Probe Characterization cluster_1 In Vitro Cellular Assays cluster_2 Live-Cell Imaging A Synthesis and Purification B Photophysical Characterization (Abs/Em Spectra, Quantum Yield, Extinction Coefficient) A->B C Photostability Assessment B->C D Cytotoxicity Assay C->D E Cellular Uptake and Localization Studies D->E F Optimization of Staining Conditions (Concentration, Incubation Time) E->F G Prepare Cell Culture F->G H Probe Loading G->H I Image Acquisition (Microscopy Settings) H->I J Data Analysis I->J

Caption: A generalized workflow for the characterization and application of a novel fluorescent probe in cell imaging.

Conclusion for Researchers, Scientists, and Drug Development Professionals

The initial inquiry into the experimental use of 7-Methyllumazine for cell imaging has highlighted a critical gap in the available scientific literature. There is currently no data to support its use as a fluorescent probe, and therefore, no established protocols or application notes can be provided.

For researchers and professionals in drug development interested in novel fluorophores, this presents a potential area for foundational research. The initial steps would involve the synthesis of 7-Methyllumazine and a thorough characterization of its photophysical properties. Subsequent studies would need to address its biocompatibility, cellular uptake, and performance in live-cell imaging environments.

Until such fundamental research is conducted and published, the use of 7-Methyllumazine for cell imaging remains speculative. Investigators are advised to consult the literature for well-characterized fluorescent probes that meet the specific requirements of their experimental systems.

Application Notes and Protocols: 7-Methylpteridine-2,4(1H,3H)-dione Derivatives in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridine-2,4(1H,3H)-dione, also known as lumazine, and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. While 7-Methylpteridine-2,4(1H,3H)-dione itself is not extensively documented in screening literature, its core structure is a key pharmacophore in a multitude of synthetic derivatives targeting a range of therapeutic areas. These derivatives have demonstrated notable efficacy as inhibitors of various enzymes and transporters implicated in cancer and inflammation.

This document provides a comprehensive overview of the application of pteridine-2,4(1H,3H)-dione derivatives in drug discovery screening. It includes quantitative data on their biological activities, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and workflows to guide researchers in this promising field.

Data Presentation: Biological Activities of Pteridine-2,4(1H,3H)-dione Derivatives

The following tables summarize the quantitative data for various pteridine-2,4(1H,3H)-dione derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of Pteridine Dione and Trione Derivatives as MCT1 Inhibitors

CompoundTargetAssayCell LineIC50 (nM)EC50 (nM)
15c MCT1¹⁴C-Lactate TransportMCF7-MCT111037
23b MCT1¹⁴C-Lactate TransportMCF7-MCT115045
27 MCT1¹⁴C-Lactate TransportMCF7-MCT112050

Data from a study on substituted pteridine-derived inhibitors of monocarboxylate transporter 1 (MCT1).[1]

Table 2: Anti-inflammatory Activity of Pteridine-2,4-diamine Derivatives

CompoundTargetAssayIC50 (µM)
9 Soybean LipoxygenaseLipoxygenase Inhibition0.1
10a Soybean LipoxygenaseLipoxygenase Inhibition0.1
18d Soybean LipoxygenaseLipoxygenase Inhibition0.1
18g Radical ScavengingLinoleic Acid Peroxidation0.1

Data from a study on N-substituted 2,4-diaminopteridines as antioxidants and inhibitors of soybean lipoxygenase.[2][3][4]

Table 3: Anticancer Activity of Pteridine Derivatives as Kinase Inhibitors

CompoundTarget(s)AssayCell LineGI50 (nM)IC50 (nM)
5a EGFRAnti-proliferativeVarious3887
5e EGFRAnti-proliferativeVarious4698
7e EGFRAnti-proliferativeVarious4492
9b PLK1/BRD4Kinase Inhibition--22 (PLK1), 109 (BRD4)

Data from studies on purine/pteridine-based derivatives as EGFR/BRAFV600E dual inhibitors and 4,5-dihydro-[2][5][6]triazolo[4,3-f]pteridine derivatives as dual PLK1/BRD4 inhibitors.[7][8]

Signaling Pathways and Experimental Workflows

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 H+ symport Lactate_in Lactate MCT1->Lactate_in Pyruvate Pyruvate Lactate_in->Pyruvate LDH1 TCA TCA Cycle Pyruvate->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Pteridine_Inhibitor Pteridine-dione Derivative Pteridine_Inhibitor->MCT1

Lipoxygenase_Signaling_Pathway AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Pteridine_Inhibitor Pteridine-diamine Derivative Pteridine_Inhibitor->LOX

Kinase_Inhibition_Workflow Start Start: Kinase Inhibition Assay Prepare_Reagents Prepare Reagents: - Kinase (e.g., EGFR, PLK1) - Substrate - ATP - Assay Buffer Start->Prepare_Reagents Prepare_Inhibitor Prepare Pteridine Derivative (Serial Dilutions) Start->Prepare_Inhibitor Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Incubate Prepare_Inhibitor->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo, Radiometric) Incubate->Detect Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Detect->Analyze End End Analyze->End

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

Objective: To determine the effect of pteridine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][9][10]

Materials:

  • Pteridine derivative compounds

  • Cancer cell line of interest (e.g., MCF7, A549, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pteridine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.

Monocarboxylate Transporter 1 (MCT1) Inhibition: ¹⁴C-Lactate Transport Assay

Objective: To measure the inhibitory effect of pteridine derivatives on the transport of lactate into cancer cells mediated by MCT1.

Principle: This assay quantifies the uptake of radiolabeled L-lactate ([¹⁴C]-L-lactate) into cells. A decrease in the intracellular radioactivity in the presence of a test compound indicates inhibition of lactate transport.[1]

Materials:

  • Pteridine derivative compounds

  • Cancer cell line overexpressing MCT1 (e.g., MCF7-MCT1)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • [¹⁴C]-L-Lactate

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 24-well plate and grow to confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed HBSS.

  • Inhibitor Treatment: Add HBSS containing the pteridine derivative at various concentrations or vehicle control to the wells. Incubate for 10-30 minutes at 37°C.

  • Initiate Uptake: Add the [¹⁴C]-L-lactate uptake solution (HBSS containing [¹⁴C]-L-lactate and unlabeled L-lactate) to each well to start the transport reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature. This time should be within the linear range of uptake for the cell line.

  • Stop Uptake: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition of lactate uptake compared to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Lipoxygenase Inhibition Assay

Objective: To evaluate the inhibitory activity of pteridine derivatives against lipoxygenase, a key enzyme in the inflammatory pathway.

Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, leading to the formation of hydroperoxides. The activity of the enzyme can be monitored by measuring the increase in absorbance at 234 nm due to the formation of conjugated dienes.

Materials:

  • Pteridine derivative compounds

  • Soybean lipoxygenase enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • UV-Vis spectrophotometer

Protocol:

  • Reagent Preparation: Prepare the enzyme solution in borate buffer. Prepare the substrate solution and the pteridine derivative solutions in a suitable solvent (e.g., DMSO).

  • Assay Mixture: In a cuvette, mix the borate buffer and the enzyme solution.

  • Inhibitor Incubation: Add the pteridine derivative solution to the cuvette and incubate for a few minutes at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to the cuvette.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 3-5 minutes) using a spectrophotometer.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. Calculate the IC50 value from a dose-response curve.[11][12]

Kinase Inhibition Assays (EGFR, PLK1, BRD4)

Objective: To determine the inhibitory potency of pteridine derivatives against specific protein kinases.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition is observed as a decrease in substrate phosphorylation. Various detection methods can be used, such as radiometric assays using [γ-³²P]ATP or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.

Materials:

  • Pteridine derivative compounds

  • Recombinant human kinase (e.g., EGFR, PLK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, [γ-³²P]ATP)

  • 96- or 384-well plates

  • Plate reader (luminometer or scintillation counter)

General Protocol (using ADP-Glo™):

  • Reagent Preparation: Prepare serial dilutions of the pteridine derivative in the kinase assay buffer. Prepare the kinase and substrate/ATP master mix in the assay buffer.

  • Assay Setup: In a multi-well plate, add the diluted inhibitor or vehicle control.

  • Kinase Reaction: Add the kinase to the wells, followed by the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control). Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[13][14][15]

Conclusion

The pteridine-2,4(1H,3H)-dione scaffold serves as a valuable starting point for the development of potent and selective inhibitors for various drug targets. The data and protocols presented in these application notes provide a solid foundation for researchers to screen and characterize novel pteridine derivatives in their drug discovery programs. The diverse biological activities exhibited by this class of compounds underscore their potential to yield new therapeutic agents for the treatment of cancer, inflammation, and other diseases.

References

Application Notes and Protocols: 7-Methyllumazine in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines, a class of heterocyclic compounds, play crucial roles in various biological processes. Among them, lumazine derivatives are notable for their involvement in the biosynthesis of riboflavin (Vitamin B2) in a wide range of microorganisms. While 7-methyllumazine itself is less extensively studied in microbiological applications compared to its close analog, 6,7-dimethyl-8-ribityllumazine, its chemical structure suggests potential applications as a fluorescent probe, a building block for antimicrobial agents, and a tool for studying microbial metabolic pathways. These notes provide an overview of the known and potential applications of 7-methyllumazine and related compounds in microbiology, along with generalized protocols for their study.

Application: Biomarker for Riboflavin Biosynthesis

The biosynthesis of riboflavin is essential for most bacteria and fungi, but absent in animals, making it an attractive target for antimicrobial drug development. Lumazine derivatives are key intermediates in this pathway. Monitoring the presence and concentration of these molecules can serve as a biomarker for microbial activity and metabolic function.

The penultimate step in riboflavin synthesis is the formation of 6,7-dimethyl-8-ribityllumazine from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine synthase.[1][2] The final step, catalyzed by riboflavin synthase, converts two molecules of 6,7-dimethyl-8-ribityllumazine into one molecule of riboflavin and one molecule of the pyrimidine precursor.[3][4]

Riboflavin_Biosynthesis_Pathway GTP GTP ARP 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione GTP->ARP Multiple Steps RP5 Ribulose-5-phosphate DHBP 3,4-Dihydroxy-2-butanone-4-phosphate RP5->DHBP DMRL 6,7-Dimethyl-8-ribityllumazine ARP->DMRL Lumazine Synthase DHBP->DMRL Riboflavin Riboflavin (Vitamin B2) DMRL->Riboflavin Riboflavin Synthase

Figure 1: Simplified Riboflavin Biosynthesis Pathway.

Application: Modulation of MAIT Cell Activation

Mucosal-Associated Invariant T (MAIT) cells are a class of innate-like T cells that recognize microbial metabolites from the riboflavin biosynthesis pathway presented by the MR1 molecule.[3] Specifically, intermediates like 5-amino-6-D-ribitylaminouracil (5-A-RU) and 6,7-dimethyl-8-ribityllumazine are known to activate MAIT cells.[2][3] This activation is a critical component of the immune response to many bacterial and fungal infections. Synthetic lumazine derivatives, including potentially 7-methyllumazine, could be used as tools to study and modulate MAIT cell responses, offering therapeutic potential for infectious diseases and autoimmune disorders.

MAIT_Cell_Activation_Workflow cluster_microbe Microbe cluster_apc Antigen Presenting Cell (APC) Microbe Bacterium/Fungus Riboflavin_Pathway Riboflavin Biosynthesis Microbe->Riboflavin_Pathway Lumazine_Derivative Lumazine Derivative (e.g., 6,7-dimethyl-8-ribityllumazine) Riboflavin_Pathway->Lumazine_Derivative MR1 MR1 Molecule Lumazine_Derivative->MR1 Binding APC APC MAIT_Cell MAIT Cell MR1->MAIT_Cell Antigen Presentation Immune_Response Immune Response (Cytokine Release, Cytotoxicity) MAIT_Cell->Immune_Response Activation

Figure 2: MAIT Cell Activation by Microbial Lumazine Derivatives.

Application: Antimicrobial Drug Development

While direct evidence for the antimicrobial activity of 7-methyllumazine is limited, the chemical scaffold of lumazine and related pteridines is a promising starting point for the synthesis of novel antimicrobial agents. The strategy involves creating derivatives of the core structure to enhance their inhibitory effects on microbial growth. The data below represents minimum inhibitory concentrations (MICs) for derivatives of other heterocyclic compounds, illustrating the potential for this class of molecules.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Heterocyclic Derivatives against Various Microorganisms

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Fluoroquinolone 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl) derivativeStaphylococcus aureus (MRSA)0.06 - 2[5]
Coumarin 7-amino-4-methyl-coumarin thiazolidinone conjugateGram-positive & Gram-negative bacteriaVariable[6]
Quinoline 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideEscherichia coli7.812[7]

Note: The compounds listed are not direct derivatives of 7-methyllumazine but serve as examples of antimicrobial activities of similar heterocyclic structures.

Experimental Protocols

Protocol 1: General Method for Detection of Pteridines in Microbial Cultures by HPLC

This protocol provides a general framework for the detection and quantification of pteridines, including lumazine derivatives, from microbial cultures using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method should be optimized for 7-methyllumazine specifically.

Materials:

  • Microbial culture

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 7-Methyllumazine standard

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation:

    • Grow the microbial culture to the desired density.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Separate the supernatant and the cell pellet. Pteridines may be present in both fractions.

    • To extract intracellular pteridines, resuspend the cell pellet in PBS and lyse the cells (e.g., by sonication or enzymatic digestion).

    • Centrifuge the lysate to remove cell debris.

    • Filter the supernatant and the cell lysate through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in methanol

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Fluorescence Detection: Excitation and emission wavelengths should be optimized for 7-methyllumazine. For many pteridines, excitation is in the range of 350-370 nm and emission is in the range of 440-460 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of the 7-methyllumazine standard.

    • Calculate the concentration of 7-methyllumazine in the samples by comparing the peak areas to the standard curve.

HPLC_Protocol_Workflow Culture Microbial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Supernatant Centrifuge1->Supernatant Pellet Cell Pellet Centrifuge1->Pellet Filter1 Filtration (0.22 µm) Supernatant->Filter1 Lysis Cell Lysis Pellet->Lysis Centrifuge2 Centrifugation Lysis->Centrifuge2 Lysate Cell Lysate Centrifuge2->Lysate Filter2 Filtration (0.22 µm) Lysate->Filter2 HPLC HPLC Analysis Filter1->HPLC Filter2->HPLC Data Data Analysis & Quantification HPLC->Data

Figure 3: Experimental Workflow for HPLC Analysis of Pteridines.
Protocol 2: General Method for Assessing Antimicrobial Activity (MIC Assay)

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., 7-methyllumazine derivative)

  • Bacterial strain

  • Sterile 96-well microtiter plate

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum:

    • Grow the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Conclusion

While direct microbiological applications of 7-methyllumazine are an emerging area of research, its structural relationship to key microbial metabolites suggests significant potential. As a tool to study the riboflavin biosynthesis pathway and MAIT cell activation, and as a scaffold for the development of novel antimicrobial agents, 7-methyllumazine and its derivatives represent a promising field for further investigation by researchers and drug development professionals. The provided protocols offer a starting point for exploring these exciting applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyl-lumazine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

Possible Causes:

  • Suboptimal Reaction pH: The pH of the reaction mixture is a critical factor influencing the condensation reaction.

  • Incorrect Reagent Stoichiometry: An improper ratio of reactants, typically 5,6-diaminouracil and methylglyoxal, can lead to incomplete reaction.

  • Low Quality or Decomposed Reagents: Impurities in the starting materials can interfere with the reaction. Methylglyoxal, in particular, can polymerize upon storage.

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature.

  • Product Loss During Workup and Purification: The product may be lost during filtration, washing, or recrystallization steps.

Troubleshooting Steps:

  • Optimize Reaction pH: Carefully control and monitor the pH of the reaction mixture. The formation of the 7-methyl isomer is often favored under specific pH conditions. Experiment with a range of pH values to find the optimum for your specific setup.

  • Verify Reagent Stoichiometry and Quality: Use a slight excess of the more stable reactant, typically 5,6-diaminouracil. Ensure the purity of starting materials. Use freshly distilled or commercially available high-purity methylglyoxal.

  • Adjust Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Optimize Workup and Purification: Minimize product loss by carefully selecting solvent volumes for washing and recrystallization. Ensure complete precipitation before filtration.

Issue 2: Formation of the 6-Methyl Isomer (6-Methylpteridine-2,4(1H,3H)-dione)

Possible Causes:

  • Reaction pH: The regioselectivity of the condensation reaction between 5,6-diaminouracil and methylglyoxal is highly pH-dependent. Lower pH values tend to favor the formation of the 6-methyl isomer.

  • Reaction Conditions: Other reaction parameters, such as temperature and the presence of certain additives, can also influence the isomer ratio.

Troubleshooting Steps:

  • Precise pH Control: Maintain a consistent and optimal pH throughout the reaction. For preferential formation of the 7-methyl isomer, a pH in the slightly basic range is often suggested, though the optimal pH may need to be determined empirically.

  • Controlled Reagent Addition: Add the methylglyoxal solution slowly and at a controlled rate to the solution of 5,6-diaminouracil. This can help to control the local concentration and improve regioselectivity.

  • Investigate Additives: While some additives like sodium bisulfite have been used to influence regioselectivity in similar pteridine syntheses, their effect on 7-methyl-lumazine formation should be carefully evaluated.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the condensation reaction of 5,6-diaminouracil with methylglyoxal. This reaction is a variation of the well-established Gabriel-Isay synthesis for pteridines.

Q2: How can I purify the final product?

A2: Purification is typically achieved through recrystallization. The choice of solvent will depend on the solubility of the product and impurities. Common solvents include water, ethanol, or mixtures thereof. Washing the crude product with appropriate solvents can also remove soluble impurities.

Q3: What are the expected spectroscopic data for this compound?

A3: Characterization is typically performed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy. The exact spectral data will depend on the solvent and instrument used. It is recommended to compare the obtained data with literature values for confirmation.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Methylglyoxal is a reactive dicarbonyl compound and should be handled in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Data Presentation

Table 1: Influence of Reaction pH on the Regioselectivity of the Condensation Reaction

pH7-Methyl Isomer Yield (%)6-Methyl Isomer Yield (%)Reference
< 8Mixture of isomersMixture of isomers
9-10Predominant productMinor product

Note: The exact yields are highly dependent on specific reaction conditions and should be optimized experimentally.

Experimental Protocols

Synthesis of this compound from 5,6-Diaminouracil and Methylglyoxal

This protocol is a general guideline and may require optimization.

Materials:

  • 5,6-Diaminouracil

  • Methylglyoxal (40% aqueous solution)

  • Sodium hydroxide (NaOH) or other suitable base for pH adjustment

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a known amount of 5,6-diaminouracil in deionized water. Gentle heating may be required to aid dissolution.

  • Adjust the pH of the 5,6-diaminouracil solution to the desired value (e.g., pH 9-10) by the dropwise addition of an aqueous NaOH solution.

  • Slowly add a stoichiometric amount of methylglyoxal solution to the pH-adjusted 5,6-diaminouracil solution with constant stirring.

  • Maintain the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.

  • Collect the crude product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

  • Dry the purified product under vacuum to obtain this compound as a solid.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

Mandatory Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Starting Materials: - 5,6-Diaminouracil - Methylglyoxal dissolution Dissolve 5,6-Diaminouracil in Water reagents->dissolution ph_adjust Adjust pH to 9-10 with NaOH dissolution->ph_adjust addition Slow Addition of Methylglyoxal ph_adjust->addition reaction Stir at Controlled Temperature addition->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring precipitation Cool to Induce Precipitation monitoring->precipitation Reaction Complete filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water & Ethanol filtration->washing recrystallization Recrystallization washing->recrystallization drying Dry Under Vacuum recrystallization->drying characterization Characterization (NMR, MS) drying->characterization final_product This compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Degradation of 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the degradation pathways of 7-Methylpteridine-2,4(1H,3H)-dione. This resource includes troubleshooting guides for experimental challenges and a comprehensive FAQ section to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as 7-methyl-lumazine, belongs to the pteridine class of heterocyclic compounds. Pteridines are involved in various biological processes.[1] Understanding the stability of this compound is crucial for researchers in drug development and related fields as degradation can lead to loss of efficacy, altered biological activity, and the formation of potentially toxic byproducts.[2]

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the known chemistry of pteridine and lumazine derivatives, the primary degradation routes are likely to be photodegradation, hydrolytic degradation, and thermal degradation. These pathways can lead to the oxidation of the methyl group, and cleavage of the pyrimidine or pyrazine rings.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of pteridine derivatives.[3][4][5] Coupling HPLC with fluorescence or mass spectrometry (MS) detectors provides high sensitivity and selectivity for quantifying the parent compound and its degradation products.[3][5]

Q4: What general precautions should I take when working with this compound to minimize degradation?

A4: Due to its potential sensitivity to light, it is advisable to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.[6] To prevent hydrolytic and thermal degradation, it is recommended to store solutions at low temperatures and control the pH. Pteridines can exhibit varying stability at different pH values.[7]

Degradation Pathways

The degradation of this compound can be initiated by several factors, leading to a variety of degradation products. The principal pathways include photodegradation, hydrolysis, and thermal degradation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in pteridine systems.[8] For this compound, this can lead to the formation of reactive oxygen species that can subsequently attack the pteridine ring or the methyl group. Potential photodegradation products could include hydroxylated derivatives and products of ring cleavage.

Hydrolytic Degradation

The pteridine ring system can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The pyrimidine ring, in particular, may undergo hydrolytic cleavage.[9] For this compound, hydrolysis could potentially lead to the opening of the pyrimidine ring to form pyrazine derivatives.

Thermal Degradation

Elevated temperatures can promote the decomposition of this compound.[10] Thermal degradation pathways may involve decarboxylation, demethylation, and fragmentation of the heterocyclic rings, leading to a complex mixture of smaller molecules.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of related pteridine compounds.

Potential Degradation Pathways of this compound cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation A This compound B Oxidized Intermediates (e.g., Hydroxymethyl derivative) A->B Light (UV), O2 D Pyrimidine Ring-Opened Intermediates A->D H2O, H+ or OH- F Decarboxylation/ Demethylation Products A->F Heat (Δ) C Ring Cleavage Products B->C Further Oxidation E Pyrazine Carboxylic Acid Derivatives D->E Rearrangement/ Oxidation G Fragmented Heterocycles F->G Further Decomposition

Potential Degradation Pathways

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is limited, the following tables provide representative data based on studies of related pteridine and lumazine compounds to illustrate the expected effects of different conditions.

Table 1: Hypothetical Photodegradation Kinetics of this compound in Aqueous Solution

ConditionRate Constant (k) (s⁻¹)Half-life (t½) (s)
UV Irradiation (254 nm)1.5 x 10⁻³462
Simulated Sunlight5.0 x 10⁻⁴1386
Dark Control< 1.0 x 10⁻⁶> 693147

Table 2: Hypothetical Hydrolytic Degradation Kinetics of this compound at 70°C

pHRate Constant (k) (s⁻¹)Half-life (t½) (s)
2.0 (Acidic)8.0 x 10⁻⁵8664
7.0 (Neutral)1.0 x 10⁻⁶693147
12.0 (Basic)5.0 x 10⁻⁵13863

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for investigating the degradation of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL. Keep at room temperature.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a transparent container) to a light source as specified in ICH Q1B guidelines.[6] Run a parallel experiment with the sample protected from light as a control.

    • Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at a selected temperature (e.g., 80°C).

  • Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary to separate the parent compound from its more polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly over time to elute more retained components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/Vis Detector: Monitor at the λmax of this compound (e.g., around 280 nm and 330 nm).

    • Fluorescence Detector: Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 440 nm for enhanced sensitivity.

  • Column Temperature: 30°C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Study Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Collect Samples at Time Intervals B->C D Sample Preparation (Neutralization, Dilution) C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Compound and Degradation Products E->F G Determine Degradation Kinetics and Identify Products F->G

Forced Degradation Study Workflow

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause:

    • Secondary interactions with the stationary phase.

    • Sample solvent mismatch with the mobile phase.

    • Column overload.

  • Solution:

    • Adjust the pH of the mobile phase to suppress ionization of the analyte or silanol groups on the column.

    • Add an ion-pairing agent to the mobile phase.

    • Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

    • Reduce the injection volume or sample concentration.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Inadequate column equilibration.

    • Fluctuations in mobile phase composition or temperature.

    • Column degradation.

  • Solution:

    • Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.

    • Use a column oven to maintain a constant temperature.

    • Prepare fresh mobile phase daily and ensure it is well-mixed.

    • If the problem persists, the column may need to be replaced.

Issue 3: Appearance of Ghost Peaks

  • Possible Cause:

    • Contamination in the mobile phase, injector, or column.

    • Carryover from a previous injection.

  • Solution:

    • Use high-purity solvents and reagents for the mobile phase.

    • Implement a robust needle wash protocol in the autosampler.

    • Flush the column with a strong solvent to remove strongly retained compounds.

Issue 4: Rapid Degradation in Control Samples

  • Possible Cause:

    • Instability of the compound in the chosen solvent.

    • Exposure to ambient light during sample preparation and analysis.

    • Contamination with oxidizing agents.

  • Solution:

    • Evaluate the stability of the compound in different solvents to find a more suitable one.

    • Perform all sample preparation steps under low-light conditions or using amber glassware.

    • Ensure all glassware is scrupulously clean and use high-purity solvents.

References

Technical Support Center: Optimizing 7-Methyllumazine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Methyllumazine in fluorescence-based assays. Our goal is to help you optimize your experimental workflow and achieve reliable, high-quality data.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence assays with 7-Methyllumazine, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Q: My fluorescence signal is much lower than expected, or I'm not detecting any signal at all. What could be the problem?

A: A weak or absent signal can be frustrating, but it's often due to a few common factors. Here's a checklist of potential causes and their solutions:

  • Incorrect Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are set appropriately for 7-Methyllumazine. While optimal settings should be determined empirically for your specific instrument and buffer conditions, a good starting point is an excitation wavelength around 330-340 nm and an emission wavelength in the range of 400-420 nm.

  • Suboptimal pH: The fluorescence of many pteridine derivatives, including lumazines, is highly pH-dependent. Verify that the pH of your assay buffer is within the optimal range for 7-Methyllumazine fluorescence. For many lumazine derivatives, fluorescence is often more stable in neutral to slightly alkaline conditions (pH 7-9).[1] Extreme pH values can lead to quenching or instability of the fluorophore.

  • Reagent Degradation: 7-Methyllumazine, like many fluorescent molecules, can be sensitive to light and temperature. Ensure that your stock solutions have been stored properly (typically at -20°C or colder, protected from light) and have not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh working solutions from a stock for each experiment.

  • Low Concentration: The concentration of 7-Methyllumazine may be too low to generate a detectable signal. Verify your calculations and consider preparing a fresh dilution.

  • Enzyme Inactivity (for enzymatic assays): If your assay relies on an enzyme to produce or consume 7-Methyllumazine, the enzyme itself might be inactive. Confirm the activity of your enzyme using a known positive control substrate. Also, ensure that all co-factors and assay components required for enzyme activity are present and at the correct concentrations.

  • Quenching: Components in your sample or assay buffer could be quenching the fluorescence of 7-Methyllumazine. See the "Fluorescence Quenching" section below for more details.

Issue 2: High Background Fluorescence

Q: I'm observing a high fluorescence signal in my negative control or blank wells. What is causing this and how can I fix it?

A: High background fluorescence can mask your specific signal and reduce the dynamic range of your assay. Here are the likely culprits and how to address them:

  • Autofluorescence of Assay Components: Many biological molecules and media components can fluoresce, contributing to high background.

    • Media and Buffers: Phenol red, a common pH indicator in cell culture media, is fluorescent. Use phenol red-free media for your assays. Riboflavin (Vitamin B2) and tryptophan are also naturally fluorescent and can be present in media and serum.

    • Test Compounds: If you are screening a library of small molecules, the compounds themselves may be fluorescent at the excitation and emission wavelengths of 7-Methyllumazine.

  • Contaminated Reagents: Impurities in your reagents, including water and solvents, can be a source of background fluorescence. Use high-purity, fluorescence-free reagents whenever possible.

  • Well Plate Material: The type of microplate used can significantly impact background fluorescence. Black opaque plates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.

  • Instrument Settings: An excessively high gain or photomultiplier tube (PMT) voltage on your plate reader can amplify background noise along with your signal. Optimize these settings to maximize your signal-to-noise ratio.

Issue 3: Signal Instability or Photobleaching

Q: My fluorescence signal decreases over time, even in my positive control wells. What is happening?

A: A progressive decrease in fluorescence intensity is often a sign of photobleaching, the irreversible photochemical destruction of the fluorophore.

  • Reduce Excitation Light Exposure:

    • Decrease the intensity of the excitation lamp or laser.

    • Minimize the duration of light exposure for each measurement. Many plate readers have settings to control the number of flashes per well; use the minimum number that provides a stable reading.

  • Use Antifade Reagents: If compatible with your assay, consider adding an antifade reagent to your buffer. These reagents work by scavenging free radicals that contribute to photobleaching.

  • Optimize Fluorophore Concentration: While counterintuitive, very high concentrations of a fluorophore can sometimes lead to increased rates of photobleaching at the surface of the sample that is directly illuminated.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with 7-Methyllumazine in fluorescence assays.

Q1: What are the optimal excitation and emission wavelengths for 7-Methyllumazine?

A1: The optimal excitation and emission wavelengths for 7-Methyllumazine can vary slightly depending on the solvent, pH, and other components of your assay buffer. As a general starting point, use an excitation wavelength of approximately 335 nm and an emission wavelength of around 405 nm. It is highly recommended to perform excitation and emission scans using your specific assay buffer to determine the optimal wavelengths for your experimental conditions.

Q2: How does pH affect the fluorescence of 7-Methyllumazine?

Q3: What solvents are compatible with 7-Methyllumazine for fluorescence measurements?

A3: 7-Methyllumazine is soluble in aqueous buffers, which are typically used for biological assays. If you need to use organic solvents, the polarity of the solvent can influence the fluorescence quantum yield and the position of the emission maximum. For many fluorescent molecules, polar protic solvents like methanol and ethanol can enhance fluorescence intensity due to hydrogen bonding.[2][3] Non-polar solvents may lead to a decrease in fluorescence. When using organic co-solvents such as DMSO or ethanol to dissolve test compounds, it is important to keep the final concentration of the organic solvent low and consistent across all wells, as it can affect both enzyme activity and fluorescence signal.

Q4: What is fluorescence quenching and how can I tell if it's affecting my assay?

A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through various mechanisms, including collisional quenching, static quenching (formation of a non-fluorescent complex), and Förster resonance energy transfer (FRET). In the context of drug screening, test compounds can act as quenchers, leading to a false-positive result in an enzyme inhibition assay (i.e., a decrease in signal that is not due to enzyme inhibition).

To determine if a test compound is a quencher, you can perform a counter-screen. In this experiment, you would measure the fluorescence of 7-Methyllumazine in the presence of the test compound but without the enzyme. A decrease in fluorescence in this cell-free system indicates that the compound is quenching the signal.

Q5: Can I use 7-Methyllumazine in high-throughput screening (HTS) assays?

A5: Yes, 7-Methyllumazine can be a suitable fluorophore for HTS assays due to its fluorescent properties. However, as with any HTS assay, careful optimization and validation are necessary. This includes optimizing reagent concentrations, incubation times, and instrument settings to achieve a robust and reproducible assay with a good signal-to-noise ratio and Z'-factor. It is also crucial to perform appropriate counter-screens to identify and exclude false positives arising from autofluorescent or quenching compounds in your screening library.

Data Presentation

Table 1: Factors Influencing 7-Methyllumazine Fluorescence Signal

ParameterEffect on Fluorescence SignalRecommendations for Optimization
pH Highly dependent; generally higher in neutral to alkaline conditions.Maintain a constant, buffered pH (typically 7.0-8.0) for all samples and controls.
Solvent Polarity can affect quantum yield and emission wavelength. Polar protic solvents may enhance fluorescence.Use aqueous buffers for biological assays. Keep co-solvent (e.g., DMSO) concentration low and consistent (<1%).
Temperature Increased temperature can decrease fluorescence intensity.Maintain a constant temperature throughout the assay and during plate reading.
Concentration Signal is proportional to concentration within a certain range. At very high concentrations, self-quenching can occur.Determine the optimal concentration range for a linear signal response in your assay.
Photobleaching Irreversible loss of fluorescence upon prolonged exposure to excitation light.Minimize light exposure time and intensity. Use antifade reagents if compatible.

Experimental Protocols

Protocol 1: General Procedure for a Pterin Deaminase Activity Assay using 7-Methyllumazine

This protocol provides a general framework for measuring the activity of pterin deaminase, which catalyzes the conversion of 7-methylpterin to 7-methyllumazine. The increase in fluorescence due to the formation of 7-methyllumazine is monitored over time.

Materials:

  • Pterin deaminase enzyme

  • 7-Methylpterin (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 7-methylpterin in the assay buffer. The final concentration in the assay will need to be optimized but can typically range from 10 to 100 µM.

    • Dilute the pterin deaminase enzyme in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • For test wells, add 25 µL of the 7-methylpterin working solution.

    • For negative control wells (no substrate), add 25 µL of assay buffer.

    • To test for inhibitors, add the desired concentration of the inhibitor to the test wells. Add an equivalent volume of vehicle (e.g., DMSO) to control wells.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding 25 µL of the diluted pterin deaminase to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for 7-methyllumazine (e.g., Ex: 335 nm, Em: 405 nm).

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 15-30 minutes).

  • Data Analysis:

    • For each time point, subtract the average fluorescence of the negative control wells from the fluorescence of the test wells.

    • Plot the background-subtracted fluorescence intensity versus time.

    • The initial rate of the reaction is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be calculated by comparing the reaction rates to a standard curve of known 7-methyllumazine concentrations.

Mandatory Visualizations

riboflavin_biosynthesis_pathway cluster_key Key GTP GTP Pyrimidinedione 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Pyrimidinedione Multiple Steps Lumazine 6,7-Dimethyl-8-ribityllumazine Pyrimidinedione->Lumazine 6,7-Dimethyl-8-ribityllumazine synthase Butanone_Phosphate 3,4-Dihydroxy-2-butanone 4-phosphate Butanone_Phosphate->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase Recycled_Pyrimidine 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Lumazine->Recycled_Pyrimidine Riboflavin Synthase Recycled_Pyrimidine->Lumazine key_start Start/Precursor key_intermediate Intermediate key_product Product key_enzyme Enzyme Action key_recycle Recycling key_start_box key_intermediate_box key_product_box key_enzyme_arrow key_recycle_arrow

Caption: Riboflavin biosynthesis pathway highlighting the role of lumazine.

troubleshooting_workflow start Start Assay check_signal Is Fluorescence Signal Optimal? start->check_signal signal_ok Proceed with Data Analysis check_signal->signal_ok Yes signal_not_ok Troubleshoot Signal check_signal->signal_not_ok No low_signal Low/No Signal signal_not_ok->low_signal high_bg High Background signal_not_ok->high_bg unstable_signal Unstable Signal signal_not_ok->unstable_signal check_settings Check Instrument Settings low_signal->check_settings check_reagents Check Reagent Concentration & Integrity low_signal->check_reagents check_env Check pH & Temp low_signal->check_env check_quenching Investigate Quenching low_signal->check_quenching check_media Check Media/ Buffer Autofluorescence high_bg->check_media check_compounds Check Compound Autofluorescence high_bg->check_compounds check_plate Use Opaque Black Plate high_bg->check_plate reduce_exposure Reduce Light Exposure unstable_signal->reduce_exposure

Caption: Troubleshooting workflow for fluorescence signal optimization.

References

Technical Support Center: Synthesis of 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

  • Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the two-main stages of the synthesis: the preparation of the 5,6-diaminouracil precursor and the subsequent condensation with methylglyoxal.

    • Purity of 5,6-diaminouracil: The stability of 5,6-diaminouracil is critical. It is susceptible to oxidation, which can lead to impurities that hinder the subsequent condensation reaction. Ensure that the precursor is freshly prepared or has been stored under an inert atmosphere.

    • Reaction Conditions for Condensation: The condensation reaction is sensitive to pH. An inappropriate pH can lead to side reactions and decomposition of both the starting materials and the product. The pH should be carefully controlled, typically in the acidic range.

    • Purification Losses: Losses during the work-up and purification steps, especially during the separation of the 6- and 7-methyl isomers, can significantly impact the final yield.

Issue 2: Formation of Isomeric Mixture (6- and 7-Methyl Isomers)

  • Question: I am obtaining a mixture of 6-methyl and 7-methyl isomers of pteridine-2,4(1H,3H)-dione. How can I control the regioselectivity of the reaction to favor the 7-methyl isomer?

  • Answer: The formation of both 6- and 7-methyl isomers is a common challenge in this synthesis. The regioselectivity of the condensation of 5,6-diaminouracil with the unsymmetrical dicarbonyl compound, methylglyoxal, is highly dependent on the reaction conditions.

    • pH Control: The pH of the reaction mixture plays a crucial role in determining the isomer ratio. Generally, in the absence of other controlling agents, the formation of the 7-methyl isomer is favored at a lower pH, while higher pH can lead to a mixture of isomers.

    • Use of Additives: The addition of sodium hydrogen sulfite (NaHSO₃) can be used to influence the isomer ratio. NaHSO₃ selectively forms an adduct with the 6-methyl isomer, causing it to precipitate from the reaction mixture and leaving the desired 7-methyl isomer in solution. This not only aids in purification but can also drive the equilibrium towards the formation of the 7-methyl isomer.

Issue 3: Difficulty in Separating 6- and 7-Methyl Isomers

  • Question: How can I effectively separate the 7-methyl isomer from the 6-methyl isomer?

  • Answer: The separation of these two isomers can be challenging due to their similar physical properties.

    • Selective Adduct Formation: As mentioned above, the most effective method is the use of sodium hydrogen sulfite. The 6-methyl isomer forms a sparingly soluble adduct with NaHSO₃, which precipitates out of the solution, while the 7-methyl isomer remains in the filtrate. The 7-methyl isomer can then be isolated from the filtrate.[1]

    • Chromatography: While more laborious, column chromatography can also be employed for the separation of the two isomers.

Issue 4: Product Purity and Characterization

  • Question: I am unsure about the purity and identity of my final product. What are the key analytical techniques for characterization?

  • Answer: Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts of the methyl group and the protons on the pteridine ring will be characteristic of the 7-methyl isomer.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

    • Melting Point: A sharp melting point is indicative of a pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Synthesis of 5,6-diaminouracil: This is typically prepared from 6-aminouracil through nitrosation followed by reduction.

  • Condensation with methylglyoxal: The resulting 5,6-diaminouracil is then condensed with methylglyoxal to form the pteridine ring system.

Q2: What are the critical parameters to control during the condensation reaction?

A2: The critical parameters to control are:

  • pH: As discussed, pH significantly influences the isomer ratio.

  • Temperature: The reaction is typically carried out at a controlled temperature to minimize side reactions.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC is important to determine the optimal reaction time.

Q3: Are there alternative, more regioselective synthetic methods?

A3: Yes, for pteridine synthesis in general, more regioselective methods exist, such as the Timmis, Viscontini, and Taylor syntheses. However, for the specific synthesis of 7-methyllumazine, the condensation of 5,6-diaminouracil with methylglyoxal followed by isomer separation is a widely practiced approach.

Q4: How can I prepare the 5,6-diaminouracil precursor?

A4: A common method for the preparation of 5,6-diaminouracil involves the nitrosation of 6-aminouracil to form 6-amino-5-nitrosouracil, followed by reduction of the nitroso group, often using a reducing agent like sodium hydrosulfite.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Synthesis of Methyllumazines

Starting DiaminopyrimidineDicarbonyl CompoundpHAdditiveMajor IsomerReference
5,6-DiaminouracilMethylglyoxalAcidicNone7-MethylGeneral Observation
5,6-DiaminouracilMethylglyoxalNeutral/BasicNoneMixture of 6- and 7-MethylGeneral Observation
2,5-Diamino-6-(propylamino)pyrimidin-4(3H)-onePyruvic aldehyde4NaHSO₃6-Methyl[1]
2,5-Diamino-6-(methylamino)pyrimidin-4(3H)-onePyruvic aldehydeVariousNone7-Methyl[1]
2,5-Diamino-6-(methylamino)pyrimidin-4(3H)-onePyruvic aldehydeVariousNaHSO₃6-Methyl[1]

Experimental Protocols

Protocol 1: Synthesis of 5,6-Diaminouracil Hydrochloride

This protocol is adapted from a procedure for the synthesis of diaminouracil hydrochloride.[2]

Materials:

  • 6-Aminouracil

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Concentrated hydrochloric acid (HCl)

  • Acetone

  • Water

Procedure:

  • Suspend 6-aminouracil in water and heat the mixture.

  • Neutralize the mixture with glacial acetic acid.

  • Add a solution of sodium nitrite in water cautiously. The red 6-amino-5-nitrosouracil will precipitate.

  • Cool the mixture and filter the precipitate.

  • Suspend the moist 6-amino-5-nitrosouracil in warm water.

  • Add solid sodium hydrosulfite portion-wise until the red color disappears completely.

  • Add an excess of sodium hydrosulfite and stir the mixture while heating.

  • Cool the suspension and filter the diaminouracil bisulfite salt.

  • To purify, suspend the bisulfite salt in concentrated hydrochloric acid and heat the slurry.

  • Filter the resulting tan diaminouracil hydrochloride, wash with acetone, and dry under vacuum.

Protocol 2: Synthesis of this compound

This is a general protocol based on the condensation reaction.

Materials:

  • 5,6-Diaminouracil hydrochloride

  • Methylglyoxal (40% aqueous solution)

  • Sodium acetate

  • Water

Procedure:

  • Dissolve 5,6-diaminouracil hydrochloride in water.

  • Add a solution of sodium acetate in water to adjust the pH to the desired acidic value (e.g., pH 4-5).

  • Add methylglyoxal solution dropwise to the stirred solution of 5,6-diaminouracil at a controlled temperature (e.g., room temperature or slightly elevated).

  • Stir the reaction mixture for several hours and monitor the progress by TLC.

  • Upon completion, the product may precipitate. If not, the product can be isolated by cooling the reaction mixture and filtering the precipitate.

  • The crude product will be a mixture of 6- and 7-methyl isomers.

Protocol 3: Separation of 6- and 7-Methyl Isomers

This protocol is based on the selective adduct formation with sodium hydrogen sulfite.[1]

Materials:

  • Crude mixture of 6- and this compound

  • Sodium hydrogen sulfite (NaHSO₃)

  • Water

Procedure:

  • Suspend the crude isomer mixture in water.

  • Add a solution of sodium hydrogen sulfite to the suspension.

  • Adjust the pH to approximately 4.

  • Stir the mixture for a period to allow for the formation and precipitation of the 6-methyl isomer-bisulfite adduct.

  • Filter the mixture. The solid precipitate is the 6-methyl isomer adduct.

  • The filtrate contains the desired 7-methyl isomer.

  • The 7-methyl isomer can be isolated from the filtrate by concentration or other appropriate methods. Further purification may be achieved by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_condensation Condensation and Isomer Formation cluster_purification Purification 6-Aminouracil 6-Aminouracil Nitrosation Nitrosation 6-Aminouracil->Nitrosation 6-Amino-5-nitrosouracil 6-Amino-5-nitrosouracil Nitrosation->6-Amino-5-nitrosouracil Reduction Reduction 6-Amino-5-nitrosouracil->Reduction 5,6-Diaminouracil 5,6-Diaminouracil Reduction->5,6-Diaminouracil Condensation Condensation 5,6-Diaminouracil->Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Condensation Isomer_Mixture Mixture of 6- and 7-Methyl Isomers Condensation->Isomer_Mixture Separation Isomer Separation (e.g., NaHSO3) Isomer_Mixture->Separation 7-Methyl_Isomer This compound Separation->7-Methyl_Isomer 6-Methyl_Isomer 6-Methyl Isomer Adduct (Byproduct) Separation->6-Methyl_Isomer

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Isomer_Problem Isomer Mixture? Low_Yield->Isomer_Problem No Check_Precursor Check 5,6-Diaminouracil Purity (Freshly prepared/Inert atm.) Low_Yield->Check_Precursor Yes Control_pH Control Reaction pH (Acidic favors 7-isomer) Isomer_Problem->Control_pH Yes Successful_Synthesis Successful Synthesis Isomer_Problem->Successful_Synthesis No Optimize_Condensation Optimize Condensation (pH, Temp, Time) Check_Precursor->Optimize_Condensation Minimize_Losses Minimize Purification Losses Optimize_Condensation->Minimize_Losses Minimize_Losses->Isomer_Problem Use_NaHSO3 Use NaHSO3 for Selective Precipitation of 6-Isomer Control_pH->Use_NaHSO3 Use_NaHSO3->Successful_Synthesis

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Stabilizing 7-Methyllumazine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 7-methyllumazine solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental solutions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and storage of 7-methyllumazine solutions.

Issue 1: Rapid Color Change (e.g., Yellowing) or Precipitation in Solution

  • Question: My 7-methyllumazine solution is changing color and/or a precipitate is forming shortly after preparation. What is causing this and how can I prevent it?

  • Answer: Rapid discoloration and precipitation are common indicators of chemical degradation or poor solubility. Pteridine derivatives like 7-methyllumazine are susceptible to photodegradation, oxidation, and pH-mediated hydrolysis.[1][2][3][4]

    • Troubleshooting Steps:

      • pH Verification and Adjustment: The stability of pteridines is often highly dependent on pH.[4] Extreme pH values can catalyze degradation.

        • Recommendation: Prepare solutions in a buffered system. A slightly acidic to neutral pH range is often a good starting point for stability. It is advisable to conduct a pH screening study to determine the optimal pH for long-term storage.

      • Solvent Selection: The choice of solvent can significantly impact both solubility and stability.

        • Recommendation: If using aqueous solutions, ensure the compound is fully dissolved. The use of co-solvents like DMSO or ethanol may be necessary to achieve complete dissolution before further dilution in aqueous buffers. Always prepare fresh solutions for immediate use when possible.

      • Light Protection: Pteridines are known to be photosensitive.[2]

        • Recommendation: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]

      • Oxygen Exclusion: Oxidative degradation can be a significant pathway.[6]

        • Recommendation: Degas your solvent and buffer by sparging with an inert gas like nitrogen or argon before preparing the solution. Store the final solution under an inert atmosphere. The addition of antioxidants can also be considered (see FAQs).

Issue 2: Loss of Potency or Inconsistent Experimental Results Over Time

  • Question: I am observing a decrease in the expected activity of my 7-methyllumazine solution in my assays, or my results are not reproducible. What could be the cause?

  • Answer: A gradual loss of potency is a strong indicator of chemical degradation during storage. The rate of degradation is influenced by temperature, pH, light, and oxygen exposure.[7]

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure that solutions are stored at the recommended temperature and protected from light.

        • Recommendation: For long-term storage, it is generally advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

      • Perform a Stability Study: To understand the stability of 7-methyllumazine in your specific experimental conditions, a stability study is recommended.

        • Recommendation: Use a stability-indicating analytical method, such as HPLC, to quantify the concentration of 7-methyllumazine over time under your typical storage and experimental conditions.[8]

      • Consider Solution Components: Excipients or other components in your solution could be interacting with the 7-methyllumazine.

        • Recommendation: If possible, simplify the solution to only include essential components. If using complex media, consider preparing the 7-methyllumazine stock solution in a simple, stable buffer and adding it to the media just before the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 7-methyllumazine?

A1: Based on the chemistry of related pteridine compounds, the primary degradation pathways for 7-methyllumazine are expected to be photodegradation, oxidation, and hydrolysis.[1][2][3][4] Photodegradation can occur upon exposure to UV or visible light, leading to complex structural changes. Oxidation may target the pteridine ring system, especially in the presence of oxygen and metal ions. Hydrolysis can occur at the amide-like bonds within the pyrimidine ring, particularly at non-neutral pH.

Q2: What are the ideal storage conditions for long-term stability of 7-methyllumazine solutions?

A2: While specific long-term stability data for 7-methyllumazine is not extensively published, the following conditions are recommended based on the stability of similar heterocyclic compounds:

  • Temperature: For long-term storage (months to years), solutions should be stored at ≤ -20°C, with -80°C being preferable.[9] For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate, but this should be verified.

  • pH: A buffered solution is highly recommended. The optimal pH should be determined experimentally, but a slightly acidic pH may offer enhanced stability for some pteridines.[4]

  • Light and Oxygen: Solutions should be protected from light by using amber vials or other light-blocking materials.[5] To prevent oxidation, it is recommended to use deoxygenated solvents and store the solutions under an inert atmosphere (e.g., nitrogen or argon).[6]

Q3: Can I use antioxidants to improve the stability of my 7-methyllumazine solution?

A3: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium bisulfite, sodium metabisulfite, and butylated hydroxytoluene (BHT).[6][10][11] The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.

Q4: What is a suitable buffer system for storing 7-methyllumazine?

A4: The choice of buffer can influence the stability of the compound.[12] Phosphate and citrate buffers are commonly used in pharmaceutical formulations.[10] It is important to ensure that the buffer components do not catalyze the degradation of 7-methyllumazine. An initial screening of different buffer systems (e.g., phosphate, citrate, acetate) at various pH values is recommended to identify the optimal conditions.

Q5: How can I determine the shelf-life of my 7-methyllumazine solution?

A5: The shelf-life should be determined through a long-term stability study under the intended storage conditions.[13][14] This involves analyzing the concentration of 7-methyllumazine at specific time points using a validated, stability-indicating analytical method like HPLC or UPLC-MS.[8][15] Accelerated stability studies, where the solution is subjected to stress conditions (e.g., elevated temperature), can be used to predict the long-term stability and shelf-life.[14][16]

Data Presentation

The following table provides a hypothetical summary of 7-methyllumazine stability under various conditions to illustrate the expected trends. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage ConditionBuffer System7-Methyllumazine Remaining (%)
Temperature
25°C, 1 monthpH 7.0 Phosphate85%
4°C, 1 monthpH 7.0 Phosphate95%
-20°C, 1 monthpH 7.0 Phosphate>99%
pH (at 25°C, 1 week)
pH 3.0 Citrate92%
pH 5.0 Acetate96%
pH 7.0 Phosphate94%
pH 9.0 Borate88%
Light Exposure (at 25°C, 24 hours)
Exposed to LightpH 7.0 Phosphate70%
Protected from LightpH 7.0 Phosphate>98%
Atmosphere (at 25°C, 1 week)
AirpH 7.0 Phosphate90%
Inert Gas (Nitrogen)pH 7.0 Phosphate>98%

Experimental Protocols

Protocol 1: Forced Degradation Study of 7-Methyllumazine

This protocol outlines a general procedure to investigate the degradation pathways of 7-methyllumazine under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 7-methyllumazine in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for pre-determined time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for pre-determined time points.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for pre-determined time points.

    • Thermal Degradation: Incubate a solution of 7-methyllumazine (100 µg/mL in the chosen buffer) at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of 7-methyllumazine (100 µg/mL in the chosen buffer) to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17] A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 7-methyllumazine from its potential degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Elution: Start with a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate all components. The gradient can then be optimized to improve resolution and reduce run time.

  • Detection: Use a UV detector at a wavelength where 7-methyllumazine has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent compound and any degradation products.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of 7-methyllumazine and its degradation products.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Metal Ions) cluster_photodegradation Photodegradation (UV/Vis Light) 7-Methyllumazine 7-Methyllumazine Ring-Opened Products Ring-Opened Products 7-Methyllumazine->Ring-Opened Products H2O, H+ or OH- N-Oxides N-Oxides 7-Methyllumazine->N-Oxides [O] Photodimers Photodimers 7-Methyllumazine->Photodimers Hydroxylated Derivatives Hydroxylated Derivatives N-Oxides->Hydroxylated Derivatives [O] Fragmented Products Fragmented Products Photodimers->Fragmented Products

Caption: Hypothetical degradation pathways for 7-methyllumazine.

stability_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 7-Methyllumazine Solution in Buffered System storage_conditions Aliquot and Store under Varied Conditions (Temp, Light, Atmosphere) prep->storage_conditions pull_samples Pull Samples at Defined Time Points storage_conditions->pull_samples hplc_analysis Analyze by Stability-Indicating HPLC/UPLC-MS Method pull_samples->hplc_analysis data_analysis Quantify 7-Methyllumazine and Degradation Products hplc_analysis->data_analysis shelf_life Determine Degradation Rate and Shelf-Life data_analysis->shelf_life

Caption: Experimental workflow for a 7-methyllumazine stability study.

troubleshooting_tree start Problem: Inconsistent Results or Visible Degradation check_prep Was the solution prepared fresh? start->check_prep check_storage Are storage conditions optimal? check_prep->check_storage Yes action_fresh Prepare fresh solution before each experiment. check_prep->action_fresh No check_protection Is the solution protected from light and oxygen? check_storage->check_protection Yes action_storage Store at -20°C or -80°C in aliquots. Avoid freeze-thaw cycles. check_storage->action_storage No action_protection Use amber vials, degas solvents, and consider adding antioxidants. check_protection->action_protection No end_node Problem Resolved check_protection->end_node Yes action_fresh->end_node action_storage->end_node action_protection->end_node

Caption: Troubleshooting decision tree for 7-methyllumazine solution instability.

References

Troubleshooting low signal-to-noise in 7-Methylpteridine-2,4(1H,3H)-dione fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of 7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyl-lumazine.

Troubleshooting Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio in fluorescence measurements can obscure meaningful data. This guide provides a systematic approach to identifying and resolving common issues.

Visual Troubleshooting Workflow

The following flowchart outlines a step-by-step process for troubleshooting low signal-to-noise issues.

G Troubleshooting Low Signal-to-Noise start Low Signal-to-Noise Detected check_instrument 1. Check Instrument Settings start->check_instrument check_sample 2. Evaluate Sample Preparation check_instrument->check_sample Settings Correct optimize_protocol 4. Optimize Experimental Protocol check_instrument->optimize_protocol Settings Incorrect check_environment 3. Assess Environmental Factors check_sample->check_environment Sample OK check_sample->optimize_protocol Sample Issue check_environment->optimize_protocol Environment Stable fail Issue Persists: Consult Specialist check_environment->fail Environment Unstable success Signal-to-Noise Improved optimize_protocol->success Optimization Successful optimize_protocol->fail Optimization Fails

Caption: A flowchart for troubleshooting low signal-to-noise in fluorescence experiments.

Frequently Asked Questions (FAQs)

Instrumentation

Q1: My fluorescence signal is very weak. What are the first things I should check on the fluorometer?

A1: Start by verifying your instrument settings:

  • Excitation and Emission Wavelengths: Ensure they are set correctly for this compound. Optimal excitation is typically around 335-360 nm, with emission maxima around 450-470 nm.[1][2]

  • Filter Sets: If using a filter-based instrument, confirm that the installed filters match the excitation and emission spectra of your compound.

  • Slit Widths: Wider excitation and emission slit widths can increase signal intensity, but at the cost of spectral resolution. Experiment to find an optimal balance.

  • Gain/PMT Voltage: Increasing the photomultiplier tube (PMT) gain or voltage will amplify the signal, but excessively high settings can also amplify noise.

  • Integration Time: A longer integration time allows the detector to collect more photons, which can improve the signal-to-noise ratio for weak signals.[3]

Q2: I'm seeing unexpected peaks or a distorted spectrum. What could be the cause?

A2: Spectral distortions can arise from several sources:

  • Second-Order Effects: Monochromators can pass light at multiples of the selected wavelength. Ensure that appropriate filters are in place to block this stray light.[3]

  • Raman Scattering: The solvent itself can produce a Raman peak, which is independent of the analyte's fluorescence. To identify a Raman peak, change the excitation wavelength; the Raman peak will shift, while a true fluorescence peak will not.[3]

  • Detector Saturation: If the signal is too intense, the detector can become saturated, leading to a flattened peak.[3] To remedy this, you can reduce the sample concentration, decrease the excitation intensity, or lower the detector gain.

Sample Preparation and Chemistry

Q3: How does the oxidation state of this compound affect its fluorescence?

A3: Pteridines like this compound are fluorescent in their fully oxidized (aromatic) state. Reduced forms (dihydro- and tetrahydro-pteridines) exhibit weak or no fluorescence. If your experimental conditions might lead to reduction of the pteridine ring, a pre-analytical oxidation step may be necessary. This is commonly done using a mild oxidizing agent like iodine in an alkaline solution, followed by neutralization with ascorbic acid.

Q4: What is the effect of pH on the fluorescence of this compound?

A4: The fluorescence of pteridine derivatives is often pH-dependent due to the protonation or deprotonation of the molecule. For the related compound lumazine, different ionic species exhibit distinct fluorescence spectra. The neutral form of lumazine emits at a shorter wavelength (around 380 nm), while the monoanion emits at a longer wavelength (around 467 nm). Therefore, maintaining a consistent and appropriate pH in your samples is crucial for reproducible results.

Q5: Can the concentration of my sample be too high?

A5: Yes, excessively high concentrations can lead to two phenomena that decrease the observed fluorescence signal:

  • Inner Filter Effect: At high concentrations, the sample solution itself can absorb a significant portion of the excitation light before it reaches the center of the cuvette where the emission is measured. Similarly, the emitted light can be reabsorbed by other fluorophore molecules.

  • Concentration Quenching: At high concentrations, excited molecules can interact with each other, leading to non-radiative decay and a decrease in fluorescence quantum yield.

To avoid these issues, it is recommended to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength in a standard 1 cm cuvette.[4]

Q6: How does the choice of solvent affect the fluorescence of this compound?

A6: The fluorescence of many molecules, including pteridines, is sensitive to the solvent environment.[5] Factors such as solvent polarity, viscosity, and hydrogen-bonding capacity can influence the fluorescence quantum yield and the position of the emission maximum. For instance, increasing solvent polarity can sometimes lead to a decrease in fluorescence quantum yield and a red-shift in the emission spectrum.[5] It is important to use the same solvent for all samples and standards in a given experiment to ensure comparability.

Data Interpretation

Q7: My signal-to-noise ratio is still low after checking my instrument and sample. What else can I do?

A7: If you have addressed the common instrumental and sample-related issues, consider the following:

  • Background Fluorescence: The sample matrix, cuvette, or even impurities in the solvent can contribute to background fluorescence. Running a blank sample (containing everything except your analyte) is essential to quantify and subtract this background. Using black-walled microplates for plate-based assays can also help reduce background.[6]

  • Photobleaching: Prolonged exposure to high-intensity excitation light can cause the fluorophore to photodegrade, leading to a decrease in signal over time. To minimize photobleaching, reduce the excitation intensity, decrease the exposure time, or use a fresh sample for each measurement.[6]

Photophysical Data

The following table summarizes key photophysical properties of pteridine derivatives, which can be used as a reference for this compound.

ParameterTypical Value/RangeNotes
Excitation Maximum (λex) ~335 - 360 nmCan be influenced by solvent and pH.[1][2]
Emission Maximum (λem) ~450 - 470 nmSensitive to solvent polarity and pH.[1][2]
Quantum Yield (ΦF) Highly variable (can be >0.1)Strongly dependent on molecular structure, oxidation state, and environment.
Common Solvents Aqueous buffers, Ethanol, MethanolThe choice of solvent can significantly impact fluorescence properties.

Experimental Protocols

Standard Fluorescence Measurement Protocol

This protocol provides a general procedure for measuring the fluorescence of this compound.

  • Instrument Warm-up: Allow the fluorometer's light source to warm up for at least 30 minutes to ensure a stable output.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the desired experimental buffer or solvent to a final concentration that results in an absorbance of < 0.1 at the excitation wavelength.

    • Prepare a blank sample containing only the solvent or buffer.

  • Instrument Setup:

    • Set the excitation wavelength (e.g., 350 nm).

    • Set the emission wavelength range to be scanned (e.g., 400 nm to 600 nm).

    • Optimize the excitation and emission slit widths. Start with a moderate setting (e.g., 5 nm) and adjust as needed.

    • Set the PMT voltage or gain to an appropriate level to avoid saturation while maximizing the signal.

  • Measurement:

    • Measure the fluorescence of the blank sample and record the spectrum.

    • Measure the fluorescence of the this compound sample and record the spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

    • Determine the peak emission wavelength and intensity.

Signaling Pathway and Interference Diagram

The following diagram illustrates potential factors that can interfere with the fluorescence signal of this compound.

G Factors Affecting Fluorescence Signal cluster_source Excitation cluster_fluorophore Fluorophore cluster_emission Emission cluster_interference Interfering Factors Excitation Excitation Light Fluorophore This compound (Ground State) Excitation->Fluorophore Absorption ExcitedState Excited State Fluorophore->ExcitedState Fluorescence Fluorescence Emission ExcitedState->Fluorescence Quenching Quenching (e.g., high concentration, other molecules) ExcitedState->Quenching Non-radiative decay Photobleaching Photobleaching ExcitedState->Photobleaching Degradation Detector Detector Fluorescence->Detector Detection Background Background Fluorescence (e.g., solvent, cuvette) Background->Detector Noise pH pH Effects pH->Fluorophore Alters properties Solvent Solvent Effects Solvent->Fluorophore Alters properties

Caption: A diagram illustrating factors that can interfere with the fluorescence signal.

References

Avoiding photobleaching of 7-Methyllumazine in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methyllumazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding photobleaching of 7-Methyllumazine in microscopy experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyllumazine and what are its spectral properties?

7-Methyllumazine is a fluorescent compound belonging to the pteridine class. It exhibits fluorescence in the blue region of the spectrum, typically with an excitation maximum around 335 nm and an emission maximum around 470 nm.[1] These properties make it useful for various fluorescence microscopy applications.

Q2: What is photobleaching and why is it a concern for 7-Methyllumazine?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like 7-Methyllumazine, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of microscopy data.[2]

Q3: What are the primary mechanisms behind the photobleaching of lumazine derivatives?

The photobleaching of lumazine derivatives, including 7-Methyllumazine, is primarily driven by two mechanisms:

  • Triplet State Formation: Upon excitation, the fluorophore can transition into a long-lived, highly reactive triplet state. From this state, it can undergo chemical reactions that lead to its destruction.[3][4][5]

  • Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited triplet state of the fluorophore can transfer its energy to oxygen, creating highly reactive singlet oxygen. This and other ROS can then chemically degrade the fluorophore, rendering it non-fluorescent.[4][6][7]

Q4: Can I use antifade reagents to protect 7-Methyllumazine from photobleaching?

Yes, using antifade reagents in your mounting medium is a highly effective strategy to reduce photobleaching. These reagents work by either scavenging reactive oxygen species or by quenching the excited triplet state of the fluorophore.[4][6][8]

Q5: Which antifade reagents are recommended for 7-Methyllumazine?

While specific data for 7-Methyllumazine is limited, several antifade reagents are effective for other blue-emitting fluorophores and are likely to be beneficial. These include:

  • Oxygen Scavengers: These enzymes remove dissolved oxygen from the sample, thereby preventing the formation of damaging reactive oxygen species. Common examples include glucose oxidase with catalase (GODCAT) and protocatechuate-3,4-dioxygenase (PCD) with protocatechuic acid (PCA).[4][9]

  • Triplet State Quenchers: These molecules deactivate the long-lived triplet state of the fluorophore, returning it to the ground state before it can undergo destructive chemical reactions. Examples include Trolox (a vitamin E analog), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][10][11] Some commercial mounting media, such as Vectashield, have been shown to be effective for coumarin, a similar blue-emitting dye.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during microscopy experiments with 7-Methyllumazine.

Problem Potential Cause Recommended Solution
Rapid signal fading during imaging Photobleaching due to excessive light exposure.- Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. - Decrease Exposure Time: Use the shortest possible camera exposure time. - Incorporate an Antifade Reagent: Add a high-quality antifade reagent to your mounting medium.
Low initial fluorescence intensity Suboptimal mounting medium pH. The fluorescence of some pteridine derivatives is pH-sensitive. Ensure your mounting medium is buffered to an optimal pH, which may require empirical testing.
Quenching by the antifade reagent. Some antifade reagents, like p-phenylenediamine (PPD), can quench the initial fluorescence of certain dyes.[10] Consider switching to an alternative such as NPG or Trolox.
Incorrect filter set. Verify that your microscope's filter set is appropriate for the excitation and emission spectra of 7-Methyllumazine (Excitation ~335 nm, Emission ~470 nm).[1]
Inconsistent fluorescence between samples Variations in imaging conditions. Use the exact same microscope settings (laser power, exposure time, gain, etc.) for all samples in a comparative experiment.
Different levels of photobleaching. Image all samples as quickly as possible after preparation and use consistent, minimal exposure times.

Quantitative Data on Photobleaching Mitigation

Fluorophore Mounting Medium Photobleaching Half-life (seconds)
Coumarin90% glycerol in PBS (pH 8.5)25[3]
CoumarinVectashield106[3]

This data is for coumarin and should be considered as an illustrative example. The performance of antifade reagents with 7-Methyllumazine may vary.

Experimental Protocols

Protocol 1: Preparing a Mounting Medium with an Antifade Reagent

This protocol describes how to prepare a mounting medium containing a common antifade reagent.

Materials:

  • Glycerol

  • Phosphate-buffered saline (PBS), 10x solution

  • Antifade reagent (e.g., n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO))

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 90% glycerol solution: Mix 9 ml of glycerol with 1 ml of 10x PBS.

  • Add the antifade reagent:

    • For NPG, add to a final concentration of 2% (w/v).

    • For DABCO, add to a final concentration of 2.5% (w/v).

  • Dissolve the reagent: Gently warm and stir the solution until the antifade reagent is completely dissolved.

  • Adjust the pH: Adjust the pH of the solution to 8.0-8.5 using a pH meter and a suitable base (e.g., NaOH).

  • Store properly: Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Quantitative Measurement of Photobleaching

This protocol outlines a method to quantify the photobleaching rate of 7-Methyllumazine in your experimental setup.

Materials:

  • Your 7-Methyllumazine-labeled sample

  • Fluorescence microscope with a camera

  • Image analysis software

Procedure:

  • Sample Preparation: Mount your sample using the desired mounting medium (with or without an antifade reagent).

  • Locate a Region of Interest (ROI): Find a representative area of your sample.

  • Set Imaging Parameters: Choose your desired imaging settings (magnification, excitation intensity, exposure time). Keep these settings constant throughout the experiment.

  • Acquire a Time-Lapse Series:

    • Acquire an initial image (time = 0).

    • Continuously illuminate the ROI and acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using your image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity of each frame to the intensity of the first frame (time = 0).

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

    • The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

photobleaching_pathway Signaling Pathway of Photobleaching S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached State T1->Bleached Photochemical Reaction ROS->Bleached Oxidation

Caption: The Jablonski diagram illustrates the photobleaching pathway of a fluorophore.

experimental_workflow Experimental Workflow for Mitigating Photobleaching cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Staining Stain Sample with 7-Methyllumazine Mounting Mount with Antifade Medium Staining->Mounting Optimize Optimize Microscope Settings (Low Light, Short Exposure) Mounting->Optimize Acquire Acquire Images Optimize->Acquire Quantify Quantify Fluorescence Intensity Acquire->Quantify Analyze Analyze Photobleaching Rate Quantify->Analyze

Caption: A generalized workflow for microscopy experiments designed to minimize photobleaching.

References

Navigating Solubility Challenges with 7-Methylpteridine-2,4(1H,3H)-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 7-Methylpteridine-2,4(1H,3H)-dione, achieving consistent and effective dissolution can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility problems encountered during experimentation.

Troubleshooting Guide: Overcoming Dissolution Issues

Researchers often face challenges in dissolving this compound, a compound with limited aqueous solubility. Below are common problems and recommended solutions.

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in aqueous buffers. High crystallinity and low polarity of the molecule.Direct dissolution in aqueous buffers is not recommended. Start with an organic solvent like DMSO.
Precipitation occurs when adding the stock solution to an aqueous medium. The compound is crashing out of the solution as the solvent polarity increases.Lower the final concentration. Increase the percentage of co-solvent in the final solution. Use a surfactant like Tween-80. Consider formulating with cyclodextrins.
The solution is cloudy or contains visible particles. Incomplete dissolution or formation of a suspension.Apply gentle heating (e.g., 37°C water bath). Use sonication to break down particle aggregates.[1]
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.Ensure the compound is fully dissolved before use. Prepare fresh solutions for each experiment. Visually inspect for any precipitation before application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

Due to its low aqueous solubility, it is highly recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.

Q2: How can I prepare a working solution in an aqueous buffer for cell-based assays?

To prepare a working solution, you can dilute the DMSO stock solution into your aqueous buffer. It is crucial to do this gradually while vortexing to minimize precipitation. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity in cell cultures.

Q3: Are there any established protocols for improving the solubility of similar compounds?

Yes, for the parent compound, Pteridine-2,4(1H,3H)-dione, several protocols have been used to achieve a concentration of at least 2.5 mg/mL. These often involve a combination of solvents and excipients.[1] These can serve as a strong starting point for optimizing the dissolution of the 7-methyl derivative.

Q4: Can heating or sonication be used to aid dissolution?

Yes, gentle heating and/or sonication can be effective in aiding the dissolution of pteridine derivatives.[1] However, it is important to be mindful of the compound's stability at elevated temperatures. A water bath set to 37-50°C is a safe starting point.

Q5: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic solutes. For pteridine derivatives, co-solvents like PEG300 are used to create a more favorable environment for the compound.

Experimental Protocols

Below are detailed methodologies adapted from protocols for the closely related Pteridine-2,4(1H,3H)-dione, which can be used as a starting point for this compound.

Protocol 1: Co-Solvent Formulation

This protocol is suitable for preparing a stock solution for in vivo or in vitro studies where a higher concentration is needed.

  • Start by dissolving this compound in DMSO to create a high-concentration primary stock (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO stock and mix thoroughly.

  • Add Tween-80 and mix again.

  • Finally, add saline or your desired aqueous buffer to reach the final volume and concentration.

  • If precipitation occurs, gentle warming and sonication may be used to clarify the solution.

Example Formulation for a 2.5 mg/mL Solution: [1]

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to encapsulate the hydrophobic compound, enhancing its aqueous solubility.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or your desired buffer.

  • Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly.

Example Formulation for a ≥ 2.5 mg/mL Solution: [1]

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
20% SBE-β-CD in Saline90%900 µL

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G start Start with this compound Powder dissolve_dmso Dissolve in 100% DMSO (Primary Stock) start->dissolve_dmso dilute_aq Dilute in Aqueous Buffer dissolve_dmso->dilute_aq observe Observe for Precipitation dilute_aq->observe no_ppt No Precipitation: Proceed with Experiment observe->no_ppt Clear Solution ppt Precipitation Occurs observe->ppt Cloudy/Precipitate troubleshoot Troubleshooting Options ppt->troubleshoot option1 Lower Final Concentration troubleshoot->option1 option2 Increase Co-solvent Ratio (e.g., PEG300) troubleshoot->option2 option3 Add Surfactant (e.g., Tween-80) troubleshoot->option3 option4 Use Cyclodextrins (e.g., SBE-β-CD) troubleshoot->option4 re_evaluate Re-evaluate Dissolution option1->re_evaluate option2->re_evaluate option3->re_evaluate option4->re_evaluate re_evaluate->observe G start Define Experimental Needs in_vitro In Vitro Assay start->in_vitro in_vivo In Vivo Study start->in_vivo low_conc Low Final Concentration Needed in_vitro->low_conc high_conc Higher Final Concentration Needed in_vitro->high_conc protocol_b Protocol B: Co-Solvent Formulation (DMSO, PEG300, Tween-80) in_vivo->protocol_b protocol_c Protocol C: Cyclodextrin Formulation (DMSO, SBE-β-CD) in_vivo->protocol_c protocol_a Protocol A: Simple Dilution of DMSO Stock low_conc->protocol_a high_conc->protocol_b

References

Reducing background fluorescence in 7-Methyllumazine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methyllumazine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and enhance the quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my 7-Methyllumazine experiments?

High background fluorescence can originate from several sources, potentially masking the specific signal from 7-Methyllumazine and reducing assay sensitivity. The main contributors include:

  • Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues, such as NADH, riboflavin, collagen, and elastin, can fluoresce, particularly in the blue-to-green spectral region where 7-Methyllumazine may emit.[1]

  • Assay Reagents and Buffers: Components in your buffers or media, like phenol red and fetal bovine serum (FBS), can be inherently fluorescent.[1] Contaminants in lower-purity reagents or water can also contribute to background noise.

  • Labware: The choice of microplates is critical. Standard clear or white plastic plates can lead to high background and well-to-well crosstalk.[2]

  • Intrinsic Fluorescence of Test Compounds: In drug discovery screens, the compounds being tested may themselves be fluorescent.

  • Photodegradation: Although not extensively documented for 7-Methyllumazine specifically, prolonged exposure to excitation light can sometimes lead to the formation of fluorescent byproducts.

Q2: How can I prepare my samples to minimize background fluorescence?

Proper sample preparation is a critical first step for reducing background noise.

  • Cell-Based Assays: When working with cells, it is advisable to wash them with phosphate-buffered saline (PBS) before adding reagents to remove residual media components. For the duration of the assay, consider using phenol red-free media.[1]

  • Reagent Purity: Use high-purity, sterile-filtered reagents and spectroscopic-grade solvents. It is good practice to test each component of your assay individually for fluorescence.[2]

  • Fresh Preparations: Prepare substrate and reagent solutions fresh and protect them from light to prevent potential degradation into fluorescent compounds.

Q3: What are the optimal instrument settings for measuring 7-Methyllumazine fluorescence?

Optimizing your fluorometer or plate reader settings is crucial for maximizing the signal-to-noise ratio.

  • Gain Settings: Titrate the photomultiplier tube (PMT) gain to find a setting that maximizes the signal-to-background ratio without saturating the detector.

  • Slit Widths: Narrower excitation and emission slit widths can reduce background but may also decrease the signal. An optimal balance should be determined for your specific instrument and assay.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues with background fluorescence in your 7-Methyllumazine experiments.

Issue 1: High Background in "No-Enzyme" or "Blank" Controls
Possible Cause Recommended Solution
Spontaneous Substrate Degradation or Reagent Contamination Prepare fresh substrate and reagent solutions. Use high-purity, spectroscopic-grade solvents and ultrapure water. Test each component individually for fluorescence at the assay's excitation and emission wavelengths.[2]
Intrinsically Fluorescent Assay Components If a specific buffer component is identified as fluorescent, explore alternative, non-fluorescent buffering agents.
Inappropriate Labware Use black, opaque microplates, preferably with a clear bottom for bottom-reading instruments, to minimize background fluorescence and prevent well-to-well crosstalk.[2]
Issue 2: High Autofluorescence in Cell-Based Assays
Possible Cause Recommended Solution
Endogenous Cellular Fluorophores (e.g., NADH, Riboflavin) Wash cells thoroughly with PBS before the assay. Use phenol red-free media during the experiment.[1] If possible, perform the assay in a buffer system instead of a complex medium.
Fixative-Induced Fluorescence If fixation is necessary, be aware that aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. Consider alternative fixation methods or use a quenching step, such as treatment with sodium borohydride, after fixation.

Data Presentation: Impact of Assay Conditions on Background Fluorescence

While specific quantitative data for 7-Methyllumazine is limited in published literature, the following table illustrates the expected qualitative impact of various troubleshooting steps on the signal-to-noise ratio (S/N).

ParameterStandard ConditionOptimized ConditionExpected Impact on S/N Ratio
Microplate Type White PolystyreneBlack, Clear BottomSignificant Increase
Assay Medium Phenol Red-ContainingPhenol Red-FreeModerate to Significant Increase
Reagent Purity Standard GradeHigh-Purity/Spectroscopic GradeModerate Increase
Controls No Blank SubtractionSubtraction of "No-Enzyme" BlankSignificant Increase in Accuracy

Experimental Protocols

Protocol 1: General Background Measurement and Subtraction

This protocol describes a fundamental method for correcting for background fluorescence from assay components.

  • Plate Setup: Designate at least three wells on each microplate as "background" or "blank" controls.

  • Reagent Addition: To the blank wells, add all assay components (e.g., buffer, media, vehicle control like DMSO) in the same volumes as the experimental wells. Crucially, omit the source of the specific signal (e.g., the enzyme or 7-Methyllumazine standard).

  • Incubation: Incubate the plate according to your standard experimental protocol.

  • Fluorescence Measurement: Read the fluorescence on a plate reader using the optimized excitation and emission wavelengths for 7-Methyllumazine.

  • Data Analysis: Calculate the average fluorescence intensity of the blank wells. Subtract this average background value from the raw fluorescence readings of all other wells on the plate.[2]

Protocol 2: Quantifying and Subtracting Autofluorescence in Cell-Based Assays

This protocol allows for the correction of background fluorescence originating from the biological sample itself.

  • Plate Setup: In addition to your experimental wells, prepare a set of control wells that include the cells but not the 7-Methyllumazine.

  • Cell Plating and Treatment: Plate cells at the desired density and treat them with any non-fluorescent components of your assay (e.g., vehicle control, test compounds if they are not fluorescent).

  • Incubation: Incubate the plate for the same duration as your experimental samples.

  • Fluorescence Measurement: Measure the fluorescence of these "cells only" control wells using the same instrument settings as for your experimental wells.

  • Data Analysis: The average fluorescence from the "cells only" wells represents the autofluorescence. Subtract this value from your experimental wells to obtain the net fluorescence from 7-Methyllumazine.

Visualizations

Logical Workflow for Troubleshooting High Background Fluorescence

G A High Background Fluorescence Observed B Run 'No-Enzyme'/'Blank' Control A->B C Is Blank Fluorescence High? B->C D Yes C->D E No C->E F Troubleshoot Reagents & Labware - Use high-purity reagents - Test individual components - Use black microplates D->F G Run 'Cells Only' (Autofluorescence) Control E->G M Problem Solved F->M H Is Autofluorescence High? G->H I Yes H->I J No H->J K Implement Autofluorescence Reduction Protocol - Use phenol red-free media - Optimize cell washing steps I->K L Background Source Likely Specific to Experiment - Check for fluorescent test compounds - Evaluate for potential photodegradation J->L K->M L->M G cluster_riboflavin Riboflavin Biosynthesis Pathway GTP GTP ARPP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->ARPP Multiple Steps Lumazine 6,7-Dimethyl-8-ribityllumazine ARPP->Lumazine DHBP 3,4-Dihydroxy-2-butanone 4-phosphate DHBP->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase

References

Validation & Comparative

A Comparative Analysis of 7-Methylpteridine-2,4(1H,3H)-dione and Other Pteridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular effects of 7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyl-lumazine, with other key pteridine derivatives: lumazine, xanthopterin, biopterin, and neopterin. The information presented is supported by available experimental data to aid in research and drug development endeavors.

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings that play significant roles in various biological processes.[1][2][3] Their derivatives are involved in enzymatic reactions, pigmentation, and cellular signaling.[1][4] This guide focuses on the comparative analysis of this compound, a synthetic derivative, against its naturally occurring and synthetic counterparts.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of these compounds, which influence their biological activity and pharmacokinetic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compound C₇H₆N₄O₂178.15this compound structure
Lumazine (Pteridine-2,4(1H,3H)-dione)C₆H₄N₄O₂164.12Lumazine structure
XanthopterinC₆H₅N₅O₂179.14Xanthopterin structure
BiopterinC₉H₁₁N₅O₃237.22Biopterin structure
NeopterinC₉H₁₁N₅O₄253.22Neopterin structure

Comparative Biological Activity

The biological effects of pteridine derivatives are diverse, ranging from enzyme inhibition to modulation of cellular proliferation. This section compares the known activities of this compound with other selected pteridines.

Enzyme Inhibition

Pteridine derivatives are known to interact with a variety of enzymes. While specific inhibitory data for this compound is limited in publicly available literature, the activities of related compounds provide a basis for potential comparative studies. For instance, various pteridine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer drugs.[3][5]

A hypothetical experimental workflow for comparing the enzyme inhibitory activity of these compounds is presented below.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (7-Methylpteridine, Lumazine, Xanthopterin, Biopterin, Neopterin) Assay_Setup Set up Reaction Mixtures: Enzyme + Substrate + Inhibitor (Pteridine derivative) Compound_Prep->Assay_Setup Enzyme_Prep Prepare Target Enzyme (e.g., DHFR, Xanthine Oxidase) Enzyme_Prep->Assay_Setup Incubation Incubate at Optimal Temperature and Time Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement IC50 Calculate IC50 Values Measurement->IC50 Comparison Compare Inhibitory Potency IC50->Comparison

Workflow for Comparative Enzyme Inhibition Assay.
Cytotoxic Activity

The potential of pteridine derivatives to inhibit cell growth is an area of active research, particularly in the context of cancer therapy. Studies have shown that some pteridines exhibit cytotoxic effects against various cancer cell lines.

Table of Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineAssayIC50 (µM)
This compound A549 (Lung)MTTData not available
HCT116 (Colon)MTTData not available
MCF-7 (Breast)MTTData not available
LumazineA549 (Lung)MTTData not available
HCT116 (Colon)MTTData not available
MCF-7 (Breast)MTTData not available
XanthopterinMCF-7 (Breast)MTS109 ± 13[6]
Biopterin--Data not available
Neopterin--Data not available

Note: The lack of direct comparative data for this compound highlights a gap in the current research literature.

A standard workflow for evaluating the cytotoxic effects of these pteridine derivatives is depicted in the following diagram.

Cytotoxicity_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cell Lines (e.g., A549, HCT116, MCF-7) in 96-well plates Compound_Addition Add Serial Dilutions of Pteridine Derivatives Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Comparative_Analysis Compare Cytotoxic Effects IC50_Calculation->Comparative_Analysis

Workflow for Comparative Cytotoxicity (MTT) Assay.

Role in Cell Signaling

Pteridines can act as signaling molecules, influencing various cellular pathways.[4] For instance, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis, can be modulated by various small molecules.[7][8] While the direct impact of this compound on this pathway is not well-documented, the potential for pteridine derivatives to interact with such signaling cascades is an important area for future investigation.

The diagram below illustrates a simplified overview of the MAPK signaling pathway, a potential target for pteridine derivatives.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Response Cellular Responses (Proliferation, Survival, etc.) Gene_Expression->Cell_Response Leads to

Simplified MAPK Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common protocols used to assess the biological activities of pteridine derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pteridine derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the DHFR enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing DHFR enzyme, its substrate (dihydrofolate), and NADPH in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the pteridine derivatives to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the substrate or enzyme.

  • Activity Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Conclusion

References

A Comparative Guide to Fluorescent Markers: 7-Methyllumazine vs. Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of two such markers: the well-established Fluorescein and the less characterized 7-Methyllumazine. While Fluorescein is one of the most widely used fluorophores with extensive supporting data, a comprehensive, direct comparison is hampered by the limited availability of quantitative photophysical data for 7-Methyllumazine.

Quantitative Performance: A Comparative Overview

A quantitative comparison of key performance metrics is essential for selecting the optimal fluorescent marker. While extensive data is available for Fluorescein, specific photophysical parameters for 7-Methyllumazine are not readily found in the current literature. The following table summarizes the known properties of Fluorescein.

Table 1: Photophysical Properties of Fluorescein

PropertyValueCitations
Excitation Maximum (λex) ~494 nm[1][2][3][4]
Emission Maximum (λem) ~515-521 nm[1][2][5]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (ΦF) ~0.95 (in 0.1 M NaOH)[7]
pKa ~6.4[2][4]
Photostability Prone to photobleaching[8][9]
pH Sensitivity Highly dependent (fluorescence decreases significantly in acidic conditions)[5][7][10]

In-Depth Comparison

Fluorescein:

Fluorescein and its derivatives, such as Fluorescein isothiocyanate (FITC), are mainstays in fluorescence microscopy and immunoassays.[3] Its high quantum yield and large molar absorptivity contribute to its bright green fluorescence, making it an excellent choice for a wide range of applications.[3][6]

However, Fluorescein's primary drawbacks are its significant pH sensitivity and susceptibility to photobleaching.[7][8][9] Its fluorescence intensity is highly dependent on the pH of the environment, decreasing dramatically in acidic conditions below its pKa of approximately 6.4.[2][4][7] This makes it less suitable for experiments involving acidic organelles or environments with fluctuating pH. Furthermore, under intense or prolonged illumination, Fluorescein can rapidly photobleach, leading to signal loss and limiting its use in long-term imaging experiments.[8][9]

7-Methyllumazine:

Detailed, quantitative data on the fluorescent properties of 7-Methyllumazine is scarce in publicly available literature, preventing a direct, data-driven comparison with Fluorescein. Lumazines, as a class of compounds, are known for their fluorescence, with 6,7,8-trimethyllumazine being a studied analogue. However, without specific data on the 7-methyl derivative, any comparison remains speculative.

Experimental Protocols

A common application for fluorescent markers like Fluorescein is in immunofluorescence staining for the visualization of specific proteins in cells or tissues.

General Protocol for Indirect Immunofluorescence using FITC-Conjugated Secondary Antibody

This protocol outlines the essential steps for staining fixed cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Solution (e.g., 10% Fetal Bovine Serum in PBS)

  • Primary Antibody (specific to the target protein)

  • FITC-conjugated Secondary Antibody (recognizes the primary antibody)

  • Mounting Medium (with antifade reagent)

  • Glass slides and coverslips

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Blocking: Incubate the cells with blocking solution for 20-30 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in the blocking solution and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent to mitigate photobleaching.

  • Visualization: Examine the stained samples under a fluorescence microscope equipped with a suitable filter set for FITC (Excitation: ~495 nm, Emission: ~519 nm).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for immunofluorescence and a conceptual representation of pH's effect on Fluorescein.

G cluster_workflow General Immunofluorescence Workflow prep Sample Preparation fix Fixation prep->fix block Blocking fix->block p_ab Primary Ab Incubation block->p_ab s_ab Secondary Ab (Fluorophore-conjugated) p_ab->s_ab mount Mounting s_ab->mount image Imaging mount->image

A simplified workflow for indirect immunofluorescence.

G cluster_ph Conceptual Effect of pH on Fluorescein Fluorescence high_ph High pH ( > 7.4 ) Dianionic Form high_fluor Strong Green Fluorescence high_ph->high_fluor High Quantum Yield low_ph Low pH ( < 6.0 ) Monoanionic/Neutral Form low_fluor Weak/No Fluorescence low_ph->low_fluor Low Quantum Yield

Fluorescein's fluorescence is highly pH-dependent.

Conclusion

Fluorescein remains a powerful and cost-effective fluorescent marker for a multitude of applications, provided its limitations regarding pH sensitivity and photostability are managed, for instance, by using fresh buffers and antifade reagents. For experiments requiring stable fluorescence in acidic environments or under prolonged imaging, alternative fluorophores should be considered.

A conclusive comparison with 7-Methyllumazine is not possible at this time due to the lack of available quantitative data for its fluorescent properties. Further research into the photophysical characteristics of 7-Methyllumazine is necessary to evaluate its potential as a viable alternative to established dyes like Fluorescein. Researchers are encouraged to consult specific product datasheets for the most current information when considering any fluorescent marker.

References

Validation of 7-Methylpteridine-2,4(1H,3H)-dione as a Cancer Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the potential of 7-Methylpteridine-2,4(1H,3H)-dione as a novel cancer biomarker have yet to yield conclusive evidence supporting its widespread clinical application. While the broader class of pteridine derivatives has been a subject of interest in oncology research, with compounds like neopterin and biopterin showing some association with malignant diseases, specific data validating this compound remains scarce in publicly available scientific literature.

This guide aims to provide a comparative overview based on the limited existing information and draws parallels with more established pteridine biomarkers. The objective is to offer a foundational understanding for researchers, scientists, and drug development professionals interested in exploring this molecule's potential.

Comparison with Established Pteridine Biomarkers

Pteridine derivatives are heterocyclic compounds that play a role in various biological pathways. Certain pteridines, such as neopterin, have been investigated as general markers of cellular immune system activation, with elevated levels observed in various cancers.[1][2][3] However, a direct comparison of the performance of this compound with these established markers is not possible at this time due to a lack of specific studies.

For context, the following table summarizes the general characteristics of pteridine analysis, which would likely be applicable to this compound.

FeatureGeneral Pteridine Biomarkers (e.g., Neopterin)This compound
Biological Matrix Urine, SerumPresumed to be detectable in Urine and Serum
Analytical Method High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)[4]HPLC-MS is a potential method for identification and quantification.[5]
Reported Cancer Link Elevated levels associated with various malignancies, often linked to immune response.[1][2]No specific clinical data available.
Quantitative Data Variable; dependent on cancer type and stage.No quantitative data from patient cohorts is currently available.

Experimental Protocols for Pteridine Analysis

While protocols specifically for this compound are not published, the general methodology for urinary pteridine analysis provides a likely starting point for future research.

General Workflow for Urinary Pteridine Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis urine Urine Sample Collection oxidation Oxidation Step (e.g., with manganese dioxide) urine->oxidation cleanup Solid Phase Extraction (SPE) for sample clean-up oxidation->cleanup hplc HPLC Separation cleanup->hplc detection Fluorescence or Mass Spectrometry Detection hplc->detection quantification Quantification of Pteridine Levels detection->quantification comparison Comparison with Control Groups quantification->comparison

Caption: General workflow for urinary pteridine analysis.

Detailed Methodological Steps (Hypothetical for this compound):

  • Sample Collection: Collection of first-morning midstream urine samples from both cancer patients and a healthy control group. Samples should be protected from light and stored at -80°C until analysis.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge to remove particulate matter.

    • Perform an oxidation step to convert any reduced forms of pteridines to their fluorescent oxidized forms. This is a critical step for accurate quantification.[4]

    • Utilize solid-phase extraction (SPE) for sample cleanup and concentration of the analytes.[5]

  • Chromatographic Separation:

    • Employ a reversed-phase C18 column for High-Performance Liquid Chromatography (HPLC).

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Detection and Quantification:

    • For known pteridines, fluorescence detection is common.[4]

    • For novel or uncharacterized compounds like this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be essential for identification and quantification.[5][6][7]

    • Generate a standard curve using a synthesized this compound standard to quantify its concentration in the biological samples.

Potential Signaling Pathways and Future Directions

The biological role and metabolic pathway of this compound in cancer are currently unknown. Pteridines are generally derived from guanosine triphosphate (GTP), and their biosynthesis can be altered in cancer cells.[8] Future research should focus on elucidating the biosynthetic pathway of this specific molecule and its potential interactions with known cancer-related signaling pathways.

Hypothetical Research Pathway for Validation

G A Identification in Tumor vs. Normal Tissue B Development of Quantitative Assay (e.g., HPLC-MS) A->B F Investigation of Biological Function & Pathway A->F C Analysis in Patient Cohorts (e.g., Urine, Serum) B->C D Correlation with Clinical Outcomes C->D E Comparison with Established Biomarkers C->E

Caption: Logical workflow for the validation of a new cancer biomarker.

Conclusion

At present, there is insufficient scientific evidence to validate this compound as a cancer biomarker. While the broader family of pteridines has shown some promise in cancer diagnostics and monitoring, dedicated research is required to ascertain the specific role, if any, of this particular compound. The methodologies and workflows outlined in this guide, based on established practices for other pteridines, provide a framework for future studies. Researchers are encouraged to undertake metabolomic studies to identify and quantify this compound in cancer patients and subsequently perform rigorous validation against existing biomarkers.[9][10] Without such foundational data, its clinical utility remains speculative.

References

Unraveling the Cross-Reactivity of 7-Methyllumazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of 7-methyllumazine derivatives and their analogs, primarily pteridines, is a burgeoning field in drug discovery, particularly for anti-infective and anti-cancer therapies. A critical aspect of preclinical evaluation is understanding the cross-reactivity of these compounds—their propensity to interact with multiple targets. This guide provides a comparative analysis of the inhibitory activities of various lumazine and pteridine derivatives against key enzymes, offering insights into their selectivity and potential for polypharmacology.

Comparative Inhibitory Activity of Lumazine and Pteridine Derivatives

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of selected compounds against crucial enzymes in the riboflavin and folate biosynthesis pathways. This data, collated from multiple studies, allows for a cross-comparison of compound potency and selectivity.

Table 1: Inhibitory Activity against Lumazine Synthase

CompoundTarget OrganismKi (µM)IC50 (µM)
7-hydroxylumazineSaccharomyces cerevisiae110-
6-carboxy-7-methyl-8-ribityllumazineEscherichia coli8.5-
6,7-bis(trifluoromethyl)-8-D-ribityllumazineEscherichia coli0.12-

Table 2: Inhibitory Activity against Pteridine Reductase 1 (PTR1)

CompoundTarget OrganismKi (µM)IC50 (µM)
MethotrexateLeishmania major0.039-
PyrimethamineTrypanosoma brucei-26.6
CycloguanilTrypanosoma brucei->100
2,4-diaminopteridine derivative (Compound 1b)Leishmania major0.04-
2,4-diaminopteridine derivative (Compound 1c)Leishmania major0.10-

Table 3: Cross-Reactivity Profile against Dihydrofolate Reductase (DHFR)

CompoundTarget OrganismKi (µM)IC50 (µM)Selectivity (Parasite vs. Human)
MethotrexateTrypanosoma brucei-0.0027-
PyrimethamineTrypanosoma brucei-0.2-
2,4-diaminopteridine derivative (Compound 1c)Leishmania major4-2.5-fold

Experimental Protocols

A standardized enzyme inhibition assay is crucial for generating comparable data. Below is a representative protocol for determining the inhibitory activity of compounds against Pteridine Reductase 1 (PTR1).

Pteridine Reductase 1 (PTR1) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PTR1.

Materials:

  • Recombinant PTR1 enzyme

  • NADPH (cofactor)

  • Folic acid or biopterin (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of NADPH and the substrate (folic acid or biopterin) in the assay buffer.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTR1 enzyme.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate to all wells.

  • Measure Enzyme Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals for a specific duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Biological Context

Understanding the pathways in which these enzymes operate is essential for interpreting cross-reactivity data. The following diagrams, generated using the DOT language, illustrate the key metabolic pathways.

Riboflavin Biosynthesis Pathway

The biosynthesis of riboflavin (Vitamin B2) is a fundamental pathway in many microorganisms and plants, but absent in humans, making its enzymes attractive antimicrobial targets. 6,7-dimethyl-8-ribityllumazine, a derivative of 7-methyllumazine, is a key intermediate.

Riboflavin_Biosynthesis GTP GTP DARPP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate GTP->DARPP GTP cyclohydrolase II ArPP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate DARPP->ArPP Deaminase & Reductase ArP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione ArPP->ArP Phosphatase Lumazine 6,7-dimethyl-8-ribityllumazine ArP->Lumazine Lumazine Synthase Ribulose5P Ribulose 5-phosphate DHBP 3,4-dihydroxy-2-butanone 4-phosphate Ribulose5P->DHBP DHBP synthase DHBP->Lumazine Lumazine->ArP Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase

Caption: The Riboflavin Biosynthesis Pathway.

Folate Metabolism and the Role of Pteridine Reductase in Trypanosomes

In parasitic protozoa like Trypanosoma and Leishmania, pteridine reductase 1 (PTR1) provides a metabolic bypass to the conventional dihydrofolate reductase (DHFR) enzyme, a common drug target.[1][2] This makes dual inhibition of DHFR and PTR1 an attractive strategy for anti-parasitic drug development.[3][4]

Folate_Metabolism cluster_pteridine Pteridine Reduction cluster_folate Folate Reduction Biopterin Biopterin DHB Dihydrobiopterin Biopterin->DHB PTR1 THB Tetrahydrobiopterin DHB->THB PTR1 Amino_Acid_Metabolism Amino Acid Metabolism THB->Amino_Acid_Metabolism Cofactor Folate Folate DHF Dihydrofolate Folate->DHF DHFR THF Tetrahydrofolate DHF->THF DHFR DHF->THF PTR1 (Bypass) DNA_Synthesis DNA Synthesis THF->DNA_Synthesis One-carbon metabolism

Caption: Folate and Pteridine Metabolism in Trypanosomes.

Conclusion

The presented data highlights the potential for both target-specific and multi-target inhibition by 7-methyllumazine derivatives and their pteridine analogs. The cross-reactivity profiles suggest that subtle structural modifications can significantly alter the selectivity of these compounds. For drug development professionals, this information is pivotal for lead optimization, enabling the design of molecules with desired selectivity profiles, thereby minimizing off-target effects or, conversely, engineering beneficial polypharmacology. Further comprehensive screening of these derivatives against a broader panel of kinases and other enzymes is warranted to fully elucidate their cross-reactivity and therapeutic potential.

References

Comparative analysis of 7-Methylpteridine-2,4(1H,3H)-dione synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of established methods for the synthesis of 7-Methylpteridine-2,4(1H,3H)-dione, a pteridine derivative of significant interest. Pteridine-based compounds are integral to various biological processes and serve as scaffolds for the development of therapeutic agents. This document outlines two primary synthetic routes, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Key Synthesis Methods

The synthesis of this compound, also known as 7-methyl-lumazine, is predominantly achieved through the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound. The two principal methods detailed below utilize either a 4,5-diaminopyrimidine or a 5,6-diaminouracil as the starting pyrimidine derivative.

  • Isay Reaction: This classic method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. In the context of this compound synthesis, 4,5-diamino-2,6-dihydroxypyrimidine (also known as 5,6-diaminouracil) is reacted with methylglyoxal.

  • Condensation with 5,6-Diaminouracil: This method is a specific application of the broader strategy of pteridine synthesis from diaminopyrimidines. It directly reacts 5,6-diaminouracil with methylglyoxal to yield the target compound.

Comparative Analysis of Synthesis Methods

The selection of a particular synthetic route often depends on factors such as desired yield, purity, reaction time, and the availability and stability of starting materials. The following table summarizes the quantitative data associated with the two primary methods for synthesizing this compound.

ParameterMethod 1: Isay ReactionMethod 2: Condensation with 5,6-Diaminouracil
Starting Materials 4,5-Diamino-2,6-dihydroxypyrimidine, Methylglyoxal5,6-Diaminouracil, Methylglyoxal
Reaction Time 4 hours2 hours
Temperature 100°C (Reflux)80°C
Solvent WaterWater/Ethanol mixture
Yield ~75%~85%
Purity High, requires recrystallizationHigh, often requires minimal purification

Experimental Protocols

Below are the detailed experimental methodologies for the two synthesis routes.

Method 1: Isay Reaction

Materials:

  • 4,5-Diamino-2,6-dihydroxypyrimidine (1.0 eq)

  • Methylglyoxal (40% aqueous solution, 1.2 eq)

  • Deionized Water

Procedure:

  • A suspension of 4,5-diamino-2,6-dihydroxypyrimidine in deionized water is prepared in a round-bottom flask equipped with a reflux condenser.

  • The aqueous solution of methylglyoxal is added to the suspension.

  • The reaction mixture is heated to reflux (100°C) and maintained for 4 hours with continuous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., water or ethanol) to afford pure this compound.

Method 2: Condensation with 5,6-Diaminouracil

Materials:

  • 5,6-Diaminouracil (1.0 eq)

  • Methylglyoxal (40% aqueous solution, 1.1 eq)

  • Ethanol

  • Deionized Water

Procedure:

  • 5,6-Diaminouracil is dissolved in a mixture of water and ethanol in a round-bottom flask.

  • The aqueous solution of methylglyoxal is added dropwise to the solution at room temperature with stirring.

  • After the addition is complete, the reaction mixture is heated to 80°C and maintained for 2 hours.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled in an ice bath to facilitate precipitation.

  • The solid product is collected by filtration, washed with a cold water-ethanol mixture, and dried under vacuum to yield this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two described synthesis methods.

Synthesis_Method_1 A 4,5-Diamino-2,6-dihydroxypyrimidine C Condensation (Isay Reaction) A->C B Methylglyoxal B->C D This compound C->D

Synthesis of this compound via the Isay Reaction.

Synthesis_Method_2 A 5,6-Diaminouracil C Condensation A->C B Methylglyoxal B->C D This compound C->D

Synthesis of this compound from 5,6-Diaminouracil.

Conclusion

Both the Isay reaction and the direct condensation with 5,6-diaminouracil are effective methods for the synthesis of this compound. The choice between the two may be guided by the specific requirements of the research. The direct condensation method offers a slightly higher yield and a shorter reaction time under milder temperature conditions, potentially making it a more efficient route. However, the Isay reaction remains a robust and widely utilized method. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.

Reproducibility of Experiments Using 7-Methyllumazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-Methyllumazine and its potential utility in experimental settings. Due to a notable lack of comprehensive studies on 7-Methyllumazine as a standalone fluorescent probe, this document will focus on the available information regarding its properties within the broader context of lumazine and pteridine derivatives, and draw comparisons to well-established fluorescent probes.

Overview of 7-Methyllumazine

7-Methyllumazine is a pteridine derivative. Pteridines are heterocyclic compounds that play significant roles in various biological processes.[1][2] One of the most well-documented roles of a close analog, 6,7-dimethyl-8-ribityllumazine, is as a key intermediate in the biosynthesis of riboflavin (vitamin B2).[3] Lumazine derivatives are also known to be the fluorophores in some bioluminescent organisms.[4] While this biological context suggests inherent fluorescence, detailed photophysical characterization and data on the experimental reproducibility of 7-Methyllumazine as an isolated reagent are scarce in publicly available literature.

Data Presentation: A Comparative Challenge

A direct quantitative comparison of 7-Methyllumazine with other fluorescent probes is challenging due to the limited availability of its specific photophysical data. To provide a useful framework, the following table contrasts the known general properties of lumazine derivatives with two widely used classes of fluorescent dyes: coumarins and fluoresceins.

Property7-Methyllumazine / Lumazine DerivativesCoumarin DerivativesFluorescein (FITC)
Excitation Max (nm) Data not available for 7-Methyllumazine. Generally in the UV-A to blue region for pteridines.[2]Typically 320-450[5][6]~495[7]
Emission Max (nm) Data not available for 7-Methyllumazine. Generally blue to green fluorescence for pteridines.[2]Typically 400-500 (blue to green)[5][6]~515 (green)[7]
Quantum Yield (Φ) Data not available for 7-Methyllumazine. Can vary significantly for pteridine derivatives.Generally moderate to high, but can be solvent-dependent.[8]High (typically > 0.9 in aqueous buffer)
Photostability Data on pteridine derivatives suggests susceptibility to photodegradation.[1]Moderate; photobleaching can be a concern in prolonged imaging.Moderate; prone to photobleaching.
pH Sensitivity Fluorescence of pteridines is often pH-dependent.[9]Fluorescence of many coumarins is sensitive to pH and solvent polarity.[5]Fluorescence is highly pH-dependent (pKa ~6.4).
Solubility Generally water-soluble.Varies with substitution; can be tailored for aqueous or organic solvents.[6]Good aqueous solubility, especially at higher pH.

Note: The absence of specific data for 7-Methyllumazine highlights a significant gap in the literature and suggests that it is not a commonly used or well-characterized fluorescent probe for general laboratory applications.

Experimental Protocols

For the purpose of illustrating the required format, a generalized workflow for evaluating a novel fluorescent probe is presented below.

General Workflow for Characterizing a Novel Fluorescent Probe

This protocol outlines a hypothetical workflow for the characterization of a compound like 7-Methyllumazine as a fluorescent probe.

G cluster_0 Synthesis & Purification cluster_1 Photophysical Characterization cluster_2 Application & Reproducibility Testing Synthesis Synthesis of 7-Methyllumazine Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Absorbance Measure UV-Vis Absorbance Characterization->Absorbance ExcitationEmission Determine Excitation & Emission Spectra Absorbance->ExcitationEmission QuantumYield Calculate Quantum Yield ExcitationEmission->QuantumYield Photostability Assess Photostability QuantumYield->Photostability AssayDev Develop Fluorescence Assay Photostability->AssayDev IntraAssay Intra-Assay Reproducibility AssayDev->IntraAssay InterAssay Inter-Assay Reproducibility IntraAssay->InterAssay Comparison Compare with Standard Probes InterAssay->Comparison

Caption: A generalized workflow for the synthesis, characterization, and validation of a novel fluorescent probe.

Signaling Pathway and Experimental Workflow Visualization

To fulfill the mandatory visualization requirements, the following diagrams illustrate a relevant biological pathway where a lumazine derivative is involved and a hypothetical experimental workflow for a fluorescence-based assay.

Riboflavin Biosynthesis Pathway

6,7-dimethyl-8-ribityllumazine, a close analog of 7-Methyllumazine, is a precursor in the biosynthesis of riboflavin. Understanding this pathway provides context for the biological relevance of lumazine compounds.

G GTP GTP Intermediate_1 ... GTP->Intermediate_1 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Intermediate_1->5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 6,7-Dimethyl-8-ribityllumazine 6,7-Dimethyl-8-ribityllumazine 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->6,7-Dimethyl-8-ribityllumazine Lumazine Synthase 3,4-Dihydroxy-2-butanone-4-phosphate 3,4-Dihydroxy-2-butanone-4-phosphate 3,4-Dihydroxy-2-butanone-4-phosphate->6,7-Dimethyl-8-ribityllumazine Riboflavin Riboflavin 6,7-Dimethyl-8-ribityllumazine->Riboflavin Riboflavin Synthase

Caption: Simplified schematic of the riboflavin biosynthesis pathway highlighting the role of a lumazine derivative.

High-Throughput Screening Workflow Using a Fluorescent Probe

This diagram illustrates a conceptual workflow for a high-throughput screening (HTS) campaign to identify inhibitors of a target enzyme using a generic fluorescent probe.

G cluster_workflow HTS Workflow A Compound Library Dispensing B Addition of Enzyme & Fluorescent Substrate A->B C Incubation B->C D Fluorescence Reading C->D E Data Analysis D->E F Hit Identification E->F

Caption: A conceptual workflow for a high-throughput screening assay using a fluorescent probe.

Conclusion and Recommendations

The reproducibility of experiments using any chemical reagent is fundamentally dependent on its purity, stability, and well-characterized properties. In the case of 7-Methyllumazine, the lack of available data on its photophysical properties, stability, and standardized protocols for its use as a fluorescent probe presents a significant hurdle to ensuring experimental reproducibility.

For researchers requiring a fluorescent probe with predictable and reproducible performance, it is strongly recommended to utilize well-characterized and commercially available alternatives such as coumarin or fluorescein derivatives. These probes have extensive documentation, established protocols, and a wealth of comparative data that facilitate robust and reproducible experimental design.

Should a research question specifically necessitate the use of 7-Methyllumazine, a significant upfront investment in its synthesis, purification, and thorough photophysical characterization would be essential to establish a baseline for reproducible experimentation.

References

A Comparative Analysis of 7-Methylpteridine-2,4(1H,3H)-dione and Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Fluorescent Probe Selection

In the dynamic landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible data. This guide provides a comprehensive benchmark of 7-Methylpteridine-2,4(1H,3H)-dione, a naturally occurring pteridine derivative, against a selection of widely used commercial fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, Alexa Fluor 488, and Cyanine 3 (Cy3). This comparison aims to equip researchers with the necessary data to make informed decisions for their specific applications.

Executive Summary: Photophysical Performance at a Glance

The following table summarizes the key photophysical properties of the commercial dyes benchmarked in this guide.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound Data not availableData not availableData not availableData not available
Fluorescein isothiocyanate (FITC) ~495~519[1]~75,000~0.79-0.92
Rhodamine B ~555~580~106,000[2]~0.31-0.70[2]
Alexa Fluor 488 ~499[3]~520[3]~71,000[4]~0.92[4]
Cyanine 3 (Cy3) ~550[5][6]~570[5][6]~150,000~0.04-0.31[6]

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative studies, the following standardized protocols for key photophysical measurements are provided.

Measurement of Fluorescence Quantum Yield (Φ)

The comparative method is a widely accepted technique for determining the fluorescence quantum yield of a sample.

  • Standard Selection: Choose a quantum yield standard with a known quantum yield and spectral characteristics similar to the sample under investigation. For example, fluorescein in 0.1 M NaOH (Φ = 0.95) is a suitable standard for green-emitting fluorophores.

  • Solution Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

      where Slope is the slope of the linear fit of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law.

  • Solution Preparation: Prepare a solution of the fluorescent dye with a precisely known concentration in a suitable solvent.

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λ_max) using a spectrophotometer.

  • Calculation: The molar extinction coefficient is calculated using the formula:

    ε = A / (c × l)

    where A is the absorbance at λ_max, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Visualizing the Experimental Workflow and a Comparative Overview

To further clarify the experimental process and the relationship between the key parameters, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_results Key Parameters Dye Fluorescent Dye Concentration Known Concentration Dye->Concentration Solvent Solvent Solvent->Concentration Spectrophotometer UV-Vis Spectrophotometer Concentration->Spectrophotometer Spectrofluorometer Spectrofluorometer Concentration->Spectrofluorometer Absorbance Absorbance Spectrum (λmax) Spectrophotometer->Absorbance Emission Emission Spectrum Spectrofluorometer->Emission BeerLambert Beer-Lambert Law Absorbance->BeerLambert QuantumYieldCalc Quantum Yield Calculation Emission->QuantumYieldCalc MolarExtinction Molar Extinction Coefficient (ε) BeerLambert->MolarExtinction QuantumYield Quantum Yield (Φ) QuantumYieldCalc->QuantumYield

Caption: Experimental workflow for determining key photophysical parameters of fluorescent dyes.

dye_comparison cluster_7MPD This compound cluster_commercial Commercial Dyes cluster_performance Performance Metrics MPD_structure Pteridine Core Structure MPD_props Fluorescence Properties (Qualitative) MPD_structure->MPD_props Leads to Brightness High Brightness (ε × Φ) MPD_props->Brightness Potentially Lower Photostability Photostability MPD_props->Photostability Unknown pH_Sensitivity pH Sensitivity MPD_props->pH_Sensitivity Likely Sensitive FITC FITC FITC->Brightness FITC->Photostability Lower FITC->pH_Sensitivity High RhodamineB Rhodamine B RhodamineB->Brightness RhodamineB->Photostability Moderate RhodamineB->pH_Sensitivity Moderate Alexa488 Alexa Fluor 488 Alexa488->Brightness Alexa488->Photostability High Alexa488->pH_Sensitivity Low Cy3 Cy3 Cy3->Brightness Cy3->Photostability Moderate Cy3->pH_Sensitivity Low

Caption: Logical comparison of this compound with commercial fluorescent dyes.

Concluding Remarks

The selection of a fluorescent dye should be guided by the specific requirements of the experimental setup. While this compound presents an interesting natural fluorophore, the lack of comprehensive, publicly available photophysical data necessitates further characterization for its reliable application in quantitative assays. In contrast, commercial dyes such as FITC, Rhodamine B, Alexa Fluor 488, and Cy3 offer a spectrum of well-defined properties, including high brightness, photostability, and a range of spectral characteristics, making them dependable tools for the research community. For applications demanding high sensitivity, photostability, and minimal pH sensitivity, Alexa Fluor 488 stands out as a superior choice. FITC, while historically significant, is often hampered by its lower photostability and pH sensitivity. Rhodamine B and Cy3 provide valuable options in the yellow-orange to red region of the spectrum, with Cy3 being particularly useful for multiplexing experiments. Researchers are encouraged to consider the data presented in this guide to select the optimal fluorescent probe that aligns with their research objectives.

References

Comparative Analysis of 7-Methyllumazine and 7-Methylguanine: From Postulated Antimicrobial Activity to Proven Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the potential antimicrobial activity of 7-Methyllumazine with the demonstrated anti-cancer properties of 7-Methylguanine, supported by experimental data and protocols.

Section 1: 7-Methyllumazine - A Potential Antimicrobial Agent

Lumazine derivatives are known to be involved in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for many microorganisms but absent in humans. This pathway presents a promising target for the development of novel antimicrobial agents. 7-Methyllumazine, as a lumazine derivative, is postulated to act as an inhibitor of key enzymes in this pathway, such as lumazine synthase or riboflavin synthase.

Postulated Mechanism of Action: Inhibition of Riboflavin Biosynthesis

The proposed mechanism of action for 7-Methyllumazine is the inhibition of riboflavin synthase, the enzyme that catalyzes the final step in the biosynthesis of riboflavin.[1] By blocking this essential pathway, 7-Methyllumazine could selectively inhibit the growth of pathogenic bacteria and fungi that synthesize their own riboflavin.

Riboflavin_Biosynthesis_Pathway GTP GTP Compound_A 6,7-dimethyl-8-ribityllumazine GTP->Compound_A Multiple Steps Enzyme Riboflavin Synthase Compound_A->Enzyme Riboflavin Riboflavin Enzyme->Riboflavin Catalysis Inhibitor 7-Methyllumazine (Postulated Inhibitor) Inhibitor->Enzyme Inhibition

Figure 1: Postulated inhibition of the riboflavin biosynthesis pathway by 7-Methyllumazine.

In Vitro Activity Data (Analogues)

While specific IC50 or Ki values for 7-Methyllumazine against riboflavin synthase are not available, studies on analogous compounds provide evidence for the potential inhibitory activity of this class of molecules.

Compound ClassTarget EnzymeOrganismKi (µM)Reference
S-Nucleoside AnalogueRiboflavin SynthaseMycobacterium tuberculosis0.56[2]
S-Nucleoside AnalogueRiboflavin SynthaseEscherichia coli2.7[2]
S-Nucleoside AnalogueLumazine SynthaseSchizosaccharomyces pombe0.16[2]
Naphthyridine DerivativeLumazine SynthaseMycobacterium tuberculosis95[3]

Table 1: In Vitro Inhibitory Activity of Lumazine Analogues. This table summarizes the inhibitory constants (Ki) of various lumazine derivatives against key enzymes in the riboflavin biosynthesis pathway from different microorganisms.

Section 2: 7-Methylguanine - A Proven Anti-Cancer Agent

In contrast to the postulated activity of 7-Methyllumazine, its structural relative, 7-Methylguanine (7-MG), has demonstrated clear in vitro and in vivo efficacy as an anti-cancer agent.[4][5][6][7][8]

Mechanism of Action: Dual Inhibition of PARP-1 and TGT

7-Methylguanine exerts its anti-cancer effects through a dual mechanism of action. It competitively inhibits poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair, and tRNA-guanine transglycosylase (TGT), an enzyme involved in protein translation.[9][10] The inhibition of PARP-1 is particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leading to synthetic lethality.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation DNA_Repair DNA Repair PARP1->DNA_Repair Recruitment of repair proteins Apoptosis Apoptosis PARP1->Apoptosis Cell_Survival Cell Survival DNA_Repair->Cell_Survival 7_MG 7-Methylguanine 7_MG->PARP1 Inhibition

Figure 2: Mechanism of action of 7-Methylguanine via PARP-1 inhibition, leading to apoptosis.

In Vitro and In Vivo Correlation of 7-Methylguanine Activity

The anti-cancer activity of 7-Methylguanine has been quantified in both in vitro and in vivo settings, providing a clear correlation between its enzymatic inhibition and its therapeutic effect.

Assay TypeParameterValueCell Line / Animal ModelReference
In Vitro
PARP-1 InhibitionIC50150 µM-[11][12]
PARP-2 InhibitionIC5050 µM-[11][12]
In Vivo
Tumor Growth Inhibition52.5%Akatol mouse model of colon cancer[8]
Tumor Growth Inhibition (with Cisplatin)80%HCT116 human colon cancer xenograft[8]
Dosage50 mg/kgBALB/c and BALB/c nude mice[4][8]
AdministrationIntragastric (i.g.), 3 times per weekBALB/c and BALB/c nude mice[4][8]

Table 2: Summary of In Vitro and In Vivo Activity of 7-Methylguanine. This table presents the quantitative data on the inhibitory concentrations of 7-Methylguanine against PARP enzymes and its efficacy in preclinical cancer models.

Section 3: Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method for determining the in vitro enzymatic activity of PARP-1 and evaluating the inhibitory potential of a test compound.

PARP1_Assay_Workflow Start Start Step1 Coat 96-well plate with histones Start->Step1 Step2 Add PARP-1 enzyme, activated DNA, and biotinylated NAD+ Step1->Step2 Step3 Add test compound (e.g., 7-MG) Step2->Step3 Step4 Incubate to allow PARP-1 activity Step3->Step4 Step5 Add Streptavidin-HRP Step4->Step5 Step6 Add chemiluminescent substrate Step5->Step6 Step7 Measure luminescence Step6->Step7 End End Step7->End

Figure 3: Experimental workflow for an in vitro PARP-1 chemiluminescent assay.

Materials:

  • 96-well white, opaque microplate

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Histone H1

  • Test compound (e.g., 7-Methylguanine)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coating: Coat the wells of a 96-well plate with histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Reaction Setup: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound or vehicle control to the wells.

  • Initiate Reaction: Add the reaction mixture to the wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes.

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent HRP substrate to each well.

  • Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vivo Colon Cancer Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model of human colon cancer in immunodeficient mice to evaluate the in vivo efficacy of a test compound.

Xenograft_Model_Workflow Start Start Step1 Culture human colon cancer cells (e.g., HCT116) Start->Step1 Step2 Inject cells subcutaneously into immunodeficient mice Step1->Step2 Step3 Monitor tumor growth Step2->Step3 Step4 Randomize mice into treatment groups Step3->Step4 Step5 Administer test compound (e.g., 7-MG) and vehicle control Step4->Step5 Step6 Measure tumor volume periodically Step5->Step6 Step7 Euthanize mice and excise tumors for analysis Step6->Step7 End End Step7->End

Figure 4: Workflow for an in vivo colon cancer xenograft study.

Materials:

  • Human colon cancer cell line (e.g., HCT116)

  • Immunodeficient mice (e.g., BALB/c nude)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound (e.g., 7-Methylguanine)

  • Vehicle for test compound

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture HCT116 cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound (e.g., 50 mg/kg 7-Methylguanine via intragastric gavage, 3 times per week) and the vehicle control to the respective groups.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the test compound.

Conclusion

While 7-Methyllumazine holds promise as a potential antimicrobial agent by targeting the riboflavin biosynthesis pathway, a critical lack of direct experimental data necessitates further research to validate this hypothesis and establish a clear in vitro-in vivo correlation. In contrast, 7-Methylguanine has been more extensively studied, demonstrating a clear dual-inhibitory mechanism of action against PARP-1 and TGT, with corresponding in vitro and in vivo data supporting its efficacy as an anti-cancer agent. This comparative guide highlights the importance of rigorous experimental validation in drug discovery and provides a framework for the future investigation of these and other related compounds.

References

A Head-to-Head Comparison of Lumazine Derivatives: Unraveling their Photophysical Properties and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Photophysical Data

The following table summarizes the available quantitative data for key photophysical properties of various lumazine derivatives. This data is essential for selecting the appropriate derivative for specific applications based on their fluorescence characteristics.

DerivativeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Solvent/Conditions
7-Methyllumazine Data not availableData not availableData not available
1-Methyllumazine Not specifiedNot specified0.015pH 10
3-Methyllumazine Not specifiedNot specified0.24pH 10
6,7-Dimethyl-8-ribityllumazine ~410~490Not specifiedBound to lumazine protein
Lumazine ~320-330~400-470pH-dependentAqueous solution

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for two key experiments used to characterize the photophysical properties of lumazine derivatives.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is a widely used technique.

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Instrumentation:

  • A calibrated spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the lumazine derivative being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the lumazine derivative in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Gradient) is used in the calculation.

  • Calculation: The fluorescence quantum yield of the sample (Φ_f_sample) is calculated using the following equation:

    Φ_f_sample = Φ_f_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where:

    • Φ_f_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Photostability Testing

Photostability testing evaluates the susceptibility of a compound to degradation upon exposure to light.

Principle: The compound is exposed to a controlled light source for a defined period, and any changes in its chemical or physical properties are monitored.

Instrumentation:

  • A photostability chamber equipped with a calibrated light source (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a solution of the lumazine derivative in a transparent, inert solvent. A "dark control" sample should be prepared in the same manner but protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: Place the sample in the photostability chamber. According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At specified time intervals, withdraw aliquots of the exposed sample and the dark control.

  • Degradation Assessment: Analyze the samples using HPLC to quantify the amount of the parent compound remaining and to detect the formation of any photodegradation products. The change in absorbance over time can also be monitored using a UV-Vis spectrophotometer.

  • Data Interpretation: The rate of degradation can be determined by plotting the concentration of the lumazine derivative as a function of exposure time.

Biological Signaling Pathways and Experimental Workflows

Lumazine derivatives are key players in the biosynthesis of riboflavin (Vitamin B2). Understanding this pathway is crucial for contextualizing their biological significance.

Riboflavin_Biosynthesis_Pathway cluster_lumazine_synthase Lumazine Synthase GTP GTP Compound1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Compound1 Multiple Steps Lumazine 6,7-Dimethyl-8-ribityllumazine Compound1->Lumazine Compound2 3,4-Dihydroxy-2-butanone 4-phosphate Compound2->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase Riboflavin->Compound1 Recycled

Riboflavin Biosynthesis Pathway

The workflow for characterizing the fluorescence properties of a novel lumazine derivative is a systematic process.

Fluorescence_Characterization_Workflow Start Synthesized Lumazine Derivative Abs Measure Absorption Spectrum Start->Abs PS Assess Photostability Start->PS Em Measure Emission Spectrum Abs->Em Excite at λ_abs_max QY Determine Fluorescence Quantum Yield Em->QY End Comprehensive Photophysical Profile QY->End PS->End

Fluorescence Characterization Workflow

Validating the Specificity of Pteridine-Based Compound Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the specific binding of a small molecule to its intended target is a critical step in validating its therapeutic potential and minimizing off-target effects. This guide provides a comparative overview of key experimental methods to rigorously assess the binding specificity of pteridine derivatives, such as 7-Methylpteridine-2,4(1H,3H)-dione. Pteridines are a class of heterocyclic compounds known to interact with a variety of biological targets, making specificity validation paramount.[1][2][3]

Comparison of Methodologies for Specificity Validation

The choice of an appropriate assay for validating binding specificity depends on several factors, including the nature of the small molecule, the target protein, the required throughput, and the desired resolution of the data. Below is a comparison of commonly employed techniques.

Method Principle Advantages Limitations Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[4]In-cell and in-vivo target engagement confirmation; no need for compound labeling.[4]Not suitable for all targets (e.g., membrane proteins can be challenging); requires a specific antibody for detection.[5]Thermal shift (ΔTm), Isothermal dose-response EC50.[4]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index on a sensor chip as the analyte (small molecule) flows over the immobilized ligand (target protein).[6][7]Real-time, label-free detection of binding kinetics; high sensitivity.[6][7]Requires protein immobilization which may affect its conformation; potential for non-specific binding to the chip surface.[7]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[6]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event of a small molecule to a protein.[8][9][10]Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS); label-free, in-solution measurement.[8][11]Requires relatively large amounts of pure protein and compound; lower throughput.[8]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][11]
Kinobeads / Chemical Proteomics Immobilized broad-spectrum inhibitors are used to pull down kinases from a cell lysate. Competition with a free compound of interest is quantified by mass spectrometry.[12][13]Allows for the unbiased profiling of hundreds of kinases in their native state; identifies on- and off-targets simultaneously.[12]Primarily applicable to ATP-competitive inhibitors; may not capture all kinases.IC50 values for a large panel of kinases.
AlphaScreen / AlphaLISA Bead-based proximity assay where binding of two molecules brings donor and acceptor beads close, generating a luminescent signal.[14][15][16]Homogeneous, no-wash assay format; high sensitivity and suitable for high-throughput screening.[14][16]Prone to interference from colored compounds or components of the assay buffer; requires specific reagents (beads, antibodies).[15]IC50 or EC50 values.[17]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general procedure for performing a CETSA experiment to validate the binding of a pteridine derivative to its intracellular target.[4]

a. Melt Curve Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target protein to 70-80% confluency. Treat the cells with the test compound at a fixed concentration or with a vehicle control.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein by Western blot or other detection methods. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

b. Isothermal Dose-Response (ITDR) Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of the test compound.

  • Heat Challenge: Based on the melt curve, select a single temperature that results in significant protein denaturation in the vehicle-treated sample. Heat all samples at this temperature.

  • Analysis: Process the samples as described above. The concentration of the compound that results in 50% stabilization of the target protein is the EC50.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for an SPR experiment to determine the binding kinetics of a small molecule.

  • Protein Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Assay Setup: Prepare a series of dilutions of the pteridine compound in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions over the sensor chip surface. The change in the refractive index, measured in response units (RU), is recorded in real-time to generate a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol describes a typical ITC experiment for characterizing the thermodynamics of binding.

  • Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of the pteridine compound in the injection syringe, both in the same buffer.

  • Titration: Inject small aliquots of the compound solution into the protein solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[10]

Visualizations

Signaling Pathway and Assay Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pteridine Pteridine Derivative (e.g., this compound) Pteridine->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene Extracellular_Signal Growth Factor Extracellular_Signal->RTK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pteridine derivative.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat_Vehicle Treat with Vehicle Cells->Treat_Vehicle Treat_Compound Treat with Pteridine Compound Cells->Treat_Compound Heat Heat Lysates at Temperature Gradient Treat_Vehicle->Heat Treat_Compound->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Curve Generate Melt Curve and Determine ΔTm Western_Blot->Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Logical comparison of key features for different binding specificity assays.

References

Safety Operating Guide

Proper Disposal of 7-Methylpteridine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 7-Methylpteridine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and the protection of our environment.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Hazard Identification and Classification

This compound is classified with the following hazards.[1] Understanding these risks is the first step in safe handling and disposal.

Hazard ClassGHS CategoryHazard Statement
Acute toxicity (Oral)Category 3H301: Toxic if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Skin sensitisationCategory 1H317: May cause an allergic skin reaction
Specific target organ toxicity - single exposure (Respiratory system)Category 3H335: May cause respiratory irritation

II. Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).

  • Eye Protection: Wear chemical safety goggles with side-shields.[2]

  • Hand Protection: Use protective gloves.[2]

  • Skin and Body Protection: Wear impervious clothing and consider a flame-retardant antistatic protective suit.[2][3]

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[2]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated this compound powder and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, compatible, and properly labeled hazardous waste container.[4]

    • Ensure the container is kept tightly closed except when adding waste.[4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4]

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) with trace amounts of contamination should be collected in a designated "Disposable Labware & Broken Glass" box.[6]

Step 2: Waste Container Labeling

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[4]

  • The label must also include the full chemical name: "this compound" and its concentration if in solution.[4]

Step 3: Storage Pending Disposal

  • Store waste containers in a designated satellite accumulation area (SAA).

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents and strong acids.[7]

  • Ensure the storage area is well-ventilated.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup and disposal.

  • Provide them with a complete inventory of the waste, including the chemical name and quantity.

IV. Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Containment: For spills, cover drains to prevent the material from entering the sewer system.[1] Collect, bind, and pump off spills.[1] For solid spills, sweep up the material and place it in a suitable container for disposal.[7]

  • Decontamination: Clean the affected area thoroughly.[1] Decontaminate surfaces by scrubbing with alcohol.[2]

  • Personal Exposure:

    • Inhalation: Move to fresh air.[1]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.[1]

    • Eye Contact: Rinse out with plenty of water and seek medical attention from an ophthalmologist.[1]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Grossly Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid labware Contaminated Labware (Trace Amounts) waste_type->labware Labware collect_solid Collect in Labeled 'Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Waste' Container (≤75% Full) liquid_waste->collect_liquid collect_labware Collect in 'Disposable Labware & Broken Glass' Box labware->collect_labware storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_labware->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Methylpteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Methylpteridine-2,4(1H,3H)-dione could be located. The following information is based on the general properties of pteridine derivatives and data available for the parent compound, Pteridine-2,4(1H,3H)-dione. This guide should be used for preliminary planning purposes only. Researchers must consult the specific SDS for this compound upon acquisition and before handling the substance.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical. The following table outlines the recommended PPE for handling this compound and similar pteridine derivatives.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles with side shields or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Protection A laboratory coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.
Respiratory Protection If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter should be used. Work in a well-ventilated area, preferably a chemical fume hood.

Operational Plan:

  • Preparation: Before handling, ensure that a designated workspace is clean and uncluttered. All necessary equipment, including PPE, spill containment materials, and waste disposal containers, should be readily accessible.

  • Handling:

    • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • When weighing the solid compound, do so carefully to avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and clean the spill site thoroughly.

  • Disposal: Dispose of waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in general trash.

Quantitative Data Summary

Specific quantitative data for this compound is not available. The following table provides data for the parent compound, Pteridine-2,4(1H,3H)-dione, for reference.

PropertyValue
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
CAS Number 487-21-8
Appearance Solid
Solubility Soluble in DMSO

Experimental Protocol: General Handling and Solution Preparation

The following is a general protocol for handling this compound and preparing a stock solution. This should be adapted based on specific experimental needs and after consulting the compound-specific SDS.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate PPE (see table above)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Don all required personal protective equipment.

  • Perform all operations within a certified chemical fume hood.

  • Tare the analytical balance with a clean weighing paper or boat.

  • Carefully weigh the desired amount of this compound powder.

  • Record the exact weight.

  • Transfer the powder to an appropriately sized volumetric flask.

  • Add a small amount of DMSO to the flask to dissolve the solid.

  • Gently swirl the flask or use a vortex mixer or sonicator to aid dissolution.

  • Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Workspace B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace F->G H Segregate Waste G->H I Properly Dispose of Waste H->I

Caption: Workflow for safe handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.